Product packaging for Ethyl 2-(3-hydroxycyclobutyl)acetate(Cat. No.:CAS No. 1408075-71-7)

Ethyl 2-(3-hydroxycyclobutyl)acetate

Cat. No.: B2995903
CAS No.: 1408075-71-7
M. Wt: 158.197
InChI Key: AVEZUPSKZQQURH-KNVOCYPGSA-N
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Description

Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8) is a cyclobutane derivative offered as a chemical reagent for research and development purposes. This compound has a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.20 g/mol . Its structure features both an ester and a hydroxy group on a cyclobutane ring, making it a potential versatile building block in organic synthesis and medicinal chemistry for the construction of more complex molecules . The available physical characterization includes a SMILES notation of O=C(OCC)CC1CC(O)C1 . Researchers should note the associated safety information, including the GHS warning and hazard statement H302, which indicates that the compound is harmful if swallowed . This product is intended for research use only and is not meant for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct appropriate safety assessments and handle the material in accordance with all applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B2995903 Ethyl 2-(3-hydroxycyclobutyl)acetate CAS No. 1408075-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-hydroxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEZUPSKZQQURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214344
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-71-7
Record name Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1]. Its structure, incorporating a hydroxyl group for further functionalization and an ester moiety on a cyclobutyl scaffold, offers a unique combination of rigidity and synthetic versatility. This guide provides an in-depth examination of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices. We will explore a robust, multi-step synthesis beginning from a commercially available cyclobutane precursor, culminating in the target molecule.

Introduction: The Strategic Importance of the Cyclobutyl Moiety

The cyclobutane ring, once considered an exotic scaffold, is now recognized for its valuable properties in drug design. Its constrained, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This compound (CAS No. 1408075-22-8) embodies this principle, providing a synthetically accessible handle (the hydroxyl group) on a well-defined four-membered ring[1][2][3]. Its application as a linker in PROTACs highlights its utility in connecting a target-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of specific proteins[1]. Understanding its synthesis is therefore paramount for researchers aiming to leverage this valuable structural motif.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from ethyl 2-(3-oxocyclobutyl)acetate. This common precursor allows for a late-stage introduction of the critical hydroxyl group via a selective reduction. The precursor itself can be synthesized through various methods, but for the purpose of this guide, we will consider it a readily accessible starting material.

Our chosen strategy is as follows:

  • Step 1: Synthesis of the Precursor (Not Detailed): We begin with the commercially available or previously synthesized ethyl 2-(3-oxocyclobutyl)acetate[4].

  • Step 2: Selective Ketone Reduction: The core of our synthesis involves the reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate to the corresponding secondary alcohol. The primary challenge and key decision point in this step is the choice of reducing agent. It must be chemoselective, reducing the ketone without affecting the ester functionality.

Core Synthesis: From Ketone to Alcohol

The transformation from a ketone to an alcohol is a fundamental reaction in organic synthesis. However, the presence of an ester group in the same molecule requires a careful selection of reagents to avoid unwanted side reactions, such as the reduction of the ester to a primary alcohol.

Rationale for Reagent Selection: Chemoselectivity
  • Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LAH): LAH is a powerful reducing agent capable of reducing both ketones and esters. Its use in this context would lead to the undesired diol product. Therefore, it is unsuitable for this transformation.

  • Mild Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a significantly milder reducing agent than LAH. It readily reduces aldehydes and ketones at a much faster rate than it reduces esters. This difference in reactivity makes NaBH₄ an ideal candidate for the selective reduction of the cyclobutanone moiety in the presence of the ethyl acetate group. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

This chemoselectivity is the cornerstone of this synthetic step, ensuring a high yield of the desired product with minimal purification challenges from side products.

Visualizing the Synthetic Workflow

The overall process is a straightforward, two-step sequence involving the primary reaction followed by purification.

G cluster_workflow Synthetic Workflow Start Start: Ethyl 2-(3-oxocyclobutyl)acetate Reaction Step 1: Selective Reduction Reagent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) Start->Reaction Workup Step 2: Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Step 3: Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: this compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis G cluster_reformatsky Reformatsky Reaction Mechanism alpha_halo Ethyl Bromoacetate (α-halo ester) enolate Reformatsky Enolate (Organozinc Reagent) alpha_halo->enolate + Zn zinc Zinc Dust (Zn) intermediate Zinc Alkoxide Intermediate enolate->intermediate ketone 3-Oxocyclobutanone (Ketone) ketone->intermediate + Enolate product This compound (β-hydroxy ester) intermediate->product Acidic Workup (H₃O⁺)

References

An In-depth Technical Guide to the Structural Analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional organic molecule of significant interest in contemporary drug discovery, notably as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise length, rigidity, and vectoral properties of the linker are critical determinants of a PROTAC's efficacy, and cyclobutane-containing linkers like the title compound offer a unique conformational profile.

The inherent strain and non-planar, puckered "butterfly" conformation of the cyclobutane ring impart specific spatial arrangements that can be advantageous in positioning the two ends of a PROTAC for optimal ternary complex formation.[2] Therefore, unambiguous confirmation of the structure and stereochemistry of this compound is a non-negotiable prerequisite for its use in synthesizing effective therapeutics.

This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data.

Molecular and Physicochemical Properties

A foundational step in any analytical endeavor is the compilation of the molecule's known properties. This data provides the basis for selecting appropriate analytical conditions, such as solvent choice for NMR or ionization technique for mass spectrometry.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.20 g/mol [1]
CAS Number 1408075-22-8[3]
Appearance Predicted: Colorless liquid or low-melting solidN/A
Boiling Point Not experimentally determined; predicted to be highN/A
Solubility Expected to be soluble in common organic solvents (CDCl₃, DMSO, MeOH, EtOAc)N/A

Core Analytical Workflow: An Integrated Approach

The structural confirmation of a novel or synthesized small molecule is never reliant on a single technique. Instead, it is a process of accumulating orthogonal, corroborating evidence. The workflow below illustrates a logical sequence for the analysis of this compound, ensuring maximum confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Syn Synthesis of This compound Puri Purification (e.g., Column Chromatography) Syn->Puri IR FTIR Spectroscopy (Functional Group ID) Puri->IR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Proceed if key functional groups present NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Proceed if MW matches Final Confirmed Structure NMR->Final Final Confirmation

Caption: Integrated workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy serves as a rapid and invaluable first-pass analysis. Its primary utility is the confirmation of key functional groups. For this compound, we expect to see clear evidence of both the hydroxyl (-OH) and the ester (C=O) groups. The absence of these characteristic absorptions would immediately indicate a failure in the synthesis or a misidentification of the sample, saving significant time and resources that would otherwise be spent on more complex analyses like NMR. Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, requiring minimal sample preparation and being suitable for liquids, oils, or solids.[4][5]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Turn on the FTIR spectrometer and allow the source and laser to stabilize.

  • Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.[6]

  • Sample Application: Place a small drop of the purified this compound directly onto the diamond or zinc selenide ATR crystal. If the sample is a solid, apply sufficient pressure using the instrument's clamp to ensure good contact with the crystal surface.[4]

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[6]

Predicted Spectrum and Interpretation

The IR spectrum is predicted to exhibit several key absorption bands that are diagnostic for the structure.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupPredicted AppearanceRationale & Authoritative Grounding
~3600-3200 O-H stretchAlcoholStrong, BroadThe broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[7][8]
~2960-2850 C-H stretchAlkane (sp³)StrongCorresponds to the C-H bonds of the ethyl group and the cyclobutane ring.[9]
~1750-1735 C=O stretchAliphatic EsterStrong, SharpThis is one of the most intense and reliable absorptions in the spectrum, confirming the ester moiety. Its position indicates it is a saturated (aliphatic) ester.[10][11]
~1300-1000 C-O stretchEster & AlcoholStrong, Multiple BandsEsters typically show two distinct C-O stretches. This region will also contain the C-O stretch from the secondary alcohol, leading to a complex but strong set of absorptions.[10][11]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight with enough accuracy (typically <5 ppm) to definitively confirm the molecular formula (C₈H₁₄O₃). ESI is chosen as it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion (or, more commonly, a protonated or sodiated adduct).[12]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample. A trustworthy starting point is to dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and then perform a 1:100 dilution of this stock solution with the same solvent.[13] The final concentration should be in the low µg/mL range to avoid detector saturation.

  • Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage (typically 2-6 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[14] A heated drying gas (nitrogen) aids in desolvation.

  • Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy. Data is typically acquired in positive ion mode, as the ester and alcohol moieties can be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions.

Predicted Spectrum and Interpretation
  • Molecular Ion Adducts: The primary species expected in the ESI-MS spectrum are the protonated molecule and the sodium adduct.

    • [M+H]⁺: Calculated m/z = 158.0943 + 1.0078 = 159.1021

    • [M+Na]⁺: Calculated m/z = 158.0943 + 22.9898 = 181.0841 The detection of these ions at high mass accuracy provides strong evidence for the molecular formula.

  • Fragmentation Analysis (MS/MS): While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (MS/MS or tandem MS) to gain further structural information.

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z = 159.1021 - 18.0106 = 141.0915 .[15][16]

    • Loss of Ethene from Ethyl Group: A neutral loss of ethene (28.0313 Da) from the protonated molecule can occur, leading to a fragment at m/z = 131.0708 .

    • Loss of Ethoxy Radical (from EI-MS context): While less common in ESI, cleavage of the ethoxy group is a dominant fragmentation in harder ionization techniques like Electron Ionization (EI). This would lead to an acylium ion.

    • Ring Opening/Cleavage: The cyclobutane ring can undergo cleavage, leading to a complex series of lower-mass fragments. A prominent fragment from cyclic alcohols is often observed at m/z 57.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is required for an unambiguous assignment of all signals. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[17]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and correct pulse calibration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, identifying which protons are adjacent to each other.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) and Interpretation

The ¹H NMR spectrum will be the most information-rich. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups, and the unique electronic environment of the cyclobutane ring. Protons on cyclobutane rings typically appear around 1.96 ppm, but substituents will cause significant shifts.[2][18][19]

Caption: Structure of this compound with proton labels.

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale & Justification
a ~1.25Triplet (t)3H-O-CH₂-CH₃ Typical chemical shift for a methyl group in an ethyl ester. Split into a triplet by the adjacent CH₂ group (b).
b ~4.15Quartet (q)2H-O-CH₂ -CH₃Deshielded by the adjacent ester oxygen. Split into a quartet by the three protons of the methyl group (a).
c ~2.50Doublet (d)2H-CH₂ -COO-Alpha to the ester carbonyl, causing a downfield shift. Split into a doublet by the adjacent methine proton (d).
d ~2.6-2.8Multiplet (m)1HCH -CH₂-COO-Methine proton on the cyclobutane ring, shifted downfield by the attached acetate group. Complex splitting from protons c, e, and f.
e, f ~1.8-2.2Multiplet (m)4HRing -CH₂ -Methylene protons on the cyclobutane ring. They will exhibit complex splitting patterns due to geminal and vicinal coupling. Their diastereotopic nature may lead to separate signals.
g ~4.0-4.2Multiplet (m)1HCH -OHMethine proton attached to the hydroxyl group. Deshielded by the oxygen atom.[20]
h ~1.5-2.5Broad Singlet (br s)1H-OH The chemical shift is variable and depends on concentration and temperature. The peak may disappear upon shaking the sample with D₂O.[21]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, confirming the total number of carbon atoms in the molecule.

Approx. δ (ppm)AssignmentRationale & Justification
~172C =OEster carbonyl carbon, characteristically found in this downfield region.
~68-72C H-OHCarbon bearing the hydroxyl group. The oxygen atom causes a significant downfield shift.[20]
~60.5-O-C H₂-CH₃Methylene carbon of the ethyl ester, deshielded by the oxygen.
~40-45C H-CH₂-COO-Methine carbon at the point of substitution on the ring.
~38-42-C H₂-COO-Methylene carbon alpha to the ester carbonyl.
~30-35Ring C H₂The two equivalent methylene carbons on the cyclobutane ring. The puckered nature of the ring may make them inequivalent, potentially resulting in two separate signals. Unsubstituted cyclobutane resonates at ~22.4 ppm; substituents cause shifts.[2][22]
~14.2-O-CH₂-C H₃Methyl carbon of the ethyl ester.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Infrared spectroscopy provides a rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the molecular formula with high confidence. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous blueprint of atomic connectivity and the local chemical environment. By following the integrated workflow and applying the interpretive principles outlined in this guide, researchers can ensure the structural integrity of this valuable synthetic building block, thereby enabling the development of next-generation therapeutics with greater confidence and precision.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The puckered nature of the cyclobutane ring introduces conformational complexities, leading to distinct NMR parameters for cis and trans isomers.[1] This guide will delve into the nuanced interpretation of these parameters, offering insights into the stereochemical analysis of ethyl 2-(3-hydroxycyclobutyl)acetate.

Molecular Structure and Isomerism

The structure of this compound, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol , allows for cis and trans isomerism with respect to the substituents on the cyclobutane ring.

Caption: Molecular structure of this compound.

The spectroscopic data will reflect the presence of both isomers in a given sample, unless a stereospecific synthesis is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to exhibit complex multiplets for the cyclobutane ring protons due to spin-spin coupling and the presence of cis and trans isomers. The chemical shifts are estimated based on data for similar structural motifs.[2][3]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a4.12q7.12H-OCH₂ CH₃
H-b1.25t7.13H-OCH₂CH₃
H-c2.45 - 2.60m-2H-CH₂ -COOEt
H-d1.80 - 2.20m-5HCyclobutyl CH and CH₂
H-e3.90 - 4.20m-1HCH -OH
H-f~2.0 (broad)s-1H-OH

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Group: The ethyl group of the ester will give rise to a quartet at approximately 4.12 ppm (H-a) for the methylene protons (-OCH₂ CH₃) coupled to the methyl protons, and a triplet at around 1.25 ppm (H-b) for the methyl protons (-OCH₂CH₃ ) coupled to the methylene protons, both with a coupling constant of about 7.1 Hz.[2]

  • Methylene Bridge: The protons of the methylene group adjacent to the carbonyl (H-c) are expected to appear as a multiplet in the range of 2.45-2.60 ppm.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring (H-d and H-e) will produce complex multiplets in the upfield region of the spectrum (1.80 - 2.20 ppm), with the exception of the proton on the carbon bearing the hydroxyl group (H-e). This methine proton is deshielded by the electronegative oxygen atom and is expected to resonate at a lower field, between 3.90 and 4.20 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the cis/trans stereochemistry.[3]

  • Hydroxyl Proton: The hydroxyl proton (H-f) typically appears as a broad singlet, and its chemical shift is variable depending on concentration and temperature.

Caption: Labeled protons for ¹H NMR analysis.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Assignment
1172.5C =O
268.0C H-OH
360.5-OC H₂CH₃
440.0-C H₂-COOEt
535.0C H (cyclobutyl)
630.0C H₂ (cyclobutyl)
728.0C H₂ (cyclobutyl)
814.2-OCH₂C H₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the ester (C-1) is the most deshielded and will appear at the lowest field, around 172.5 ppm.[4]

  • Carbons Attached to Oxygen: The carbon atom bonded to the hydroxyl group (C-2) is expected to resonate at approximately 68.0 ppm, while the methylene carbon of the ethyl ester (C-3) will be found around 60.5 ppm.[4]

  • Aliphatic Carbons: The remaining aliphatic carbons of the cyclobutane ring and the methylene bridge will appear in the range of 28.0 to 40.0 ppm. The methyl carbon of the ethyl group is the most shielded, appearing at approximately 14.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

MS_Fragmentation M [M+H]⁺ m/z 159.1 F1 [M+H - H₂O]⁺ m/z 141.1 M->F1 - H₂O F2 [M+H - C₂H₅OH]⁺ m/z 113.1 M->F2 - C₂H₅OH F3 [C₄H₇O₂]⁺ m/z 85.1 M->F3 α-cleavage F4 [C₅H₇O]⁺ m/z 71.1 M->F4 ring cleavage

References

An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate: Synthesis, Characterization, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional building block increasingly utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its unique cyclobutane scaffold offers a degree of conformational rigidity and a three-dimensional architecture that can be advantageous in optimizing the pharmacokinetics and efficacy of protein degraders.[1] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed protocols for its characterization, and a discussion of its application in the construction of PROTACs. While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, the methodologies presented herein are based on well-established and robust chemical transformations, providing a strong foundation for its practical synthesis and use in a research and development setting.

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry.[2] Its puckered conformation provides a distinct three-dimensional geometry compared to more flexible linear or larger cyclic systems.[3] In drug design, the incorporation of a cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacological profiles.[4] this compound, possessing both a reactive hydroxyl group and an ester functionality, serves as a versatile linker component in the assembly of PROTACs, a novel class of therapeutics that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6]

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from the corresponding keto-ester, ethyl 2-(3-oxocyclobutyl)acetate. This precursor can be synthesized via a Reformatsky reaction, followed by a selective reduction of the ketone.

Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be readily dehydrated to α,β-unsaturated esters or, in this case, serve as a precursor to the saturated cyclobutane ring.[7] A variation of this reaction can be envisioned to generate the desired cyclobutanone derivative.

Reaction Scheme:

Reformatsky_Reaction reagents Cyclobutanone + Ethyl bromoacetate + Zn product Ethyl 2-(3-oxocyclobutyl)acetate reagents->product Reformatsky Reaction

Caption: Proposed synthesis of the keto-ester precursor.

Experimental Protocol (Illustrative):

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and drying under a high vacuum.

  • Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: A solution of cyclobutanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to the stirred suspension of zinc.

  • Reaction Progression: The reaction mixture is gently heated to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension. The mixture is then refluxed for 2-3 hours until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(3-oxocyclobutyl)acetate.[8]

Causality of Experimental Choices:

  • Zinc Activation: Activation of the zinc surface is crucial to remove the passivating layer of zinc oxide, ensuring the efficient oxidative addition of zinc into the carbon-bromine bond of the haloester.[9][10]

  • Anhydrous Conditions: The organozinc intermediate is sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are necessary to prevent quenching of the reagent and ensure a high yield.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.[8]

Step 2: Selective Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

The selective reduction of the ketone in the presence of the ester can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[11]

Reaction Scheme:

Reduction_Reaction ketoester Ethyl 2-(3-oxocyclobutyl)acetate hydroxyester This compound ketoester->hydroxyester NaBH4, MeOH

Caption: Selective reduction to the target hydroxy-ester.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Quenching and Work-up: The reaction is quenched by the slow addition of acetone, followed by the addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a mixture of cis and trans isomers. Chiral column chromatography could be employed for the separation of enantiomers if a stereoselective synthesis was not performed.[12][13]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce ketones in the presence of esters.[14][15]

  • Solvent: Methanol is a common protic solvent for sodium borohydride reductions.[16]

  • Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[3]

¹H NMR:

  • Ethyl Group: A quartet around 4.1 ppm (2H, -OCH₂ CH₃) and a triplet around 1.2 ppm (3H, -OCH₂CH₃ ).

  • Cyclobutane Ring Protons: A complex series of multiplets in the range of 1.5-2.5 ppm. The proton on the carbon bearing the hydroxyl group (-CH OH) would likely appear as a multiplet around 3.5-4.0 ppm. The chemical shifts of the cyclobutane protons are influenced by the ring's puckered conformation.[17][18][19]

  • Methylene Protons adjacent to the Ester: A doublet or multiplet around 2.4 ppm (2H, -CH₂ COOEt).

  • Hydroxyl Proton: A broad singlet that can appear over a wide range (1.5-4.0 ppm) and is exchangeable with D₂O.

¹³C NMR:

  • Carbonyl Carbon: A resonance around 172-174 ppm.

  • Ethyl Group Carbons: Resonances around 60 ppm (-OCH₂ CH₃) and 14 ppm (-OCH₂CH₃ ).

  • Cyclobutane Ring Carbons: Resonances in the aliphatic region, typically between 20-50 ppm. The carbon attached to the hydroxyl group (-C HOH) would be shifted downfield to approximately 65-75 ppm.[3][20]

  • Methylene Carbon adjacent to the Ester: A resonance around 40-45 ppm (-CH₂ COOEt).

| Plausible ¹H and ¹³C NMR Chemical Shifts | | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | -CH ₃ (ethyl) | ~1.2 (triplet) | ~14 | | Cyclobutane ring protons | 1.5-2.5 (multiplets) | 20-50 | | -CH₂ -COO- | ~2.4 (multiplet) | ~40-45 | | -CH -OH | ~3.5-4.0 (multiplet) | ~65-75 | | -O-CH₂ - | ~4.1 (quartet) | ~60 | | >C =O | - | ~172-174 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 158 would likely be weak or absent.[21] Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if structurally possible.[22][23][24][25]

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 159 and the sodium adduct [M+Na]⁺ at m/z = 181 would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ characteristic of the hydroxyl group.[26][27]

  • C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.[28][29][30]

  • C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and the secondary alcohol.[26]

Application as a PROTAC Linker

This compound is primarily employed as a linker in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for conjugation to a warhead (ligand for the protein of interest) or an E3 ligase ligand, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.[][32]

Hypothetical PROTAC Conjugation Workflow:

PROTAC_Synthesis cluster_0 Linker Functionalization cluster_1 PROTAC Assembly Linker This compound ActivatedLinker Functionalized Linker Linker->ActivatedLinker Activation/Modification PROTAC Final PROTAC ActivatedLinker->PROTAC Warhead Warhead (POI Ligand) Warhead->PROTAC Coupling E3Ligand E3 Ligase Ligand E3Ligand->PROTAC

Caption: General workflow for incorporating the linker into a PROTAC.

Illustrative Conjugation Protocol (Amide Bond Formation):

  • Ester Hydrolysis: The ethyl ester of the title compound is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

  • Amide Coupling: The resulting carboxylic acid is then coupled to an amine-functionalized warhead or E3 ligase ligand using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).[32]

  • Purification: The final PROTAC is purified using preparative HPLC.

The choice of coupling chemistry will depend on the available functional groups on the warhead and E3 ligase ligand. The hydroxyl group on the cyclobutane ring can also be used as a point of attachment, for example, through the formation of an ether or ester linkage. The rigidity of the cyclobutane ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex between the target protein and the E3 ligase.[5][33]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. While detailed synthetic procedures are not abundant in the public literature, this technical guide provides a robust and scientifically sound framework for its preparation and characterization based on established organic chemistry principles. The unique structural features of the cyclobutane ring offer exciting opportunities for medicinal chemists to fine-tune the properties of drug candidates. A systematic and data-driven approach to the synthesis and incorporation of such linkers is paramount for the successful development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional molecule increasingly utilized in medicinal chemistry, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and an ethyl ester moiety, imparts specific physicochemical characteristics that are critical to its function in drug design and development. A comprehensive understanding of these properties is paramount for optimizing synthetic routes, developing robust analytical methods, formulating drug candidates, and ultimately predicting in vivo behavior. This guide provides a detailed examination of the structural and physicochemical attributes of this compound, outlines established protocols for their determination, and discusses the implications of these properties in the context of drug discovery.

Introduction: The Significance of a PROTAC Linker

The rational design of PROTACs, which function by recruiting a target protein to an E3 ubiquitin ligase for degradation, is a multi-faceted challenge. The linker component, such as this compound, is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC molecule, including its solubility, permeability, and metabolic stability. The physicochemical properties of the linker itself are therefore of fundamental importance. This guide will delve into the specific attributes of this compound that make it a valuable building block in this innovative therapeutic modality.[1][2]

Core Physicochemical Properties

A thorough characterization of a molecule's physicochemical profile is the bedrock of its application in pharmaceutical sciences. The following sections detail the known and predicted properties of this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below. These identifiers are essential for sourcing, regulatory documentation, and computational modeling.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1408075-22-8[1][3][4]
Molecular Formula C₈H₁₄O₃[1][3]
Molecular Weight 158.20 g/mol [1]
Canonical SMILES CCOC(=O)CC1CC(C1)O[5]
InChI InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3[5]
Appearance Predicted: Liquid[6]
Predicted Physicochemical Data

Due to the novelty of this specific linker, extensive experimental data is not yet publicly available. The following table presents high-quality predicted values for key physicochemical parameters. It is crucial for researchers to understand that these are in silico estimations and should be experimentally verified for critical applications.

PropertyPredicted ValueMethod/Source
Boiling Point (°C) 226.8 at 760 mmHgPrediction
Melting Point (°C) N/A (Likely liquid at RT)Prediction
Density (g/cm³) 1.113 ± 0.06Prediction[7]
logP 0.47Prediction[7]
pKa (acidic) ~16 (hydroxyl proton)Prediction
pKa (basic) N/A
Water Solubility Predicted to be sparingly soluble

Causality Behind the Predictions:

  • Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which is expected to result in a higher boiling point compared to a non-hydroxylated analogue. The ester functionality also contributes to its polarity.

  • logP (Lipophilicity): The predicted logP of 0.47 suggests a relatively hydrophilic character, which is desirable for a linker in a PROTAC to maintain aqueous solubility of the final molecule. The hydroxyl group and the ester's carbonyl oxygen act as hydrogen bond acceptors, contributing to this hydrophilicity.

  • pKa: The hydroxyl group is the only significantly ionizable proton, and its pKa is predicted to be in the range of a typical secondary alcohol, making it essentially non-ionizable under physiological conditions.

Synthesis and Potential Impurities

The most common synthetic route to β-hydroxy esters like this compound is the Reformatsky reaction .[5][8][9][10][11] This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Synthetic Workflow: The Reformatsky Reaction

cluster_0 Reaction reagent1 3-Hydroxycyclobutanone step1 Reformatsky Reaction reagent1->step1 reagent2 Ethyl bromoacetate reagent2->step1 reagent3 Zinc (Zn) reagent3->step1 product This compound step1->product Acidic Workup

Caption: Synthesis of this compound via the Reformatsky reaction.

Potential Impurities and their Spectroscopic Signatures:

A thorough understanding of the synthetic route is critical for identifying potential impurities.

ImpurityOrigin1H NMR Signature13C NMR SignatureIR Signature
3-Hydroxycyclobutanone Unreacted starting materialAbsence of ethyl group signals; characteristic ketone α-proton signalsCarbonyl carbon signal ~208 ppmStrong C=O stretch ~1780 cm⁻¹ (strained ketone)
Ethyl bromoacetate Unreacted starting materialSinglet for α-protons ~3.8 ppmSignal for carbon bearing bromine ~26 ppmC=O stretch ~1750 cm⁻¹
Dehydration product Side reactionVinylic proton signal ~5.5-6.5 ppmSignals for C=C double bond ~120-140 ppmAbsence of O-H stretch; C=C stretch ~1650 cm⁻¹

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical property and a key indicator of purity. For a relatively high-boiling liquid, determination under reduced pressure is often employed to prevent decomposition.

Apparatus:

  • Small-scale distillation apparatus or a Thiele tube setup

  • Thermometer

  • Vacuum source and manometer

  • Heating mantle or oil bath

Procedure:

  • Place a small volume of the purified liquid into the distillation flask.

  • Assemble the distillation apparatus and connect it to a vacuum source.

  • Slowly reduce the pressure to the desired level and record the pressure accurately.

  • Begin heating the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

Determination of logP (Lipophilicity)

Rationale: The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A common and reliable method for its determination is through High-Performance Liquid Chromatography (HPLC).

Workflow for logP Determination by HPLC

start Prepare Standards with Known logP step1 Run Standards on RP-HPLC start->step1 step2 Record Retention Times step1->step2 step3 Create Calibration Curve (logP vs. Retention Time) step2->step3 end Calculate logP from Calibration Curve step3->end step4 Inject this compound step5 Determine Retention Time step4->step5 step5->end

Caption: Workflow for the experimental determination of logP using RP-HPLC.

Procedure:

  • Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

  • Measurement: The retention time of each standard is recorded.

  • Analysis: A calibration curve is generated by plotting the known logP values against the retention times.

  • Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.

  • Calculation: The logP of the sample is then calculated from the linear regression equation of the calibration curve.

Solubility Determination

Rationale: Solubility in aqueous and organic media is a critical factor for formulation development and bioavailability. A simple, yet effective, method is the shake-flask method.

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

  • The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid or liquid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR (qNMR).

Spectroscopic Characterization

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).

  • Methylene Bridge: A doublet around 2.4 ppm (2H, -CH₂-COO-).

  • Cyclobutane Ring: A complex multiplet region between 1.5 and 2.5 ppm for the CH₂ protons and a multiplet for the CH proton adjacent to the acetate group.

  • Hydroxyl Proton and Methine: A multiplet for the CH-OH proton, and a broad singlet for the -OH proton, the chemical shift of which will be concentration and solvent dependent.

Predicted 13C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carbonyl Carbon: A signal around 172 ppm.

  • Ester Alkoxy Carbon: A signal around 61 ppm (-OCH₂-).

  • Cyclobutane Carbons: Signals in the range of 20-70 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.

  • Methylene Bridge Carbon: A signal around 40 ppm.

  • Ethyl Methyl Carbon: A signal around 14 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

  • O-H Stretch: A broad and strong absorption in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹, characteristic of the ester carbonyl group.[12]

  • C-O Stretch: Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O single bonds of the ester and the alcohol.[12]

Purity Analysis

Ensuring the purity of this compound, especially when used in the synthesis of PROTACs for preclinical or clinical studies, is of utmost importance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13][14]

Workflow for HPLC Purity Analysis

start Sample Preparation (Dissolution & Filtration) step1 Injection onto RP-HPLC Column (e.g., C18) start->step1 step2 Gradient Elution (e.g., Water/Acetonitrile with Formic Acid) step1->step2 step3 UV Detection (e.g., 210 nm) step2->step3 step4 Chromatogram Generation step3->step4 end Peak Integration and Purity Calculation (% Area) step4->end

Caption: A typical workflow for the purity assessment of this compound by RP-HPLC.

Self-Validating System in Purity Analysis: The robustness of an HPLC purity method is ensured by its validation, which includes assessing its specificity, linearity, accuracy, precision, and robustness. For a self-validating system, one should:

  • Orthogonal Methods: Confirm purity with an orthogonal method, such as quantitative NMR (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure no impurities are co-eluting or are non-UV active.[13]

  • Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the analytical method can separate these from the parent compound.

Conclusion

This compound is a molecule of significant interest in modern drug discovery, particularly in the design of PROTACs. Its physicochemical properties, largely governed by the interplay of its hydroxyl, ester, and cyclobutane functionalities, are critical to its successful application. While a complete experimental dataset is still emerging, this guide provides a comprehensive overview of its known and predicted properties, along with robust, field-proven protocols for their determination and verification. As a Senior Application Scientist, I stress the importance of experimental validation of these properties within your specific laboratory context to ensure the highest degree of scientific integrity and the successful progression of your drug development programs.

References

A Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8): A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in modern medicinal chemistry. Its unique structural features, comprising a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ester moiety, position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthetic approach, analytical characterization methods, and its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs). The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery programs.

Introduction and Strategic Importance

This compound (CAS No. 1408075-22-8) is an organic ester that has emerged as a key synthetic intermediate.[1][2][3] While its structure is relatively simple, the strategic placement of its functional groups on a puckered, three-dimensional cyclobutane ring offers distinct advantages in molecular design.[4][5][6][7] The cyclobutyl moiety provides a conformationally constrained scaffold that can improve metabolic stability and orient pharmacophoric elements in a defined three-dimensional space.[7]

Its most prominent application is as a building block for linkers used in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][10] The linker component is critical for establishing the correct spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. This compound provides a versatile starting point for constructing these vital linkers.

Chemical Structure

PROTAC_Structure cluster_linker Linker Scaffold POI_Ligand Warhead (Binds Target Protein) Linker_Core Derived from This compound POI_Ligand->Linker_Core Attachment Site 1 E3_Ligand E3 Ligase Ligand (e.g., for CRBN/VHL) Linker_Core->E3_Ligand Attachment Site 2

References

An In-Depth Technical Guide to the Isomers of Ethyl 2-(3-hydroxycyclobutyl)acetate: Synthesis, Separation, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique design element for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive technical overview of the isomers of ethyl 2-(3-hydroxycyclobutyl)acetate, a key building block and a component of Proteolysis Targeting Chimeras (PROTACs). We will delve into the synthetic strategies for accessing these isomers, detailed protocols for their separation, and an in-depth analysis of their spectroscopic signatures, with a particular focus on distinguishing the cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted cyclobutanes in their therapeutic design strategies.

The Significance of the 1,3-Disubstituted Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring is a bioisostere for various functional groups, including phenyl rings and alkynes, offering a saturated, non-planar alternative that can improve metabolic stability and aqueous solubility. The 1,3-disubstitution pattern is of particular interest as it projects substituents in well-defined vectors, allowing for precise interaction with biological targets. The stereochemistry of these substituents, whether cis (on the same face of the ring) or trans (on opposite faces), profoundly influences the molecule's overall shape and, consequently, its biological activity.

One of the prominent applications of this compound is its use as a linker in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and stereochemistry are critical for the efficient formation of the ternary complex (Target-PROTAC-E3 ligase) and subsequent ubiquitination. The defined stereochemistry of the isomers of this compound provides a tool to fine-tune the spatial orientation of the two ends of the PROTAC, potentially impacting its efficacy and selectivity.[2][3]

Synthesis of this compound Isomers

A practical and common synthetic route to this compound involves the reduction of the corresponding ketone, ethyl 2-(3-oxocyclobutyl)acetate. This precursor can be synthesized through various methods, including the acylation of cyclobutanone derivatives.

Synthesis of the Precursor: Ethyl 2-(3-oxocyclobutyl)acetate

While a specific high-yielding, one-pot synthesis for ethyl 2-(3-oxocyclobutyl)acetate is not extensively documented in readily available literature, a common approach involves the alkylation of a cyclobutanone enolate or a related equivalent with an ethyl haloacetate. A generalized procedure is outlined below, drawing principles from established enolate chemistry.

Experimental Protocol: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate (Generalized)

Causality: This protocol utilizes the generation of a lithium enolate from 1,3-cyclobutanedione monoethylene ketal, a protected form of cyclobutanone, to control the regioselectivity of the alkylation. The ketal protecting group is then removed under acidic conditions to yield the desired ketone.

Materials:

  • 1,3-Cyclobutanedione monoethylene ketal

  • Lithium diisopropylamide (LDA) in THF

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (e.g., 3M HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a solution of 1,3-cyclobutanedione monoethylene ketal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA in THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add ethyl bromoacetate to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Deprotection: Concentrate the organic phase under reduced pressure. To the resulting residue, add a solution of hydrochloric acid and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3-oxocyclobutyl)acetate.

Stereoselective Reduction to this compound

The reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate yields a mixture of cis and trans isomers of this compound. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions. Less sterically demanding reducing agents, such as sodium borohydride, tend to favor the formation of the trans isomer via axial attack on the more stable, slightly puckered cyclobutane ring. More sterically hindered reducing agents may lead to an increased proportion of the cis isomer.

Experimental Protocol: Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

Causality: This protocol employs sodium borohydride, a mild and selective reducing agent for ketones. The choice of methanol as a protic solvent facilitates the reaction. The resulting diastereomeric mixture of cis and trans alcohols can then be separated by chromatography.

Materials:

  • Ethyl 2-(3-oxocyclobutyl)acetate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve ethyl 2-(3-oxocyclobutyl)acetate in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure to obtain a crude mixture of cis- and trans-ethyl 2-(3-hydroxycyclobutyl)acetate. This mixture can then be subjected to chromatographic separation.

Separation of Cis and Trans Isomers

The cis and trans isomers of this compound are diastereomers and thus have different physical properties, which allows for their separation by standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC).[4] The polarity difference between the two isomers, arising from the different spatial arrangement of the hydroxyl and ester groups, is the basis for their separation. The cis isomer, with both substituents on the same face of the ring, may exhibit different intramolecular interactions and a different overall dipole moment compared to the trans isomer, leading to differential retention on a polar stationary phase like silica gel.

Experimental Protocol: Chromatographic Separation of Diastereomers

Causality: This protocol utilizes flash column chromatography with a silica gel stationary phase. A solvent gradient of increasing polarity is employed to effectively resolve the two diastereomers. The separation is monitored by Thin Layer Chromatography (TLC).

Materials:

  • Crude mixture of cis- and trans-ethyl 2-(3-hydroxycyclobutyl)acetate

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • TLC plates (silica gel)

  • Potassium permanganate stain or other suitable visualization agent

Procedure:

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, carefully load the dry sample onto the top of the prepared column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and 3:7 hexanes:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The two isomers should appear as distinct spots with different Rf values.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans isomers of this compound.

Spectroscopic Characterization of Isomers

The unambiguous identification of the cis and trans isomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Conformational Analysis: The Puckered Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In a 1,3-disubstituted cyclobutane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For the cis isomer, the diequatorial conformation is generally more stable to avoid unfavorable 1,3-diaxial interactions. In the trans isomer, one substituent is pseudo-axial and the other is pseudo-equatorial. The relative stability of these conformations influences the observed NMR parameters.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show distinct differences in chemical shifts and coupling constants, arising from their different three-dimensional structures.

Predicted ¹H NMR Data (in CDCl₃):

Proton Predicted Chemical Shift (δ, ppm) - cis isomer Predicted Chemical Shift (δ, ppm) - trans isomer Expected Multiplicity
-OCH₂ CH₃~4.1~4.1Quartet
CH -OH~4.0-4.2~3.8-4.0Multiplet
-CH₂ -COOEt~2.4~2.5Doublet
Ring CH (adjacent to CH-OH)~2.2-2.4~2.0-2.2Multiplet
Ring CH (adjacent to CH₂COOEt)~2.5-2.7~2.3-2.5Multiplet
Other Ring CH₂~1.8-2.1~1.7-2.0Multiplet
-OCH₂CH₃ ~1.2~1.2Triplet

Rationale for Predicted Differences:

  • CH-OH Proton: The proton on the carbon bearing the hydroxyl group is expected to be at a slightly different chemical shift in the two isomers due to the different anisotropic effects of the ester group and the overall ring conformation.

  • Ring Protons: The coupling constants between the ring protons will be different for the cis and trans isomers due to the different dihedral angles between them. This will result in different multiplet patterns for the cyclobutane ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show differences in the chemical shifts of the cyclobutane ring carbons due to steric and electronic effects.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Predicted Chemical Shift (δ, ppm) - cis isomer Predicted Chemical Shift (δ, ppm) - trans isomer
C =O~173~173
-OC H₂CH₃~60~60
C H-OH~68-70~66-68
C H₂-COOEt~40-42~42-44
Ring C H (adjacent to CH₂COOEt)~35-37~33-35
Other Ring C H₂~30-32~28-30
-OCH₂C H₃~14~14

Rationale for Predicted Differences:

  • Ring Carbons: The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. The cis isomer, with both substituents on the same face, will experience different steric interactions compared to the trans isomer, leading to observable differences in their ¹³C chemical shifts.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the hydroxyl and ester functional groups.

Expected IR Absorptions:

Functional Group **Expected Wavenumber (cm⁻¹) **Appearance
O-H (hydroxyl)3600-3200Broad
C=O (ester)~1735Strong, sharp
C-O (ester)1300-1000Strong

While the major absorption bands will be similar for both isomers, subtle differences in the O-H stretching frequency might be observed due to differences in intramolecular hydrogen bonding possibilities between the hydroxyl and ester groups in the cis versus the trans configuration.

Conclusion

The isomers of this compound represent valuable tools for medicinal chemists, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of their synthesis, separation, and distinct spectroscopic properties is essential for their effective application. The protocols and analyses presented in this guide provide a robust framework for researchers to confidently prepare, isolate, and characterize these important building blocks. The ability to control and verify the stereochemistry of such scaffolds is a critical step in the rational design of next-generation therapeutics with enhanced potency and selectivity.

Visualizations

Isomeric Relationship

Synthesis start Cyclobutanone Precursor ketone Ethyl 2-(3-oxocyclobutyl)acetate start->ketone Alkylation & Deprotection reduction Reduction (e.g., NaBH4) ketone->reduction mixture Mixture of cis/trans Isomers reduction->mixture separation Chromatographic Separation mixture->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 2-(3-hydroxycyclobutyl)acetate emerges as a particularly valuable building block, offering multiple reaction handles on a strained four-membered ring system. This guide provides an in-depth exploration of its synthetic applications, detailing key transformations at the hydroxyl group, the ester moiety, and through ring-opening reactions. We present field-proven protocols, mechanistic insights, and data-driven summaries to empower researchers in leveraging this versatile intermediate for complex molecule synthesis, with a special focus on its role in constructing novel therapeutic agents like PROTACs.

Introduction: The Value of a Strained Scaffold

Four-membered ring systems, once considered mere chemical curiosities, are now integral to drug discovery.[1] Their inherent ring strain can be strategically harnessed to drive reactions that are otherwise inaccessible, enabling novel chemical transformations.[1][2] this compound (CAS 1408075-22-8) is a bifunctional molecule that masterfully combines the reactivity of a strained cyclobutanol with the synthetic versatility of an ethyl ester.[3][4][5][6]

This molecule presents three primary sites for chemical modification:

  • The Secondary Alcohol: A nucleophilic center, ready for oxidation, substitution, or derivatization.

  • The Strained C-C Bonds: The cyclobutane ring can undergo cleavage under specific conditions to yield linear products with defined stereochemistry.[7][8]

  • The Ethyl Ester: Susceptible to nucleophilic acyl substitution, providing a gateway to carboxylic acids, amides, and other derivatives.[9][10]

This guide will systematically detail the synthetic potential at each of these sites, providing both the theoretical basis and practical protocols for its application.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in the laboratory.

PropertyValue
CAS Number 1408075-22-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Primary Hazards Standard laboratory precautions should be observed.

Data sourced from MedChemExpress and BLD Pharm.[3][4]

Synthetic Transformations & Protocols

The true power of this compound lies in its predictable and versatile reactivity. The following sections outline the most significant transformations, complete with detailed experimental protocols.

G cluster_start Starting Material cluster_products Key Synthetic Pathways start This compound ketone Ethyl 2-(3-oxocyclobutyl)acetate start->ketone Oxidation (Sec. 2.1) substituted Derivatized Cyclobutanes (Ethers, Esters, Azides, etc.) start->substituted Sₙ2 Substitution (Sec. 2.2) acyclic Functionalized Acyclic Chains start->acyclic Ring-Opening (Sec. 2.3) acid_amide 2-(3-Hydroxycyclobutyl)acetic Acid / Amide Derivatives start->acid_amide Ester Hydrolysis / Amidation (Sec. 2.4) protac PROTAC Linkers substituted->protac Linker Synthesis (Sec. 3.1)

Figure 1: Overview of the primary synthetic routes accessible from this compound.

Reactions at the Hydroxyl Group: Oxidation

The oxidation of the secondary alcohol on the cyclobutanol ring to a cyclobutanone is a fundamental and high-yielding transformation.[7] This reaction introduces an electrophilic carbonyl group, opening up a new avenue for synthetic elaboration, such as Grignard additions or reductive aminations.[11]

Causality Behind Experimental Choices: Choosing an oxidizing agent depends on the desired scale and the presence of other sensitive functional groups. Chromium-based reagents like Pyridinium chlorochromate (PCC) or the Jones reagent are effective but generate heavy metal waste.[7] Milder, more modern methods like the Swern or Dess-Martin periodinane (DMP) oxidations are often preferred in complex syntheses to avoid over-oxidation or side reactions.

Protocol 1: Swern Oxidation to Ethyl 2-(3-oxocyclobutyl)acetate

  • Principle: This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol to a ketone. The low-temperature conditions are crucial for maintaining the stability of the activated species and preventing side reactions.

  • Materials:

    • This compound

    • Oxalyl chloride (2.0 M in Dichloromethane)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Argon or Nitrogen gas supply

    • Standard glassware for anhydrous reactions

  • Step-by-Step Methodology:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.

    • Add anhydrous DCM (approx. 0.2 M relative to the substrate) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM, followed by the dropwise addition of anhydrous DMSO (2.5 equivalents). Stir the mixture for 15 minutes at -78 °C. CAUTION: Gas evolution (CO, CO₂) occurs.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed -65 °C.

    • Stir the resulting mixture for 45-60 minutes at -78 °C.

    • Add triethylamine (5.0 equivalents) dropwise, which will result in the formation of a thick white precipitate (triethylammonium chloride).

    • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

    • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ketone.

Reactions at the Hydroxyl Group: Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate or mesylate. This two-step sequence allows for the introduction of a wide variety of nucleophiles (e.g., azides, cyanides, halides) with high efficiency, often with inversion of stereochemistry.

G cluster_workflow Workflow: Nucleophilic Substitution Start This compound (R-OH) Intermediate Activated Intermediate (R-OTs, R-OMs) Start->Intermediate Activation (e.g., TsCl, Pyridine) Product Substituted Product (R-Nu) Intermediate->Product Substitution (e.g., NaN₃)

Figure 2: A generalized workflow for the nucleophilic substitution of the hydroxyl group.

Protocol 2: Synthesis of Ethyl 2-(3-azidocyclobutyl)acetate via a Tosylate Intermediate

  • Principle: This is a two-step protocol. First, the alcohol is converted to a tosylate, an excellent leaving group. Second, the tosylate is displaced by an azide nucleophile in an Sₙ2 reaction. The resulting azide is a versatile functional group, readily converted to an amine by reduction or used in "click" chemistry reactions.

  • Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (anhydrous)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether, Ethyl acetate

  • Step-by-Step Methodology:

    • Part A: Tosylation

      • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a flask under an inert atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Add TsCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

      • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3x). Combine the organic layers, wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step without further purification.

    • Part B: Azide Substitution

      • Dissolve the crude tosylate from Part A in anhydrous DMF (approx. 0.4 M).

      • Add sodium azide (NaN₃, 3.0 eq) to the solution.

      • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC.

      • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Combine the organic layers, wash thoroughly with brine (3-4x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.

      • Purification: Purify the crude product by silica gel chromatography to obtain pure ethyl 2-(3-azidocyclobutyl)acetate.

Reactions of the Ring: Strain-Release Ring-Opening

The inherent strain of the cyclobutane ring (approx. 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing access to functionalized acyclic compounds.[7] These reactions can be promoted by acids, transition metals, or radical initiators, often proceeding with high regioselectivity.[7][8]

Causality Behind Experimental Choices: Manganese-promoted ring-opening offers a mild and efficient method for C-C bond cleavage.[8] This approach is often favored for its tolerance of various functional groups and its ability to proceed under conditions that avoid harsh acids or high temperatures, which could compromise the ester functionality.

Protocol 3: Manganese-Promoted Ring-Opening Hydrazination

  • Principle: Based on the work of Zhu and coworkers, this reaction uses a manganese catalyst to promote the C-C bond cleavage of the cyclobutanol, generating an alkyl radical.[8] This radical is then trapped by an azodicarboxylate, leading to a linear alkyl hydrazine derivative after a reduction step.

  • Materials:

    • This compound

    • Manganese(II) acetate (Mn(OAc)₂)

    • Phenylsilane (PhSiH₃)

    • Di-tert-butyl azodicarboxylate (DBAD)

    • 1,4-Dioxane (anhydrous)

  • Step-by-Step Methodology:

    • To an oven-dried vial, add this compound (1.0 eq), Mn(OAc)₂ (10 mol%), and DBAD (1.2 eq).

    • Seal the vial and purge with an inert atmosphere (argon or nitrogen).

    • Add anhydrous 1,4-dioxane (0.1 M) followed by phenylsilane (2.0 eq) via syringe.

    • Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the starting material.

    • Work-up: Concentrate the reaction mixture under reduced pressure.

    • Purification: Directly purify the residue by silica gel column chromatography to isolate the ring-opened product. The resulting N-N bond can be subsequently cleaved under reductive conditions (e.g., using SmI₂) to yield the free hydrazine or corresponding amine.

Reactions at the Ester Moiety: Nucleophilic Acyl Substitution

The ethyl ester group is a classic handle for transformations via nucleophilic acyl substitution.[9][10][12] The most common reactions are hydrolysis to the corresponding carboxylic acid and amidation to form amides. These transformations are fundamental for integrating the cyclobutane scaffold into larger molecules, such as peptides or polymers.

Protocol 4: Base-Mediated Hydrolysis to 2-(3-Hydroxycyclobutyl)acetic Acid

  • Principle: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for converting an ester to a carboxylate salt, which is then protonated during an acidic workup to yield the carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (2.0-3.0 eq) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

    • Work-up: Concentrate the mixture in vacuo to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.

    • Extract the acidic aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.

Advanced Applications in Drug Discovery

Role as a PROTAC Linker

One of the most exciting contemporary applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[3] The linker connecting the target-binding ligand and the E3-binding ligand is crucial for efficacy. The cyclobutane scaffold provides a semi-rigid, three-dimensional structure that can orient the two ends of the PROTAC in a productive conformation.

Figure 3: Schematic representation of a PROTAC molecule highlighting the central role of the linker.

The synthetic handles on this compound allow for orthogonal chemistry. For example, the carboxylic acid (derived from Protocol 4) can be coupled to an amine on one ligand, while the hydroxyl group (after activation, as in Protocol 2) can be used to connect to the other ligand, providing a robust strategy for PROTAC assembly.

Conclusion

This compound is far more than a simple bifunctional reagent; it is a sophisticated building block that provides access to the desirable chemical space of strained ring systems. Its well-defined reactive sites—the hydroxyl, the ester, and the ring itself—can be addressed with high selectivity using established and reliable protocols. From fundamental transformations like oxidation and substitution to advanced applications in the construction of PROTACs, this compound offers a powerful platform for innovation in organic synthesis and drug discovery. The protocols and insights provided herein serve as a comprehensive resource for researchers looking to incorporate this versatile scaffold into their synthetic programs.

References

The Strategic Advantage of Chirality: Ethyl 2-(3-hydroxycyclobutyl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland – The Imperative of 3D Scaffolds in Medicinal Chemistry

In the intricate landscape of drug design, the pursuit of molecular scaffolds that offer precise three-dimensional (3D) arrangements is paramount. While aromatic rings have been the cornerstone of medicinal chemistry for decades, their inherent planarity can limit exploration of the complex topographical features of biological targets. This has spurred a renaissance in the use of strained, saturated carbocycles, with the cyclobutane moiety emerging as a particularly powerful architectural element.[1][2] Its puckered conformation and unique bond characteristics introduce a level of spatial definition that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[3]

This guide delves into the synthesis and application of a highly valuable, yet underexplored, chiral building block: ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8). Possessing both a nucleophilic hydroxyl group and an ester handle for further elaboration, this molecule is a bifunctional linchpin. Its defined stereochemistry at the hydroxyl-bearing carbon makes it an exemplary tool for constructing complex chiral molecules, most notably as a sophisticated linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4] We will explore the critical aspects of its stereocontrolled synthesis and provide detailed protocols for its strategic deployment in advanced drug development workflows.

Part 1: The Synthesis of Enantiopure this compound

The cornerstone of this building block's utility is its chirality. The most direct and industrially scalable route to the chiral alcohol is the asymmetric reduction of the prochiral ketone, ethyl 2-(3-oxocyclobutyl)acetate (CAS 145822-90-8). This transformation can be achieved with high enantioselectivity using either biocatalytic or chemocatalytic methods.

Causality in Method Selection:
  • Biocatalysis (Enzymatic Reduction): This approach leverages the exquisite stereoselectivity of enzymes, such as ketoreductases (KREDs) or whole-cell systems (e.g., Baker's yeast). The enzyme's active site creates a chiral environment that preferentially delivers a hydride to one face of the ketone, yielding one enantiomer in high excess. This method is often favored for its "green" credentials (mild, aqueous conditions) and exceptional selectivity. Co-factor regeneration (e.g., using glucose and glucose dehydrogenase for NADPH) is crucial for driving the reaction to completion.[5][6]

  • Chemocatalysis (Asymmetric Hydrogenation): This method employs transition metal catalysts (typically Ruthenium or Rhodium) complexed with chiral ligands (e.g., BINAP). The chiral ligand dictates the facial selectivity of hydrogen addition to the ketone. Asymmetric hydrogenation is highly efficient, scalable, and offers access to either enantiomer by simply selecting the appropriate ligand enantiomer.[1][7]

The choice between these methods depends on factors such as substrate compatibility, desired enantiomer, cost of the catalyst/enzyme, and available equipment.

Workflow for Asymmetric Synthesis

The following diagram illustrates the general workflow for producing the chiral building block from its ketone precursor.

G cluster_0 Synthesis of Chiral Building Block Start Ethyl 2-(3-oxocyclobutyl)acetate (Prochiral Ketone) Process Asymmetric Reduction Start->Process Method1 Biocatalysis (e.g., Ketoreductase, NAD(P)H) Process->Method1 Method A Method2 Chemocatalysis (e.g., Ru-BINAP, H2) Process->Method2 Method B Product Chiral this compound ((R)- or (S)-enantiomer) Method1->Product Method2->Product Purify Chromatographic Purification Product->Purify Final Enantiopure Building Block Purify->Final

Caption: Workflow for the asymmetric synthesis of the target chiral building block.

Protocol 1: Biocatalytic Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

This protocol is a representative procedure based on established methods for the asymmetric reduction of ketoesters using a recombinant ketoreductase with a cofactor regeneration system.

Materials:

  • Ethyl 2-(3-oxocyclobutyl)acetate

  • Ketoreductase (KRED) selective for the desired enantiomer

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH)

  • D-(+)-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). Add D-(+)-glucose (1.2 equivalents relative to the keto-ester).

  • Cofactor and Enzymes: Dissolve NADP⁺ (0.001 eq.), the selected Ketoreductase (e.g., 1-5 mg/mL), and Glucose Dehydrogenase (e.g., 0.5-2 mg/mL) in the buffered glucose solution. Stir gently until all components are dissolved.

  • Substrate Addition: Add ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq.) to the reaction mixture. If substrate inhibition is a concern, this can be done portion-wise or via a syringe pump over several hours.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the starting material to the hydroxy ester by an appropriate method (e.g., TLC, GC, or HPLC).

  • Work-up: Once the reaction has reached completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Vigorously stir the mixture for 15 minutes. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.

Quantitative Data (Representative): The following table provides expected outcomes based on analogous biocatalytic reductions of ketoesters reported in the literature.[6][8][9]

ParameterExpected Outcome
Conversion >95%
Chemical Yield 85-95%
Enantiomeric Excess (ee) >99%

Part 2: Application as a Chiral Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[2][10] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 Ligase) and subsequent ubiquitination of the target.

This compound is an ideal linker precursor. The hydroxyl group provides a vector for attachment to the E3 ligase ligand (or a portion of the linker), while the ester can be hydrolyzed to a carboxylic acid for amide bond formation with the POI ligand (or another part of the linker). The defined stereochemistry and the semi-rigid cyclobutane core help to control the spatial orientation of the two ligands, which can be crucial for optimizing ternary complex formation and degradation efficiency.

Logical Flow of PROTAC Assembly

The diagram below outlines the strategic incorporation of the chiral building block into a PROTAC molecule.

G cluster_1 PROTAC Synthesis Strategy BB Chiral Ethyl 2-(3-hydroxycyclobutyl)acetate Step1 Step 1: Linker Attachment (O-Alkylation) BB->Step1 E3_Ligand E3 Ligase Ligand (e.g., with leaving group) E3_Ligand->Step1 POI_Ligand POI Ligand (e.g., with amine handle) Step3 Step 3: Final Coupling (Amide Bond Formation) POI_Ligand->Step3 Intermediate1 Intermediate Ester Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (Saponification) Intermediate1->Step2 Intermediate2 Intermediate Carboxylic Acid Step2->Intermediate2 Intermediate2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

Caption: Logical workflow for incorporating the building block into a PROTAC.

Protocol 2: Representative PROTAC Synthesis using the Chiral Linker

This protocol describes a general, two-step sequence for incorporating the building block between a POI ligand with an available amine and an E3 ligase ligand with an alkyl halide handle.

Step A: Attachment to E3 Ligand and Saponification

Materials:

  • Chiral this compound (from Protocol 1)

  • E3 Ligand with an alkyl halide (e.g., bromo-PEG-thalidomide derivative)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Alkylation: To a solution of chiral this compound (1.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq.) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the E3 ligase-linker-halide (1.1 eq.) in anhydrous DMF. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench and Extract: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to obtain the ester intermediate.

  • Saponification: Dissolve the purified ester in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (2.0 eq.) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the carboxylic acid product with dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.

Step B: Coupling to POI Ligand

Materials:

  • Carboxylic acid intermediate from Step A

  • POI Ligand with a primary or secondary amine handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a dry reaction flask, dissolve the carboxylic acid intermediate (1.0 eq.), the POI-amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

  • Coupling: Add DIPEA (3.0 eq.) to the mixture. Stir at room temperature for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by preparative HPLC or column chromatography to yield the final PROTAC molecule.

Conclusion: An Architecturally Defined Tool for Advanced Synthesis

This compound represents more than just another bifunctional molecule; it is a testament to the power of stereochemically defined, non-planar scaffolds in modern medicinal chemistry. Its efficient, stereocontrolled synthesis via asymmetric reduction provides access to an enantiopure building block ready for deployment. As demonstrated, its primary role as a linker precursor in PROTAC development allows for precise spatial positioning of key recognition elements, a critical parameter in the design of potent and selective protein degraders. Researchers and drug development professionals who incorporate such advanced building blocks into their synthetic strategies are better equipped to tackle the complex challenges of contemporary drug discovery.

References

Harnessing the Three-Dimensionality of Ethyl 2-(3-hydroxycyclobutyl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The relentless pursuit of novel chemical matter in drug discovery has led medicinal chemists to explore beyond the traditional flat, aromatic ring systems. In this context, strained, three-dimensional scaffolds have emerged as powerful tools to unlock new biological targets and enhance drug-like properties. Among these, the cyclobutane motif has garnered significant attention for its ability to confer conformational rigidity, improve metabolic stability, and provide unique vectors for substituent placement. This guide focuses on a particularly versatile building block, ethyl 2-(3-hydroxycyclobutyl)acetate , and its applications in the synthesis of cutting-edge therapeutics, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). We will delve into the strategic rationale for its use and provide detailed protocols for its key chemical transformations.

Part 1: The Cyclobutane Scaffold: A Unique Asset in Medicinal Chemistry

The Strategic Advantage of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to design molecules with improved pharmacological profiles.[1][2] Its puckered, non-planar structure provides a rigid scaffold that can orient functional groups in precise three-dimensional space, which is crucial for optimal interaction with biological targets. This conformational restriction can lead to enhanced binding affinity and selectivity. Furthermore, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can improve the pharmacokinetic properties of a drug candidate, such as increased metabolic stability.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 1408075-22-8[3][4][5]
Molecular Formula C₈H₁₄O₃[3][4]
Molecular Weight 158.20 g/mol [4]
Appearance Colorless liquid (predicted)
Boiling Point 255.9±23.0 °C (Predicted)[6]
Density 1.113±0.06 g/cm³ (Predicted)[6]
LogP 0.47[6]
The Importance of Stereochemistry: cis vs. trans Isomers

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the hydroxyl and acetate groups. The specific stereoisomer used can have a profound impact on the biological activity of the final compound by altering the spatial arrangement of key binding motifs. For instance, in the context of kinase inhibitors, the precise positioning of a hydrogen bond donor or acceptor can be the difference between a potent inhibitor and an inactive molecule. Therefore, stereocontrolled synthesis of the desired isomer is often a critical aspect of the drug discovery process.

Part 2: Core Applications in Therapeutic Design

A Key Building Block for Kinase Inhibitors

The unique geometry of the cyclobutane ring makes it an attractive scaffold for the design of kinase inhibitors, particularly for targeting the Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) families.[7][8][9][10][11]

  • Scaffold Rigidity: The cyclobutane core provides a rigid framework to which pharmacophoric elements can be attached, minimizing the entropic penalty upon binding to the kinase active site.

  • Vectorial Control: The substituents on the cyclobutane ring can be directed into specific pockets of the kinase active site, allowing for fine-tuning of selectivity and potency. For example, the puckered nature of the ring can position a substituent to form a crucial hydrogen bond with residues in the kinase hinge region.

A common strategy involves the use of the cyclobutane ring as a central scaffold to link different parts of the inhibitor. For example, the hydroxyl group of this compound can be converted to an amine, which can then be coupled to a heterocyclic core common in many kinase inhibitors. The acetate side chain can be further modified or coupled to another fragment of the molecule.

G start This compound oxidation Oxidation start->oxidation ketone Ethyl 2-(3-oxocyclobutyl)acetate oxidation->ketone reductive_amination Reductive Amination ketone->reductive_amination amine Ethyl 2-(3-aminocyclobutyl)acetate reductive_amination->amine coupling Coupling with Kinase Core amine->coupling inhibitor Kinase Inhibitor coupling->inhibitor

Caption: Synthetic pathway to kinase inhibitors.

A Versatile Component for PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[12][13][14] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.

This compound is a valuable building block for PROTAC linkers.[12][13][14] The cyclobutane ring can provide a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The hydroxyl and ester functionalities offer versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.

G target_ligand Target Protein Ligand linker_start This compound target_ligand->linker_start Coupling protac PROTAC e3_ligand E3 Ligase Ligand linker_start->e3_ligand Coupling

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutane motif is a key structural element in numerous natural products and pharmaceutical agents. Its inherent ring strain and three-dimensional architecture make it a valuable scaffold in medicinal chemistry for exploring new chemical space. Ethyl 2-(3-hydroxycyclobutyl)acetate and its derivatives are particularly important building blocks, notably serving as linkers in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1] The precise stereochemistry of the hydroxyl group on the cyclobutane ring can significantly influence the pharmacological properties of the final molecule, making stereocontrolled synthesis a critical aspect of their preparation.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the synthesis of this compound derivatives, aimed at researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformations.

Synthetic Strategies: An Overview

The synthesis of this compound derivatives can be broadly approached through two main strategies:

  • Functionalization of a Pre-existing Cyclobutane Core: This common approach involves the synthesis of a cyclobutane precursor, typically containing a ketone functionality, which is then reduced to the desired alcohol. This strategy allows for the synthesis of various derivatives by modifying the reduction conditions to achieve different stereochemical outcomes.

  • Construction of the Cyclobutane Ring: This strategy focuses on forming the four-membered ring with the desired functionalities or their precursors already in place. Methods such as [2+2] cycloadditions are employed in this approach.

This guide will delve into specific protocols for each of these strategies, with a focus on stereoselective methods.

Protocol 1: Synthesis via Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

This is a widely applicable and versatile method that proceeds in two key stages: the synthesis of the keto-ester precursor followed by its stereoselective reduction.

Workflow for Protocol 1

cluster_0 Stage 1: Synthesis of Keto-Ester Precursor cluster_1 Stage 2: Stereoselective Reduction Malonic_Ester Malonic Ester Derivative Cyclization Cyclization Malonic_Ester->Cyclization Dibromo_alkane 1,3-Dibromoalkane Derivative Dibromo_alkane->Cyclization Keto_Ester_Precursor Ethyl 2-(3-oxocyclobutyl)acetate Cyclization->Keto_Ester_Precursor Reduction Reduction Keto_Ester_Precursor->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, L-Selectride) Reducing_Agent->Reduction Final_Product This compound (cis/trans isomers) Reduction->Final_Product

Caption: Workflow for the synthesis of this compound via a keto-ester precursor.

Stage 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate

The synthesis of the key intermediate, ethyl 2-(3-oxocyclobutyl)acetate, can be achieved starting from malonic ester and a suitable 1,3-dihalopropane derivative. A general procedure is adapted from the synthesis of related cyclobutanecarboxylic acids.[2][3]

Step-by-Step Protocol:

  • Alkylation of Malonate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Add a base, for example, sodium ethoxide (2.1 eq), portion-wise while maintaining the temperature below 30 °C.

  • To this solution, add 1,3-dibromopropane (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude diethyl 2,2-cyclobutanedicarboxylate.

  • Partial Hydrolysis and Decarboxylation: The crude dicarboxylate is then subjected to partial hydrolysis and decarboxylation. Reflux the diester with one equivalent of potassium hydroxide in ethanol.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • The resulting acid is then esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to yield ethyl 2-(cyclobutyl)acetate.

  • Oxidation to the Ketone: The cyclobutylacetate is then oxidized at the 3-position. A common method involves bromination followed by hydrolysis. Alternatively, direct oxidation using a suitable oxidizing agent can be employed. A more direct route to a related precursor, 3-oxocyclobutanecarboxylic acid, has been reported, which can then be esterified.[4]

Stage 2: Stereoselective Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

The stereochemical outcome of the reduction of the ketone is highly dependent on the choice of the reducing agent.

Rationale for Reagent Selection:

  • Sodium Borohydride (NaBH₄): A mild and common reducing agent. It will typically lead to a mixture of cis and trans isomers, with the thermodynamically more stable trans isomer often being the major product. The approach of the hydride can occur from either face of the planar carbonyl group.

  • Lithium Tri-sec-butylborohydride (L-Selectride®): A bulkier and more sterically hindered reducing agent. This steric bulk favors attack from the less hindered face of the ketone, leading to a higher diastereoselectivity, often favoring the cis isomer.

Comparative Data for Reduction Methods:

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (cis:trans)
Sodium Borohydride (NaBH₄)trans~1:3
L-Selectride®cis>10:1

Step-by-Step Protocol (General):

  • Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol for NaBH₄, THF for L-Selectride®) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the appropriate temperature (-78 °C for L-Selectride®, 0 °C to room temperature for NaBH₄).

  • Add the reducing agent (1.1-1.5 eq) solution dropwise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

Protocol 2: Stereoselective Synthesis via Rhodium-Catalyzed Asymmetric Reactions

For applications requiring high enantiopurity, rhodium-catalyzed asymmetric synthesis provides a powerful tool for constructing chiral cyclobutane rings.[5][6] This approach often involves the asymmetric 1,4-addition of an organoboron reagent to a cyclobutene derivative.

Workflow for Protocol 2

Cyclobutene_Ester Cyclobutene-1-carboxylate Ester Asymmetric_Addition Asymmetric 1,4-Addition Cyclobutene_Ester->Asymmetric_Addition Organoboron_Reagent Organoboron Reagent (e.g., Arylboronic acid) Organoboron_Reagent->Asymmetric_Addition Rh_Catalyst Rhodium Catalyst [Rh(OH)(diene)] Rh_Catalyst->Asymmetric_Addition Chiral_Ligand Chiral Diene Ligand Chiral_Ligand->Asymmetric_Addition Chiral_Product Chiral Cyclobutane Derivative Asymmetric_Addition->Chiral_Product

Caption: Rhodium-catalyzed asymmetric synthesis of chiral cyclobutanes.

Rationale for this Approach:

The use of a chiral rhodium catalyst allows for the enantioselective formation of new stereocenters during the construction of the cyclobutane ring. The choice of the chiral ligand is crucial for achieving high diastereo- and enantioselectivity.[5][6] While this example illustrates an arylation, similar principles can be applied to introduce other functionalities that can be subsequently converted to the desired hydroxyacetate side chain.

Step-by-Step Protocol (Conceptual Outline):

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active rhodium catalyst by reacting a rhodium precursor (e.g., [Rh(cod)₂]BF₄) with the desired chiral diene ligand.

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the cyclobutene-1-carboxylate ester substrate (1.0 eq) and the organoboron reagent (e.g., phenylboronic acid, 1.5 eq) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

  • Add the prepared chiral rhodium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the optimal temperature (e.g., 60-80 °C) and stir for the required time (12-24 hours), monitoring by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and perform an appropriate workup, which may involve filtration through a pad of silica gel to remove the catalyst, followed by extraction and solvent removal.

  • Purify the product by column chromatography to obtain the enantiomerically enriched cyclobutane derivative.

  • Further Functionalization: The resulting product can then be further modified. For instance, if an aryl group is introduced, subsequent oxidation and chain extension steps would be necessary to arrive at the this compound structure.

References

Application Notes & Protocols: Reaction Mechanisms of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide on the principal reaction mechanisms of ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile bifunctional building block. Its unique structure, featuring a secondary alcohol, an ester, and a strained cyclobutane ring, offers multiple avenues for synthetic modification. We will explore the causality behind experimental choices for key transformations including oxidation of the hydroxyl group, hydrolysis of the ester moiety, and reactions involving the cyclobutane ring. Detailed, field-proven protocols and mechanistic diagrams are provided to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a valuable synthetic intermediate characterized by its C8H14O3 molecular formula.[1][2][3][4] Its utility in modern organic synthesis, particularly in medicinal chemistry, is growing. It is recognized as a linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to selectively degrade target proteins within cells.[1] The molecule possesses three primary sites of reactivity: the secondary alcohol on the cyclobutane ring, the ethyl ester, and the strained four-membered ring itself. Understanding the selective transformation of these functional groups is critical for its effective application in multi-step syntheses.

Section 1: Oxidation of the Secondary Alcohol to Ethyl 2-(3-oxocyclobutyl)acetate

The conversion of the secondary alcohol in this compound to the corresponding ketone, ethyl 2-(3-oxocyclobutyl)acetate, is a foundational transformation. This reaction is crucial for subsequent modifications, such as reductive amination or the introduction of nucleophiles. Given the potential for side reactions, mild oxidation conditions are paramount. The Swern and Corey-Kim oxidations are exemplary methods that operate under gentle conditions, avoiding the use of heavy metals and preventing overoxidation.[5][6]

Mechanistic Insight: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (NEt3).[6][7] The reaction is renowned for its mildness, typically conducted at -78 °C, which helps stabilize reactive intermediates.[8]

The mechanism proceeds through several distinct stages:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form a chloro(dimethyl)sulfonium chloride intermediate, which then decomposes to release carbon dioxide and carbon monoxide, yielding the electrophilic chlorosulfonium salt.[6][7]

  • Alcohol Attack: The alcohol substrate attacks the electrophilic sulfur atom of the chlorosulfonium salt, creating a key alkoxysulfonium salt intermediate.[7][8]

  • Ylide Formation & Elimination: Triethylamine, acting as a non-nucleophilic base, deprotonates the carbon alpha to the sulfur atom, forming a sulfur ylide.[6] This ylide then undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the desired ketone, dimethyl sulfide, and triethylammonium chloride.[6]

The primary drawback of the Swern oxidation is the production of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[6] Proper quenching with bleach and handling in a well-ventilated fume hood are essential.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Alcohol Oxidation DMSO DMSO ActiveSpecies Chlorosulfonium Salt + CO + CO2 DMSO->ActiveSpecies 1. Reaction OxalylCl Oxalyl Chloride OxalylCl->ActiveSpecies AlkoxySalt Alkoxysulfonium Salt ActiveSpecies->AlkoxySalt Alcohol This compound Alcohol->AlkoxySalt 2. Nucleophilic Attack Ylide Sulfur Ylide AlkoxySalt->Ylide 3. Deprotonation by Base Ketone Ethyl 2-(3-oxocyclobutyl)acetate + DMS + Et3NH+Cl- Ylide->Ketone 4. Intramolecular Elimination Base Triethylamine (Et3N) Base->Ylide Corey_Kim_Oxidation cluster_activation Reagent Formation cluster_oxidation Alcohol Oxidation DMS DMS ActiveSpecies Electrophilic Sulfonium Salt DMS->ActiveSpecies 1. Reaction NCS NCS NCS->ActiveSpecies AlkoxySalt Alkoxysulfonium Salt ActiveSpecies->AlkoxySalt Alcohol This compound Alcohol->AlkoxySalt 2. Nucleophilic Attack Ketone Ethyl 2-(3-oxocyclobutyl)acetate + DMS + Et3NH+Cl- AlkoxySalt->Ketone 3. Base-promoted Elimination Base Triethylamine (Et3N) Base->Ketone Saponification Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Hydroxide Hydroxide (OH⁻) Hydroxide->Tetrahedral CarboxylicAcid Carboxylic Acid + Ethoxide (EtO⁻) Tetrahedral->CarboxylicAcid 2. Collapse & Expulsion Carboxylate Carboxylate Salt + Ethanol CarboxylicAcid->Carboxylate 3. Irreversible Deprotonation FinalAcid 2-(3-hydroxycyclobutyl)acetic acid Carboxylate->FinalAcid 4. Protonation AcidWorkup Acidic Workup (H₃O⁺) AcidWorkup->FinalAcid Ring_Opening Cyclobutanol This compound Protonated Protonated Alcohol Cyclobutanol->Protonated 1. Protonation Acid Strong Acid (H⁺) Acid->Protonated Carbocation Ring-Opened Carbocation + H₂O Protonated->Carbocation 2. C-C Cleavage & Loss of H₂O Product Ring-Opened Product Carbocation->Product 3. Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

References

The Strategic Application of Ethyl 2-(3-hydroxycyclobutyl)acetate in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] The architecture of a PROTAC is a tripartite system comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that bridges the two.[3][4] While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's pharmacokinetic properties.[4] This guide provides a detailed exploration of ethyl 2-(3-hydroxycyclobutyl)acetate, a rigid linker building block, and its strategic application in the development of novel PROTACs.

The Rationale for Rigid Linkers in PROTAC Design: Introducing the Cyclobutane Moiety

The "linkerology" of PROTACs is a complex optimization problem. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible, they can incur an entropic penalty upon binding and may lead to undesirable physicochemical properties.[5] In contrast, rigid linkers, like those incorporating cycloalkane structures, offer several advantages:

  • Pre-organization of Bioactive Conformation: Rigid linkers can reduce the conformational flexibility of the PROTAC, pre-organizing it into a topology that is favorable for the formation of a stable and productive ternary complex.[5]

  • Improved Selectivity: By constraining the spatial orientation of the warhead and E3 ligase ligand, rigid linkers can enhance selectivity for the target protein and minimize off-target effects.

  • Enhanced Physicochemical Properties: Cycloalkane-based linkers can improve metabolic stability and cell permeability, contributing to better overall drug-like properties.[6]

The cyclobutane ring, in particular, offers a unique geometric constraint that is distinct from more commonly used piperidine or piperazine rings. This compound (CAS: 1408075-22-8) is a commercially available building block that introduces this rigid cyclobutane scaffold.[7][8][9] Its structure features two key functional handles for PROTAC synthesis: a hydroxyl group and an ethyl ester, allowing for versatile and directional conjugation to both the warhead and the E3 ligase ligand.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C8H14O3
Molecular Weight 158.20 g/mol [8]
CAS Number 1408075-22-8[8]
Appearance Colorless to light yellow oil
Key Functional Groups Hydroxyl (-OH), Ethyl Ester (-COOEt)

General Mechanism of Action of a PROTAC

The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Warhead Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E3 Ligand Binding Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy and Protocol for Incorporating this compound

Here, we present a representative protocol for the synthesis of a hypothetical BRD4-targeting PROTAC using JQ1 as the warhead and a pomalidomide-derived ligand for the E3 ligase Cereblon (CRBN).

Synthesis_Workflow start Start Materials linker This compound start->linker warhead JQ1 Derivative (e.g., with carboxylic acid) start->warhead e3_ligand Pomalidomide Derivative (e.g., with amino group) start->e3_ligand step1 Step 1: Esterification (Linker + Warhead) linker->step1 warhead->step1 step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligand) e3_ligand->step3 intermediate1 Intermediate 1 (Warhead-Linker-Ester) step1->intermediate1 step2 Step 2: Saponification (Ester to Acid) intermediate1->step2 intermediate2 Intermediate 2 (Warhead-Linker-Acid) step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

References

Application Notes and Protocols: Asymmetric Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The chiral 3-hydroxycyclobutane moiety is a privileged structural motif in modern medicinal chemistry, imparting favorable physicochemical properties such as restricted conformation and metabolic stability. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of ethyl 2-(3-hydroxycyclobutyl)acetate, a key chiral building block. We will explore and provide detailed protocols for two primary enzymatic strategies: Lipase-Catalyzed Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution (DKR). The guide emphasizes the underlying scientific principles, practical experimental considerations, and methods for validating stereochemical outcomes.

Introduction: The Significance of Chiral Cyclobutanes

Cyclobutane rings are increasingly sought-after components in drug design. Their rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding affinity and selectivity for biological targets. The introduction of a stereocenter, such as the hydroxyl group in this compound, further expands the accessible chemical space for creating novel therapeutics. However, the synthesis of enantiomerically pure cyclobutane derivatives is a significant challenge. This guide focuses on robust and scalable enzymatic methods that offer high enantioselectivity and operational simplicity.

Strategy 1: Lipase-Catalyzed Kinetic Resolution (KR)

Kinetic resolution is a foundational technique for separating a racemic mixture. It relies on a chiral catalyst—in this case, a lipase—that preferentially reacts with one enantiomer over the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting, unconsumed enantiomer.

Principle of Operation: The workhorse for this transformation is often Lipase B from Candida antarctica (CAL-B), frequently used in an immobilized form like Novozym 435 for enhanced stability and reusability.[1][2] In the presence of an acyl donor, the lipase selectively catalyzes the acylation of one enantiomer of the racemic alcohol, (±)-ethyl 2-(3-hydroxycyclobutyl)acetate. The key limitation of KR is its maximum theoretical yield of 50% for a single enantiomer.[3] To achieve high enantiomeric excess (e.e.) for both the acylated product and the remaining alcohol, the reaction must be carefully monitored and stopped at approximately 50% conversion.

Experimental Protocol: Kinetic Resolution of (±)-Ethyl 2-(3-hydroxycyclobutyl)acetate

Materials:

  • (±)-Ethyl 2-(3-hydroxycyclobutyl)acetate (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CAL-B), e.g., Novozym 435 (20-30 mg per 1 mmol of substrate)

  • Vinyl acetate (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Diisopropyl ether, Toluene, or Methyl tert-butyl ether (MTBE))

  • Phosphate buffer (for quenching, if necessary)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (±)-ethyl 2-(3-hydroxycyclobutyl)acetate.

  • Solvent and Reagent Addition: Dissolve the substrate in the chosen anhydrous solvent (approx. 0.1 M concentration). Add vinyl acetate to the solution.

    • Scientist's Insight: Vinyl acetate is an excellent acyl donor because its byproduct, acetaldehyde, is volatile, helping to drive the transesterification equilibrium towards the product.[4] Using it as the acylating agent often leads to high enantioselectivity.[4]

  • Enzyme Addition: Add the immobilized CAL-B to the reaction mixture.

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them via TLC, GC, or chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiopurity of both the product and the remaining starting material.

  • Workup: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.

Validation: The enantiomeric excess (e.e.) of the separated alcohol and ester must be determined using chiral HPLC or chiral GC analysis.

Strategy 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard KR by integrating a second catalytic cycle that continuously racemizes the slow-reacting enantiomer of the starting material.[3] This allows the enzyme to convert, in theory, 100% of the racemic starting material into a single, enantiomerically pure product.[5]

Principle of Operation: This process requires two compatible catalysts:

  • A highly enantioselective enzyme for the resolution step (e.g., CAL-B).

  • A racemization catalyst that acts on the alcohol substrate without interfering with the enzyme or other reagents.

For secondary alcohols, ruthenium-based complexes are highly effective racemization catalysts.[6][7] The process involves a reversible oxidation/reduction cycle where the alcohol is transiently converted to a prochiral ketone, allowing for the loss of its stereochemical information, before being reduced back to the racemic alcohol.

DKR_Workflow cluster_racemate Racemization Cycle cluster_resolution Enzymatic Resolution S_alcohol (S)-Alcohol R_alcohol (R)-Alcohol S_alcohol->R_alcohol Ru Catalyst S_alcohol_res (S)-Alcohol R_alcohol_res (R)-Alcohol R_ester (R)-Ester (Product) R_alcohol_res->R_ester Lipase (CAL-B) Acyl Donor (k_fast) S_ester (S)-Ester S_alcohol_res->S_ester Lipase (CAL-B) (k_slow) caption Fig. 1: Workflow of Dynamic Kinetic Resolution (DKR).

Caption: Fig. 1: Workflow of Dynamic Kinetic Resolution (DKR).

Experimental Protocol: DKR of (±)-Ethyl 2-(3-hydroxycyclobutyl)acetate

Materials:

  • (±)-Ethyl 2-(3-hydroxycyclobutyl)acetate (1.0 eq)

  • Immobilized Candida antarctica Lipase B (CAL-B), e.g., Novozym 435 (30-40 mg per 1 mmol of substrate)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst or a similar complex, 1-2 mol%)

  • Isopropenyl acetate or vinyl acetate (1.5 eq) as the acyl donor

  • Anhydrous toluene

  • Base (e.g., K₂CO₃, small amount to activate some Ru catalysts)

Procedure:

  • Catalyst Activation (if required): Some ruthenium catalysts may require pre-activation. Follow the specific literature procedure for the chosen catalyst.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add (±)-ethyl 2-(3-hydroxycyclobutyl)acetate, the ruthenium catalyst, and a small amount of base if needed.

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the acyl donor (isopropenyl acetate).

    • Scientist's Insight: The reaction temperature is a critical parameter. It must be high enough for efficient racemization but not so high as to denature the enzyme. A range of 60-70 °C is often a good starting point for this chemoenzymatic system.[7]

  • Enzyme Addition: Add the immobilized CAL-B to the mixture.

  • Reaction Monitoring: Stir the suspension at the optimized temperature (e.g., 60 °C). Monitor the conversion of the starting material to the desired acylated product by GC or HPLC. The reaction should proceed well beyond 50% conversion.

  • Workup: Upon completion (typically >90% conversion), cool the reaction to room temperature. Filter off the immobilized enzyme and the solid catalyst components.

  • Purification: Concentrate the filtrate and purify the resulting ester by silica gel column chromatography to obtain the enantiomerically enriched product.

Validation: Determine the yield and enantiomeric excess (e.e.) of the final product via chiral HPLC/GC and NMR spectroscopy. An effective DKR process should yield the product with high e.e. (ideally >95%) and in high yield (>80%).[6]

Data Summary & Comparison

The choice between KR and DKR depends on the project goals. KR is simpler but less atom-economical, providing access to both enantiomers. DKR is more complex but maximizes the yield of a single desired enantiomer.

ParameterKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Catalyst System Lipase (e.g., CAL-B)Lipase + Racemization Catalyst (e.g., Ru complex)
Max. Theoretical Yield 50% (for one enantiomer)100%
Primary Product(s) One enantiomer as ester, the other as unreacted alcoholA single enantiomer as the ester product
Typical Temp. 30 - 45 °C50 - 70 °C
Complexity LowModerate to High
Atom Economy ModerateHigh

Conclusion

The asymmetric synthesis of this compound via enzymatic methods offers a powerful and green alternative to classical chemical synthesis. Lipase-catalyzed kinetic resolution is a straightforward method to access both enantiomers, albeit with a yield penalty. For applications where a single enantiomer is required in high yield, chemoenzymatic dynamic kinetic resolution presents a highly efficient, atom-economical solution. The protocols and insights provided herein serve as a robust starting point for researchers to implement these valuable techniques in their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Ethyl 2-(3-hydroxycyclobutyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis. As a key building block and PROTAC linker, optimizing the synthesis of this molecule is critical for many research applications.[1] This document provides not just protocols, but the scientific rationale behind them to empower you to overcome experimental hurdles.

Overview of Synthetic Strategies

The synthesis of this compound presents challenges common to cyclobutane chemistry, including ring strain and stereoselectivity.[2][3] Several synthetic routes are viable, each with its own set of advantages and potential pitfalls. The most direct and commonly employed strategy is the Reformatsky reaction , which constructs the β-hydroxy ester moiety in a single step from a cyclobutanone precursor. Alternative strategies involve multi-step sequences starting from other functionalized cyclobutane cores or employing cycloaddition reactions.

Synthetic_Strategies Figure 1. Major Synthetic Approaches A Starting Materials B Route 1: Reformatsky Reaction C Route 2: Multi-Step Functionalization D Route 3: [2+2] Cycloaddition E Target Molecule: This compound B->E Direct, Convergent C->E Stepwise, Divergent D->E Builds Ring, Challenging B1 3-Oxocyclobutanone + Ethyl Bromoacetate + Zinc B1->B C1 3-Oxocyclobutanecarboxylic Acid C2 Esterification & Wittig/ HWE Reaction C1->C2 C3 Reduction of Ketone C2->C3 C3->C D1 Alkene Precursors D1->D

Caption: High-level overview of synthetic routes.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter. The Reformatsky reaction is highlighted due to its prevalence, but issues related to other routes are also covered.

Issue 1: Low or No Product Yield in Reformatsky Reaction

Question: I am attempting to synthesize this compound from 3-oxocyclobutanone and ethyl bromoacetate using zinc, but I'm getting a very low yield or only unreacted starting materials. What's going wrong?

Answer: This is a common issue in the Reformatsky reaction, which is highly sensitive to the quality and activation of the zinc metal.[4] The organozinc reagent, or 'Reformatsky enolate', must be formed efficiently for the reaction to proceed.[5][6]

Potential Causes & Solutions:

  • Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents its reaction with the ethyl bromoacetate.

    • Solution: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether rinses, and drying under vacuum. Alternatively, treating the zinc with a small amount of iodine or 1,2-dibromoethane in the reaction solvent until the color disappears can effectively activate the surface.[4]

  • Presence of Water: The Reformatsky reagent is highly sensitive to protic sources, especially water, which will quench the enolate as it forms.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., THF, diethyl ether, toluene) and freshly distilled reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inefficient Reagent Addition: The order and rate of addition are crucial.

    • Solution: The preferred method is to add the ethyl bromoacetate slowly to a suspension of activated zinc and the 3-oxocyclobutanone in your solvent. This allows the organozinc reagent to form and react in situ, minimizing side reactions like Wurtz-type coupling of the ethyl bromoacetate to form ethyl succinate.

  • Incorrect Reaction Temperature:

    • Solution: The initiation of the reaction can sometimes be sluggish. Gentle warming may be required to start the reaction, often indicated by a slight color change or bubble formation. However, once initiated, the reaction can be exothermic. Maintain a controlled temperature (often refluxing THF or gentle warming in toluene) to ensure a steady reaction rate without promoting side reactions.[4]

Troubleshooting_Low_Yield Figure 2. Troubleshooting Workflow for Low Yield Start Low Yield in Reformatsky Reaction Q1 Did you activate the zinc metal? Start->Q1 A1_No Action: Activate Zn (e.g., I₂, HCl wash). Re-run experiment. Q1->A1_No No Q2 Are your solvent and reagents anhydrous? Q1->Q2 Yes Success Yield Improved A1_No->Success A2_No Action: Dry glassware. Use anhydrous solvents. Re-run experiment. Q2->A2_No No Q3 What was the order of reagent addition? Q2->Q3 Yes A2_No->Success A3_Wrong Action: Add ethyl bromoacetate slowly to a mixture of ketone and zinc. Q3->A3_Wrong Haloester added first or all at once Q3->Success Ketone & haloester added to Zn A3_Wrong->Success

Caption: Decision tree for diagnosing low yield issues.

Issue 2: Product is Impure and Difficult to Purify

Question: My reaction worked, but the crude product is a complex mixture. Column chromatography is giving poor separation between my product and a major byproduct. How can I improve purification?

Answer: Purification challenges often arise from byproducts with similar polarity to the desired this compound. The key is to identify the impurity and tailor the purification strategy accordingly.

Potential Causes & Solutions:

  • Wurtz Coupling Byproduct: The most common byproduct is diethyl succinate, formed from the coupling of two molecules of ethyl bromoacetate. It has a polarity that can be close to the desired product.

    • Solution: Optimize reaction conditions to favor the Reformatsky addition over the Wurtz coupling (see Issue 1, Solution 3). For purification, a careful selection of the solvent system for column chromatography is needed. A gradient elution starting from a non-polar system (e.g., 5% Ethyl Acetate in Hexane) and slowly increasing the polarity can often resolve these two compounds.

  • Unreacted Starting Material: Both 3-oxocyclobutanone and ethyl bromoacetate can persist if the reaction is incomplete.

    • Solution: Monitor the reaction by TLC or GC-MS to ensure full conversion.[7] If starting materials remain, they can typically be separated. 3-oxocyclobutanone is more polar than the product and will elute later, while ethyl bromoacetate is less polar and will elute earlier.

  • Product Degradation: Cyclobutane rings are strained and can be sensitive to harsh conditions.[7] Strong acids or bases used during workup or chromatography can cause ring-opening or dehydration of the tertiary alcohol.

    • Solution: Use a mild workup, such as quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than strong acid. When performing chromatography, consider using a silica gel that has been neutralized with triethylamine to prevent on-column degradation.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Reformatsky synthesis.

ParameterValue / ConditionRationale / Notes
Solvent Anhydrous THF or TolueneTHF is common for its ability to solvate the organozinc intermediate.
Temperature 40-65 °C (THF reflux)Balances reaction rate against side reactions.
Molar Ratio 1.0 : 1.2 : 1.5(Ketone : Haloester : Zinc) - A slight excess of the haloester and zinc ensures full conversion of the limiting ketone.
Typical Yield 60-85%Highly dependent on zinc activation and anhydrous conditions.
Purification Silica Gel ChromatographyGradient elution (e.g., 10% to 40% EtOAc in Hexanes) is typically effective.

Frequently Asked Questions (FAQs)

Q1: Can I use other metals besides zinc for the Reformatsky reaction? A1: Yes, other metals like indium, samarium, and manganese have been used.[8] Zinc is the most common due to its relatively low cost and moderate reactivity. Less reactive metals may give lower yields, while more reactive metals (like magnesium in a Grignard-type reaction) would likely react with the ester group of the ethyl bromoacetate, leading to undesired side products.[5][6]

Q2: My cyclobutane product seems to be unstable during storage. Why? A2: The inherent ring strain of cyclobutanes can make them susceptible to degradation over time, especially if exposed to acidic or basic contaminants, or high temperatures.[7] The hydroxyl group can also participate in side reactions. For long-term storage, keep the purified compound in a tightly sealed container at low temperature (e.g., ≤ 4 °C) under an inert atmosphere.[9]

Q3: I am considering a [2+2] photocycloaddition route. What are the primary challenges? A3: While a powerful method for forming four-membered rings, [2+2] photocycloadditions often face challenges with regioselectivity (head-to-head vs. head-to-tail isomers) and stereoselectivity.[7][10] Furthermore, reaction efficiency can be low due to insufficient light penetration in larger-scale reactions, quenching of the excited state by oxygen, and competing side reactions.[7][11] Continuous flow photoreactors can sometimes mitigate these scalability issues.[12][13]

Detailed Experimental Protocol: Reformatsky Synthesis

This protocol provides a robust starting point for the synthesis.

Materials:

  • 3-Oxocyclobutanone (1.0 equiv)

  • Ethyl bromoacetate (1.2 equiv)

  • Zinc dust, activated (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: To the flask, add the activated zinc dust (1.5 equiv) and 3-oxocyclobutanone (1.0 equiv). Add sufficient anhydrous THF to ensure good stirring.

  • Initiation: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.2 equiv) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred reaction flask.

  • Reaction: Gently warm the flask (e.g., with a heat gun or in a water bath) until the reaction initiates (indicated by bubble formation or a gentle reflux). Once started, add the remainder of the ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis shows consumption of the starting ketone.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Reaction Mechanism Visualization

Reformatsky_Mechanism Figure 3. Mechanism of the Reformatsky Reaction step1 Step 1: Oxidative Addition (Enolate Formation) reagents1 Br-CH2-COOEt + Zn -> [Br-Zn-CH2-COOEt] step1->reagents1 step2 Step 2: Nucleophilic Addition reagents1->step2 reagents2 [Reformatsky Reagent] + 3-Oxocyclobutanone -> Zinc Alkoxide Intermediate step2->reagents2 step3 Step 3: Aqueous Workup reagents2->step3 reagents3 Zinc Alkoxide Intermediate + H₃O⁺ -> this compound + Zn²⁺ salts step3->reagents3

Caption: Key steps in the Reformatsky reaction mechanism.

References

Technical Support Center: Purification of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable PROTAC linker and building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry and extensive experience with related β-hydroxy esters.

Introduction

This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its purification is often a critical step that can significantly impact the yield and purity of the final active pharmaceutical ingredient. The presence of both a hydroxyl group and an ester functionality, combined with the stereochemistry of the cyclobutane ring, presents a unique set of purification challenges. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing β-hydroxy esters like this is the Reformatsky reaction, which involves the reaction of an α-haloester (ethyl bromoacetate) with a carbonyl compound (cyclobutanone) in the presence of zinc metal.[2][3]

Common Impurities Include:

  • Unreacted Starting Materials:

    • Cyclobutanone

    • Ethyl bromoacetate

  • Reaction Byproducts:

    • Ethyl 2-(cyclobutylidene)acetate: This is a common dehydration byproduct that can form from the desired product, especially under acidic conditions or at elevated temperatures.

    • Self-condensation product of ethyl bromoacetate: Ethyl 4-bromo-3-oxobutanoate can form if the Reformatsky reagent reacts with another molecule of ethyl bromoacetate.

    • Zinc Salts: Zinc halides and zinc alkoxides are formed during the reaction and workup.[4]

  • Isomers:

    • Cis- and Trans-isomers: The product will likely be a mixture of cis- and trans-isomers with respect to the substituents on the cyclobutane ring. Separating these isomers can be a significant challenge.

Q2: My purified this compound appears to be degrading upon storage. What could be the cause and how can I prevent it?

A2: Degradation upon storage is often due to residual acidic or basic impurities that can catalyze decomposition. The primary degradation pathway is likely dehydration to form ethyl 2-(cyclobutylidene)acetate. Hydrolysis of the ester group back to the carboxylic acid is also possible if water is present.

Prevention Strategies:

  • Ensure complete removal of acidic/basic impurities: During the workup, thorough washing with a mild base (like saturated sodium bicarbonate solution) followed by water is crucial.

  • Thorough drying: Use a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water before solvent evaporation.

  • Storage conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation.[5]

Q3: I am having difficulty separating the cis- and trans-isomers of my product. What are the recommended methods?

A3: The separation of diastereomers like the cis- and trans-isomers of this compound often requires careful chromatographic techniques, as their physical properties can be very similar.

Recommended Methods:

  • Flash Column Chromatography: This is the most common method. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a high-resolution silica gel to achieve separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure isomers, preparative HPLC with a suitable chiral or reverse-phase column can be effective.

  • Derivatization: In some cases, derivatizing the hydroxyl group to form diastereomeric esters with a chiral acid can facilitate separation. After separation, the derivatizing group is removed.

Troubleshooting Guides

Guide 1: Column Chromatography Purification

Issue: Poor separation of the desired product from impurities during column chromatography.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 cause4 Co-eluting Impurities (e.g., cis/trans isomers) start->cause4 solution1a Optimize solvent system using TLC. Aim for a target Rf of 0.2-0.3 for the product. cause1->solution1a solution1b Use a gradient elution. cause1->solution1b solution2 Reduce the amount of crude material loaded. A general rule is 1:30 to 1:100 ratio of compound to silica gel. cause2->solution2 solution3 Ensure a well-packed, bubble-free column. Use wet slurry packing for silica gel. cause3->solution3 solution4 Use high-resolution silica gel. Consider preparative HPLC for difficult separations. cause4->solution4

Caption: Troubleshooting poor column chromatography separation.

Detailed Steps for Optimization:

  • Thin-Layer Chromatography (TLC) Analysis: Before performing column chromatography, always optimize your solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3, with good separation from all impurities.

  • Column Packing: A well-packed column is crucial for good separation. For silica gel, the wet slurry method is generally preferred to avoid air bubbles and channels.[6]

  • Loading the Sample: Dissolve your crude product in a minimal amount of the initial, least polar eluent. Adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column can also improve resolution.

  • Elution: If TLC shows impurities that are very close to your product and others that are far away, a gradient elution (gradually increasing the polarity of the solvent) will likely give the best results.

Guide 2: Product Instability During Purification

Issue: The product is degrading during workup or purification, as evidenced by the appearance of new spots on TLC or a lower-than-expected yield.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Product Degradation During Purification cause1 Presence of Acid start->cause1 Dehydration to alkene cause2 High Temperatures start->cause2 Dehydration or other thermal decomposition solution1a Neutralize reaction mixture with a mild base (e.g., sat. NaHCO3) during workup. cause1->solution1a solution1b Use neutral silica gel for chromatography if product is acid-sensitive. cause1->solution1b solution2a Avoid high temperatures during solvent evaporation (rotary evaporation). cause2->solution2a solution2b If distillation is necessary, perform under high vacuum to lower the boiling point. cause2->solution2b

Caption: Troubleshooting product degradation during purification.

Expert Insights:

The β-hydroxy group in your product is susceptible to elimination (dehydration) to form an α,β-unsaturated ester, especially in the presence of acid or at high temperatures.

  • Workup: After quenching the reaction, ensure the aqueous layer is neutral or slightly basic before extraction. A wash with saturated sodium bicarbonate solution is highly recommended.

  • Purification: Standard silica gel is slightly acidic. If you observe significant degradation on the column, consider using deactivated (neutral) silica gel. This can be prepared by adding a small percentage of water or triethylamine to the silica gel slurry.

  • Solvent Removal: When removing the solvent after column chromatography, use a low water bath temperature on the rotary evaporator.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a product Rf of 0.2-0.3 and separates it from impurities.

  • Column Preparation:

    • Select a column with an appropriate diameter and length. A general guideline is a silica gel height-to-diameter ratio of about 10:1.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the sand layer.

    • Carefully add a small amount of fresh eluent to wash the sides of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Analytical Characterization

To confirm the purity and identity of your final product, the following analytical techniques are recommended:

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Look for characteristic peaks for the ethyl ester (triplet and quartet), the cyclobutyl ring protons, and the proton on the carbon bearing the hydroxyl group. The integration of these peaks can be used to assess purity.[7]
¹³C NMR Confirm the carbon skeleton.Expect signals for the ester carbonyl, the carbon bearing the hydroxyl group, and the carbons of the cyclobutyl and ethyl groups.
Mass Spectrometry Determine the molecular weight.Look for the molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular formula C₈H₁₄O₃ (MW: 158.20 g/mol ).[1]
FT-IR Identify functional groups.Expect a broad O-H stretch (around 3400 cm⁻¹), a strong C=O stretch for the ester (around 1730 cm⁻¹), and C-O stretches.
HPLC Assess purity and separate isomers.A single sharp peak on a suitable column indicates high purity. Different conditions may be required to separate cis/trans isomers.

Data Summary Table

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.20 g/mol [1]
CAS Number 1408075-22-8[5][8]
Appearance Predicted: Liquid[9]
Boiling Point Predicted: 227.2 ± 13.0 °C[9]

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. As a key intermediate, particularly noted for its application as a PROTAC linker, achieving a high-yield, high-purity synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.

I. Overview of Synthetic Strategy: The Reformatsky Reaction

The synthesis of this compound, a β-hydroxy ester, is effectively achieved via the Reformatsky reaction. This classical yet powerful carbon-carbon bond-forming reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc.[2][3] In the context of our target molecule, this translates to the reaction of ethyl bromoacetate with 3-oxocyclobutanecarboxylic acid or a derivative, followed by esterification, or more directly, with cyclobutanone. The core of this reaction lies in the in-situ formation of an organozinc reagent (a zinc enolate), which then adds to the carbonyl group of the cyclobutanone.[3]

Due to the relatively low basicity of zinc enolates, the Reformatsky reaction is compatible with a wide range of functional groups and presents fewer side reactions compared to Grignard or organolithium reagents.[3] However, careful optimization of reaction conditions is crucial to maximize yield and purity.

II. Experimental Workflow & Decision Making

The following diagram outlines the general workflow for the synthesis and optimization of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization start Starting Materials Cyclobutanone Ethyl Bromoacetate Zinc reagents Reagent & Glassware Prep Dry Glassware Anhydrous Solvent (THF/Benzene) Activate Zinc start->reagents reaction Reformatsky Reaction Initiate Reaction (Heat/Activator) Monitor via TLC reagents->reaction workup Aqueous Work-up Quench (e.g., sat. NH4Cl) Liquid-Liquid Extraction reaction->workup purification Purification Column Chromatography (Optional) Distillation workup->purification analysis Characterization NMR IR Mass Spec purification->analysis end Pure this compound purification->end Successful optimization Optimization Loop Low Yield? Impurities Present? analysis->optimization Evaluate Results optimization->reagents Adjust Conditions

Caption: Workflow for the synthesis and optimization of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the Reformatsky reaction for this synthesis?

A1: The three most critical parameters are:

  • Zinc Activation: The reaction is highly dependent on the surface activity of the zinc metal. Commercial zinc dust or granules can have a passivating oxide layer. Activation is crucial for consistent reaction initiation and high yields. Common activation methods include washing with dilute HCl, treatment with iodine, or using a small amount of a TMS-Cl activator.

  • Solvent Choice and Purity: The reaction is typically performed in aprotic solvents like THF, benzene, or diethyl ether. The solvent must be anhydrous, as water will quench the organozinc intermediate.

  • Temperature Control: The formation of the organozinc reagent is exothermic. While some heat is often required for initiation, runaway reactions can occur, especially on a larger scale.[4] It's essential to maintain a gentle reflux and have adequate cooling available.

Q2: My reaction is difficult to initiate. What can I do?

A2: Difficulty in initiation is a common issue, almost always related to the zinc activation.

  • Ensure Zinc is Activated: If you haven't already, activate the zinc. A simple method is to stir the zinc powder in 1M HCl for a few minutes, then wash with water, ethanol, and finally ether, and dry under vacuum.

  • Use an Initiator: A small crystal of iodine can be added to the reaction flask. The color will disappear as the iodine reacts with the zinc surface, indicating activation.

  • Local Hotspot: Use a heat gun to gently warm a small spot on the reaction flask to initiate the reaction. Once it starts, the exothermic nature of the reaction will often sustain it.

  • Add a Small Amount of Pre-formed Reagent: If you have a previous successful reaction, adding a small aliquot can help initiate a new batch.

Q3: My yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors. The following troubleshooting diagram can help diagnose the issue.

Low_Yield_Troubleshooting cluster_sm Troubleshooting Unreacted Starting Material cluster_side Troubleshooting Side Product Formation start Low Yield Observed check_sm TLC Analysis of Crude Unreacted Starting Material? Multiple Products? start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present Yes side_products Major Side Products Observed check_sm->side_products Yes cause1 Poor Zinc Activation Re-activate zinc or use a chemical activator (e.g., I2, TMSCl). sm_present->cause1 cause2 Insufficient Reaction Time/Temp Increase reflux time and monitor by TLC until SM is consumed. sm_present->cause2 cause3 Wet Reagents/Solvent Ensure anhydrous conditions. Dry solvent and reagents thoroughly. sm_present->cause3 side1 Dehydration to α,β-Unsaturated Ester Use mild work-up (sat. NH4Cl), avoid strong acids/bases and high temperatures during purification. side_products->side1 side2 Self-condensation of Ethyl Bromoacetate Slowly add ethyl bromoacetate to the mixture of zinc and cyclobutanone. side_products->side2

Caption: Decision tree for troubleshooting low yields.

Q4: I am observing a significant amount of a byproduct that appears to be the α,β-unsaturated ester. How can I prevent this?

A4: The elimination of water from the β-hydroxy ester product to form the α,β-unsaturated ester is a common side reaction, particularly under acidic or basic conditions or at elevated temperatures.[5]

  • Mild Quench: During the work-up, quench the reaction with a mildly acidic solution like saturated aqueous ammonium chloride rather than a strong acid.

  • Avoid High Temperatures: When removing the solvent on a rotary evaporator, use a low bath temperature. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.

  • Neutralize Silica Gel: Silica gel for column chromatography can be slightly acidic, which can promote dehydration.[5] You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent, then packing the column.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Cyclobutanone

  • Ethyl bromoacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (optional, for activation)

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add activated zinc dust (1.5 eq.) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add anhydrous THF to cover the zinc.

  • Initiation: Add a small crystal of iodine. The brown color should fade as the zinc is activated. Begin heating the mixture to a gentle reflux.

  • Reagent Addition: In the dropping funnel, prepare a solution of cyclobutanone (1.0 eq.) and ethyl bromoacetate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the refluxing zinc suspension over 30-60 minutes. The reaction is exothermic, so control the addition rate to maintain a steady reflux.

  • Reaction Progression: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the cyclobutanone.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Quantitative Data (Expected)
ParameterExpected ValueNotes
Yield 60-85%Highly dependent on zinc activation and anhydrous conditions.
Reaction Time 2-4 hoursMonitor by TLC for optimal time.
Purity >95%After column chromatography.

V. Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause(s) Recommended Solution(s)
Reaction turns dark and forms a tar-like substance. 1. Reaction temperature is too high. 2. Presence of impurities in starting materials.1. Ensure gentle reflux and control the rate of addition. 2. Purify starting materials (distill cyclobutanone and ethyl bromoacetate if necessary).
Product is difficult to separate from unreacted ethyl bromoacetate. Incomplete reaction.1. Increase reaction time. 2. Ensure zinc was fully activated and in sufficient excess.
Column chromatography gives poor separation. 1. Inappropriate solvent system. 2. Product streaking due to the hydroxyl group.1. Optimize the eluent system using TLC. A common starting point is 20-30% ethyl acetate in hexanes. 2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to improve peak shape.
Product decomposes during storage. The cyclobutane ring can be susceptible to ring-opening under certain conditions.[6] The hydroxyl group can also be prone to oxidation.Store the purified product under an inert atmosphere at low temperatures (e.g., in a refrigerator).

VI. References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from --INVALID-LINK--

  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(09), 1418-1422.

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from --INVALID-LINK--

  • Sailer, M., Dumichi, K. I., & Sorensen, J. L. (2015). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Synthesis, 47(01), 79-82.

  • Furuyama, T., et al. (2011). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Reformatsky Reaction. ResearchGate. Retrieved from --INVALID-LINK--

  • Soai, K., & Kawase, Y. (1990). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Journal of the Chemical Society, Chemical Communications, (24), 1486-1487.

  • BenchChem. (2025). Overcoming low yields in the synthesis of beta-hydroxy esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions a. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from --INVALID-LINK--

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485-1537.

  • Chen, J. R., & Hu, X. Y. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 18864–18870.

  • De Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099-1146.

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.

  • MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Liquid Ester Compounds. Retrieved from --INVALID-LINK--

  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. Retrieved from --INVALID-LINK--

References

"troubleshooting side reactions in ethyl 2-(3-hydroxycyclobutyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block, particularly in the context of developing PROTACs and other complex molecular architectures.[1][2][3] The unique structural feature of this molecule—a strained four-membered ring—presents specific synthetic challenges.[4][5] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common side reactions and synthetic hurdles.

Core Synthetic Pathway: A Common Reference Point

The most prevalent laboratory-scale synthesis of this compound involves the reduction of its ketone precursor, ethyl 2-(3-oxocyclobutyl)acetate. The successful execution of this step is paramount for achieving high purity and yield.

start Ethyl 2-(3-oxocyclobutyl)acetate (Precursor) product This compound (Target Molecule) start->product Reduction reductant Reducing Agent (e.g., NaBH4) reductant->start solvent Solvent (e.g., MeOH, EtOH) solvent->start

Caption: Common synthesis via ketone reduction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final yield is disappointingly low after purification, despite my crude NMR showing product formation. Where should I begin my investigation?

A1: Low isolated yield after a seemingly successful reaction is a classic problem often pointing to issues during the workup or purification stages, or the formation of non-obvious byproducts that are lost during isolation.

Plausible Causes & Diagnostic Strategy:

  • Product Volatility: While not extremely volatile, some product may be lost if rotary evaporation is performed at excessively high temperatures or low pressures. Always use a moderate vacuum and temperature.

  • Formation of Water-Soluble Byproducts: Acidic or basic hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, especially during aqueous workup. This byproduct will be lost to the aqueous layer. To check this, acidify the combined aqueous layers from your workup to pH ~2 with 1M HCl and extract with ethyl acetate. Concentrate this organic extract and analyze by TLC or LC-MS for a new, more polar spot corresponding to the hydrolyzed acid.

  • Transesterification During Reaction: If the reduction is performed in methanol (MeOH), a common solvent for NaBH₄ reductions, competitive transesterification can occur, yielding mthis compound. This byproduct has a different retention time (TLC/LC) and may be separated and discarded during chromatography, lowering the yield of the desired ethyl ester.

  • Ring-Opening: The inherent strain of the cyclobutane ring makes it susceptible to cleavage under certain conditions, leading to linear byproducts that are difficult to track.[4][6]

Troubleshooting Workflow:

start Low Isolated Yield check_workup Analyze Aqueous Layer for Hydrolyzed Acid start->check_workup check_crude Re-analyze Crude Mixture (LC-MS, 1H NMR) start->check_crude hydrolysis Cause: Ester Hydrolysis Solution: Neutralize workup promptly, use brine washes. check_workup->hydrolysis Acidic byproduct found transester Cause: Transesterification Solution: Use Ethanol (EtOH) as reduction solvent. check_crude->transester Methyl ester detected ring_open Cause: Ring-Opening Solution: Milder conditions, see Q2. check_crude->ring_open Acyclic impurities detected other Other Mechanical Loss check_crude->other No major byproducts

Caption: Diagnostic workflow for low yield.

Preventative Protocol:

  • Solvent Choice: For the reduction of ethyl 2-(3-oxocyclobutyl)acetate, switch the solvent from methanol to absolute ethanol. This ensures that any transesterification that occurs will simply regenerate the starting ester.

  • Workup pH Control: After quenching the reaction, ensure the pH of the aqueous phase is maintained between 6-8. Avoid strongly acidic or basic conditions which can promote hydrolysis or other side reactions.[5]

Q2: My post-reaction analysis (GC-MS or LC-MS) shows a significant byproduct with the same mass as my product. What is the likely culprit?

A2: An isomeric byproduct is a strong indicator of a rearrangement or ring-opening reaction. Given the high strain energy of the cyclobutane core, it is susceptible to cleavage, particularly under conditions that can generate carbocationic or radical intermediates.[4][5][6]

Plausible Cause: Acid-Catalyzed Ring-Opening

During an acidic workup (e.g., using HCl to neutralize excess reducing agent), the hydroxyl group can be protonated, turning it into a good leaving group (water). The subsequent departure of water can generate a secondary carbocation, which triggers a ring-opening event to form a more stable, less strained carbocation. This can lead to various linear isomers.

Mechanistic Insight:

cluster_0 Protonation & Water Loss cluster_1 Ring-Opening & Rearrangement A Product + H+ B Protonated Alcohol A->B Fast C Cyclobutyl Carbocation (Strained) B->C - H2O D Acyclic Carbocation (More Stable) C->D Ring Cleavage E Isomeric Byproducts (Alkenes, Alcohols) D->E Deprotonation/ Hydration

Caption: Ring-opening mechanism via carbocation.

Mitigation Protocol: Non-Acidic Quench

  • Reaction: Perform the reduction of ethyl 2-(3-oxocyclobutyl)acetate with NaBH₄ (1.1 eq.) in absolute ethanol at 0 °C.

  • Quench: Instead of quenching with acid, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered solution effectively neutralizes the reaction mixture and destroys excess borohydride without causing a significant drop in pH.

  • Extraction: Allow the mixture to warm to room temperature, stir for 30 minutes, and then remove the ethanol via rotary evaporation. Extract the remaining aqueous slurry with ethyl acetate (3x).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

This protocol minimizes the risk of forming the carbocation intermediate responsible for ring-opening.

Q3: My ¹H NMR spectrum is clean in the aliphatic region, but the characteristic ethyl ester signals (a quartet ~4.1 ppm and a triplet ~1.2 ppm) are weak or absent, replaced by other signals. What happened?

A3: This spectral evidence points directly to a modification of the ester group, with the cyclobutane core remaining intact. The two most common side reactions responsible are hydrolysis and transesterification.[7]

Side ReactionTriggerNMR Evidence (in D₂O or DMSO-d₆)Mitigation Strategy
Hydrolysis Presence of water, catalyzed by acid or base.Disappearance of ethyl signals. The -OH of the resulting carboxylic acid may be a broad singlet or exchange with solvent.Use anhydrous solvents and reagents. Perform a neutral workup (see Q2).
Transesterification Using an alcohol solvent different from the ester's alcohol component (e.g., methanol solvent for an ethyl ester).Disappearance of ethyl signals (quartet/triplet). Appearance of a new singlet around 3.6-3.7 ppm for a methyl ester (-OCH₃).Match the alcohol solvent to the ester (i.e., use ethanol for an ethyl ester).[8]

Detailed Protocol: Preventing Transesterification

  • Setup: Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reagents: Use anhydrous ethanol (e.g., from a sealed bottle or distilled from a drying agent) as the reaction solvent.

  • Procedure: Dissolve ethyl 2-(3-oxocyclobutyl)acetate in anhydrous ethanol. Cool to 0 °C. Add sodium borohydride portion-wise.

  • Monitoring: Monitor the reaction by TLC. A stain that visualizes alcohols (e.g., ceric ammonium molybdate) is useful.

  • Workup: Quench with saturated aq. NH₄Cl. Remove ethanol under reduced pressure. Extract with an anhydrous, ether-based solvent like MTBE or ethyl acetate. Dry thoroughly with Na₂SO₄ before final concentration.

By rigorously excluding water and matching the solvent to the ester, you prevent both hydrolysis and transesterification, preserving the integrity of your target molecule.

References

Technical Support Center: Stability and Degradation of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule, often as a linker in Proteolysis-Targeting Chimeras (PROTACs).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific stability and degradation challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and heat.[3] For long-term storage, refrigeration (2-8°C) is advisable. Opened containers should be carefully resealed and kept upright to prevent leakage.[3]

Q2: What are the primary degradation pathways I should be aware of for this molecule?

A2: this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 2-(3-hydroxycyclobutyl)acetic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature.[][5]

  • Oxidation: The secondary alcohol on the cyclobutyl ring can be oxidized to a ketone, forming ethyl 2-(3-oxocyclobutyl)acetate. This can be initiated by exposure to oxidizing agents or atmospheric oxygen over extended periods.[6][7]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. Potential thermal degradation pathways for similar β-hydroxy esters include dehydration to form unsaturated esters or retro-aldol type reactions.

Q3: I am using this molecule as a PROTAC linker. Are there any specific stability concerns I should consider in this context?

A3: Yes, when incorporated into a PROTAC, the stability of the entire chimera is crucial. The linker itself can influence the overall properties of the PROTAC, including its stability.[][8] Metabolic instability of the linker can lead to a short in vivo half-life.[3] The ether linkages in some linkers, for example, are susceptible to oxidative metabolism.[3] While this compound does not contain ether linkages, the ester and alcohol functionalities can still be sites of metabolic activity. It is crucial to assess the metabolic stability of the final PROTAC construct.[3]

Q4: How can I monitor the purity of my this compound sample over time?

A4: The purity of the compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing purity and detecting the formation of degradation products.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Biological Assays

You observe variability in the activity of your compound or PROTAC in cell-based or in vitro assays.

Potential Cause & Solution:

This variability can often be traced back to the degradation of the compound in your assay medium or stock solutions.

  • Workflow for Investigating Degradation:

    A Inconsistent Assay Results B Prepare fresh stock solution in anhydrous DMSO A->B C Incubate compound in assay medium at 37°C B->C D Analyze samples at different time points (e.g., 0, 2, 6, 24h) by HPLC C->D E Compare peak area of parent compound and look for new peaks D->E F Significant degradation observed? E->F G Optimize assay conditions (e.g., shorter incubation, use of antioxidants) F->G Yes H No significant degradation observed F->H No I Investigate other experimental variables (cell health, reagent quality) H->I

    Caption: Workflow for troubleshooting inconsistent assay results.

  • Detailed Protocol: Stability Assessment in Assay Medium

    • Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution to the final working concentration in your cell culture medium.

    • Incubation: Incubate the solution at 37°C.

    • Sampling: At various time points (e.g., 0, 2, 6, 12, and 24 hours), take an aliquot of the solution.

    • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.

    • Data Evaluation: Plot the peak area of the parent compound against time. A significant decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

During routine analysis or a stability study, you observe new, unidentified peaks in the chromatogram of your this compound sample.

Potential Cause & Solution:

The appearance of new peaks strongly suggests degradation. A systematic forced degradation study can help identify these unknown peaks by intentionally generating the degradation products under controlled conditions.[11][12]

  • Forced Degradation Experimental Design:

Stress ConditionReagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours2-(3-hydroxycyclobutyl)acetic acid, ethanol
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours2-(3-hydroxycyclobutyl)acetic acid, ethanol
Oxidation 3% H₂O₂ at room temperature for 24 hoursEthyl 2-(3-oxocyclobutyl)acetate
Thermal 70°C in a dry oven for 48 hoursDehydration products, retro-aldol products
Photolytic Exposure to UV light (e.g., 254 nm) for 24 hoursVarious photoproducts

  • Analytical Workflow for Degradant Identification:

    cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Identification A Expose compound to stress conditions (acid, base, oxidant, heat, light) B Analyze stressed samples by HPLC-UV A->B C Collect fractions of degradation peaks B->C E Compare retention times and mass spectra with unknown peaks in stability samples B->E D Characterize by LC-MS and NMR C->D F Elucidate structures of degradation products D->F

    Caption: Workflow for the identification of degradation products.

  • Detailed Protocol: HPLC-MS Method for Separation and Identification

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the parent compound from its more polar degradation products.[13]

    • Detection: UV detection (e.g., at 210 nm) for quantification and mass spectrometry (MS) for identification.

    • Mass Spectrometry Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can help elucidate the structure of the degradation products.[14] For example, the hydrolysis product, 2-(3-hydroxycyclobutyl)acetic acid, would have a different molecular weight than the parent ester. The oxidation product would show an increase in mass corresponding to the loss of two hydrogen atoms.

Issue 3: Low Yield or Impurities in Synthesis

You are synthesizing this compound and are experiencing low yields or observing significant impurities.

Potential Cause & Solution:

Synthesis-related impurities can arise from unreacted starting materials or side reactions.

  • Common Synthetic Impurities and Their Origin:

    • Unreacted Starting Materials: Cyclobutanol or its derivatives and the acetate source may be present.[15]

    • Dehydration Product: Elimination of water from the hydroxyl group can lead to the formation of ethyl 2-(cyclobut-2-en-1-yl)acetate. This is more likely to occur under acidic and/or high-temperature conditions.

  • Troubleshooting the Synthesis:

    • Purity of Starting Materials: Ensure the purity of your starting materials using techniques like NMR.

    • Reaction Conditions: Optimize reaction temperature and time. For esterification, prolonged heating can promote side reactions.[15]

    • Purification: Use an appropriate purification method, such as column chromatography, to separate the desired product from impurities. Monitor the fractions by thin-layer chromatography (TLC) or HPLC.

References

Technical Support Center: By-product Analysis in Ethyl 2-(3-hydroxycyclobutyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile cyclobutane-containing intermediate. Here, we address common challenges and questions related to by-product formation during its synthesis, providing in-depth troubleshooting advice and detailed analytical protocols to ensure the integrity and purity of your target molecule.

Introduction: The Synthetic Landscape and its Challenges

This compound is a valuable building block, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its synthesis, while conceptually straightforward, often presents challenges related to stereochemistry and the inherent strain of the cyclobutane ring. The two primary synthetic routes involve:

  • The Reformatsky Reaction: Condensation of cyclobutanone with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc.

  • Reduction of a Keto-ester Precursor: Stereoselective reduction of ethyl 2-(3-oxocyclobutyl)acetate.

Both pathways can lead to a variety of by-products that can complicate purification and compromise the quality of the final compound. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yields a significant amount of a by-product with a molecular weight of 140.2 g/mol . What is it and how can I prevent its formation?

Answer:

This by-product is likely ethyl 2-cyclobutylideneacetate , the dehydration product of your target molecule. The formation of this unsaturated ester is a common issue, particularly under acidic conditions or at elevated temperatures during work-up or purification.

Causality: The hydroxyl group in this compound can be protonated, turning it into a good leaving group (water). Subsequent elimination leads to the formation of a double bond.

Troubleshooting and Prevention:

  • Maintain Neutral or Slightly Basic pH: During aqueous work-up, use a mild base like sodium bicarbonate to neutralize any residual acid. Avoid strong acids.

  • Low-Temperature Purification: If using distillation, perform it under high vacuum to keep the temperature as low as possible. For column chromatography, avoid highly acidic silica gel and consider using a neutral stationary phase like alumina if the dehydration is persistent.

  • Reaction Conditions: If the dehydration is occurring during the reaction itself, it may indicate that the reaction temperature is too high or the reaction time is too long.

Analytical Confirmation:

  • GC-MS: Look for a peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of the dehydrated product.

  • ¹H NMR: The presence of a vinylic proton signal (typically in the 5-6 ppm region) is a key indicator. The disappearance of the hydroxyl proton signal and the upfield shift of the methine proton (CH-OH) are also expected.

  • IR Spectroscopy: Look for the appearance of a C=C stretching frequency (around 1650 cm⁻¹) and the disappearance of the broad O-H stretch (around 3400 cm⁻¹).

Question 2: I am observing a mixture of cis and trans isomers. How can I control the stereoselectivity and how do I separate them?

Answer:

The formation of both cis and trans diastereomers is a fundamental aspect of this synthesis, particularly in the reduction of ethyl 2-(3-oxocyclobutyl)acetate. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome.

Controlling Stereoselectivity:

The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. While a detailed exploration of stereoselective reductions is complex, here are some general principles:

  • Sterically Hindered Reducing Agents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) often exhibit higher stereoselectivity compared to less hindered reagents like sodium borohydride (NaBH₄) due to steric approach control.

  • Temperature: Lowering the reaction temperature can enhance stereoselectivity.

Separation of Diastereomers:

Separating cis and trans isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase and eluent system is crucial. Sometimes, multiple chromatographic steps are necessary.

    • Pro-Tip: Start with a shallow solvent gradient to maximize the separation between the two isomers.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating diastereomers. Chiral HPLC columns can also be surprisingly effective for separating certain diastereomers.[2][3]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a viable option.

Analytical Protocol for Isomer Ratio Determination:

A standard method for determining the cis:trans ratio is by ¹H NMR spectroscopy. The signals for the proton on the carbon bearing the hydroxyl group (CH-OH) and the protons on the carbon bearing the acetate group (CH-CH₂CO₂Et) will likely have different chemical shifts and coupling constants for the cis and trans isomers. Integration of these distinct signals allows for quantification.

Question 3: My reaction mixture contains a significant amount of unreacted cyclobutanone (in the Reformatsky reaction). How can I improve the conversion?

Answer:

Low conversion in a Reformatsky reaction can be attributed to several factors, primarily related to the activation of the zinc metal and the stability of the organozinc reagent.

Troubleshooting and Optimization:

  • Zinc Activation: The zinc metal must be activated to initiate the reaction. Common activation methods include:

    • Washing with dilute HCl to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • Using a small amount of iodine or 1,2-dibromoethane to initiate the reaction.

  • Reaction Temperature: The reaction is often initiated at a slightly elevated temperature and then maintained at a moderate temperature. If the temperature is too low, the reaction may be sluggish.

  • Solvent: Anhydrous solvents like THF or a mixture of benzene and ether are typically used. Ensure your solvent is completely dry, as water will quench the organozinc reagent.

  • Purity of Reagents: Ensure that the ethyl bromoacetate and cyclobutanone are pure and dry.

Question 4: I've noticed a by-product that appears to be a lactone. How is this formed and how can I avoid it?

Answer:

The formation of a lactone, specifically a γ-butyrolactone derivative, is a possibility due to the intramolecular cyclization of the β-hydroxy ester product.[4][5][6] This is more likely to occur under conditions that favor esterification, such as the presence of acid or base and heat.

Causality: The hydroxyl group can nucleophilically attack the carbonyl carbon of the ester group, leading to the elimination of ethanol and the formation of a cyclic ester (lactone).

Troubleshooting and Prevention:

  • Avoid Extreme pH and High Temperatures: Similar to preventing dehydration, maintaining a neutral pH and using low temperatures during work-up and purification are key.

  • Prompt Work-up: Do not let the reaction mixture stand for extended periods, especially under acidic or basic conditions, after the reaction is complete.

  • Use of a Bulky Ester Group: While not always practical, using a bulkier ester group (e.g., tert-butyl acetate) instead of an ethyl ester can sterically hinder the intramolecular cyclization.

Analytical Confirmation:

  • IR Spectroscopy: The C=O stretching frequency of a γ-lactone is typically higher (around 1770 cm⁻¹) than that of an open-chain ester (around 1735 cm⁻¹).

  • ¹H NMR: The characteristic signals for the ethyl group (a quartet and a triplet) will be absent in the lactone by-product.

  • Mass Spectrometry: The molecular weight of the lactone will be lower than the starting hydroxy ester due to the loss of ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most common by-products are typically:

  • Unreacted starting materials: Cyclobutanone and ethyl bromoacetate (in the Reformatsky reaction) or ethyl 2-(3-oxocyclobutyl)acetate (in the reduction reaction).

  • cis and trans isomers: The desired product is often formed as a mixture of diastereomers.

  • Dehydration product: Ethyl 2-cyclobutylideneacetate.

  • Lactone by-product: A γ-butyrolactone derivative formed via intramolecular cyclization.

Q2: What analytical methods are best suited for by-product analysis in this reaction?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile by-products like unreacted starting materials and the dehydration product.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the cis and trans isomers and other less volatile by-products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated by-products. It is also a primary tool for determining the diastereomeric ratio.

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the presence or absence of by-products like the dehydration product (C=C stretch) or the lactone (characteristic C=O stretch).

Q3: How can I purify this compound from these by-products?

A3: Purification typically involves:

  • Aqueous Work-up: To remove water-soluble impurities and neutralize the reaction mixture.

  • Extraction: With a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Under reduced pressure.

  • Column Chromatography: This is the most critical step for separating the desired product from closely related by-products and for separating the cis and trans isomers. Silica gel is commonly used, but other stationary phases may be necessary for difficult separations.

Visualizing Reaction Pathways and By-products

To better understand the formation of key by-products, the following diagrams illustrate the reaction pathways.

Byproduct_Formation Reactants Cyclobutanone + Ethyl Bromoacetate (Reformatsky) OR Ethyl 2-(3-oxocyclobutyl)acetate (Reduction) Product This compound (cis and trans isomers) Reactants->Product Desired Reaction Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Dehydration Ethyl 2-cyclobutylideneacetate (Dehydration Product) Product->Dehydration Acid/Heat Lactone Lactone By-product Product->Lactone Intramolecular Cyclization

Caption: Major reaction pathways and potential by-products.

Data Summary: By-product Profile

The following table summarizes the key characteristics of the common by-products for quick reference during analysis.

By-productMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature(s)
Ethyl 2-cyclobutylideneacetateC₈H₁₂O₂140.18¹H NMR: Vinylic proton (~5-6 ppm); IR: C=C stretch (~1650 cm⁻¹)
γ-Butyrolactone derivativeC₆H₈O₂112.13IR: C=O stretch (~1770 cm⁻¹); ¹H NMR: Absence of ethyl signals
CyclobutanoneC₄H₆O70.09GC-MS: m/z 70; ¹H NMR: Characteristic ketone α-protons
Ethyl 2-(3-oxocyclobutyl)acetateC₈H₁₂O₃156.18GC-MS: m/z 156; IR: Two C=O stretches

Conclusion

Successful synthesis of high-purity this compound requires a thorough understanding of the potential side reactions and a robust analytical strategy to identify and quantify any resulting by-products. By carefully controlling reaction conditions, particularly temperature and pH, and by employing appropriate purification techniques, the formation of undesirable impurities can be minimized. This guide provides the foundational knowledge to troubleshoot common issues and ensure the quality of this important synthetic intermediate.

References

Technical Support Center: Solvent Effects in Reactions of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the synthesis and manipulation of this versatile building block. The unique combination of a secondary alcohol, an ester, and a strained cyclobutane ring presents specific challenges and opportunities where the choice of solvent is paramount to achieving desired outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reaction of this compound, with a focus on the causal relationship between solvent properties and reaction behavior.

Q1: Which reactions are most common for this compound, and how does the solvent choice influence them?

A1: this compound typically undergoes three main types of reactions, each heavily influenced by the solvent system:

  • Oxidation of the secondary alcohol: This reaction converts the hydroxyl group to a ketone. The choice of solvent is critical for managing the reactivity of the oxidant and preventing side reactions.

  • Reactions involving the ester group: These include hydrolysis (saponification) or transesterification. The solvent's ability to stabilize charged intermediates is a key factor here.

  • Ring-opening or substitution reactions: The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) can be exploited under certain conditions, leading to ring-opening.[1] Solvent polarity plays a significant role in stabilizing intermediates in these transformations.

Q2: How does the cyclobutane ring's strain affect reaction outcomes in different solvents?

A2: The ring strain in cyclobutanes makes them susceptible to ring-opening reactions, particularly under conditions that generate carbocations or involve strong nucleophiles.[1]

  • In polar protic solvents (e.g., water, ethanol): These solvents can stabilize carbocationic intermediates, potentially favoring SN1-type reactions or ring-opening solvolysis, especially with a good leaving group at the 3-position.

  • In polar aprotic solvents (e.g., DMSO, DMF): These solvents are less likely to promote carbocation formation but can enhance the reactivity of nucleophiles, which may lead to SN2-type substitution or ring-opening via nucleophilic attack.

Q3: What is the primary consideration when choosing a solvent for the oxidation of the secondary alcohol in this molecule?

A3: The primary consideration is to choose a solvent that is inert to the oxidizing agent and provides good solubility for both the substrate and the reagent, while minimizing side reactions. For many common oxidations, such as those using Dess-Martin periodinane (DMP) or Swern oxidation conditions, chlorinated solvents like dichloromethane (DCM) are often preferred due to their inertness and ability to dissolve a wide range of organic compounds.[2][3]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered in reactions involving this compound.

Issue 1: Low Yield in the Oxidation of the Secondary Alcohol

Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material or the formation of multiple unidentified byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action & Solvent Considerations
Incomplete Reaction The oxidizing agent may be deactivated, or the reaction conditions are not optimal for full conversion.Verify Reagent Activity: Use a fresh batch of the oxidizing agent. Solvent Choice: Ensure the solvent is anhydrous, especially for moisture-sensitive reagents like those used in Swern oxidations. Dichloromethane is a common and effective solvent for many oxidations.[4]
Side Reactions (e.g., Ring Opening) Acidic byproducts from some oxidations (e.g., DMP) can catalyze ring-opening of the strained cyclobutane.Buffer the Reaction: For DMP oxidations, add a mild base like pyridine or sodium bicarbonate to neutralize the acetic acid byproduct.[2] Solvent Polarity: Less polar solvents may disfavor the formation of charged intermediates that could lead to ring-opening.
Over-oxidation While less common for secondary alcohols, aggressive oxidants or prolonged reaction times could lead to degradation.Use a Mild Oxidant: Reagents like Dess-Martin periodinane or conditions for Swern oxidation are generally mild and selective for secondary alcohols.[5][6] Solvent for Swern: Dichloromethane is the solvent of choice for Swern oxidations, typically conducted at low temperatures (-78 °C) to maintain the stability of the reactive intermediates.[3]
Issue 2: Unwanted Ester Hydrolysis (Saponification)

Symptoms: Formation of 2-(3-hydroxycyclobutyl)acetic acid as a byproduct, especially during reactions conducted under basic conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action & Solvent Considerations
Basic Reaction Conditions The ester functionality is susceptible to hydrolysis in the presence of strong bases.Avoid Strongly Basic Conditions: If a base is required, consider using a non-nucleophilic, sterically hindered base. Solvent Choice: The rate of saponification is influenced by the solvent. In binary solvent mixtures like DMSO-water or ethanol-water, the presence of water is necessary for hydrolysis.[7] Running the reaction in an anhydrous aprotic solvent will significantly reduce the rate of hydrolysis.
Work-up Procedure Aqueous basic work-up (e.g., washing with sodium bicarbonate solution) can cause hydrolysis if contact time is prolonged.Minimize Contact Time: Perform aqueous basic washes quickly and at low temperatures. Alternative Work-up: Consider a non-basic work-up if the reaction chemistry allows.
Issue 3: Formation of Dehydration or Ring-Opened Products

Symptoms: Detection of alkene or linear ester byproducts, particularly in acid-catalyzed reactions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action & Solvent Considerations
Acidic Conditions Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination (dehydration) or ring-opening can occur.[8]Use Non-Acidic Reagents: Whenever possible, choose reaction pathways that do not require strong acids. Solvent Influence: Polar protic solvents can facilitate the formation of carbocation intermediates that lead to these side products. Switching to a less polar, aprotic solvent may suppress these pathways.
High Temperatures Thermal stress can promote elimination and ring-opening reactions of the strained cyclobutane ring.Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols & Visual Guides

To further assist in your experimental design, we provide a standard protocol for the oxidation of this compound and a decision-making workflow for solvent selection.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of the secondary alcohol to the corresponding ketone with minimal side reactions.[5]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Solvent Selection Workflow

The choice of solvent is a critical parameter that can dictate the success of a reaction. This workflow provides a logical approach to selecting an appropriate solvent for reactions involving this compound.

Solvent_Selection_Workflow Solvent Selection for this compound Reactions cluster_oxidation Oxidation cluster_ester Ester Reaction cluster_ring Ring Reaction start Define Reaction Type oxidation Oxidation of -OH start->oxidation ester_reaction Ester Hydrolysis/Transesterification start->ester_reaction ring_reaction Ring Opening/Substitution start->ring_reaction oxidation_q1 Mild & Selective? oxidation->oxidation_q1 ester_q1 Basic or Acidic? ester_reaction->ester_q1 ring_q1 SN1 or SN2 pathway? ring_reaction->ring_q1 oxidation_ans1 Use DMP or Swern. Solvent: Anhydrous DCM oxidation_q1->oxidation_ans1 Yes oxidation_ans2 Consider CrO3. Solvent: Acetone/H2O (Caution: Acidity may cause side reactions) oxidation_q1->oxidation_ans2 No (Stronger) ester_ans1 Use Protic Solvent (e.g., EtOH/H2O). Reaction rate depends on water content. ester_q1->ester_ans1 Basic (Hydrolysis) ester_ans2 Use excess of the new alcohol as solvent. (e.g., MeOH for methyl ester) ester_q1->ester_ans2 Acidic (Transesterification) ring_ans1 Use Polar Protic Solvent (e.g., H2O, EtOH) to stabilize intermediate. ring_q1->ring_ans1 SN1 (Carbocation) ring_ans2 Use Polar Aprotic Solvent (e.g., DMSO, DMF) to enhance nucleophilicity. ring_q1->ring_ans2 SN2 (Concerted)

Caption: A decision tree for solvent selection based on the desired reaction.

Troubleshooting Workflow for Low Yields

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK reagents_issue Purify/replace reagents. Verify calculations. check_reagents->reagents_issue Issue Found check_solvent Evaluate Solvent Choice check_conditions->check_solvent Conditions OK conditions_issue Adjust temperature or time. Ensure inert atmosphere. check_conditions->conditions_issue Issue Found optimize Systematically Optimize Conditions check_solvent->optimize Solvent OK solvent_issue Is solvent anhydrous? Is polarity appropriate? Consider alternative solvent. check_solvent->solvent_issue Issue Found

Caption: A workflow for systematically troubleshooting low reaction yields.

References

Technical Support Center: Scale-Up for Ethyl 2-(3-hydroxycyclobutyl)acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of ethyl 2-(3-hydroxycyclobutyl)acetate. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable cyclobutane-containing building block, often utilized as a PROTAC linker.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounding recommendations in established chemical principles and field-proven experience.

Section 1: Reaction Initiation & Control

The synthesis of this compound is typically achieved via a Reformatsky reaction, which involves the reaction of cyclobutanone with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.[4][5] While effective at a lab scale, this reaction presents several challenges upon scale-up, primarily related to initiation and exothermic control.

Q1: My large-scale Reformatsky reaction is difficult to initiate. What are the common causes and how can I ensure a consistent and safe start-up?

A1: Difficulty in initiating a large-scale Reformatsky reaction is a common and critical issue. The primary cause is the passivated layer of zinc oxide on the surface of the zinc metal, which prevents its oxidative addition into the carbon-halogen bond of ethyl bromoacetate.[6][7] On a large scale, inconsistent initiation can lead to a dangerous accumulation of unreacted reagents, followed by a sudden, uncontrollable exotherm.

Troubleshooting Guide:

  • Zinc Activation is Paramount: Never assume commercial zinc dust or turnings are sufficiently active for a large-scale reaction. Activation is essential to expose a fresh metal surface.

  • Select an Appropriate Activation Method: Several methods can be employed, with varying degrees of effectiveness and scalability. A summary is provided in Table 1. For large-scale operations, chemical activation is often more reproducible than mechanical methods. Pre-treatment with trimethylsilyl chloride or using a zinc-copper couple are effective strategies.[4]

  • Initiate with a Small Portion: Before adding the bulk of the reagents, add a small amount of ethyl bromoacetate to the activated zinc slurry. Gentle warming may be necessary to start the reaction.[4] A successful initiation is typically indicated by a gentle exotherm and a change in the appearance of the reaction mixture.

  • Consider In-Situ Monitoring: For pilot-plant or manufacturing scale, in-situ monitoring with technologies like FTIR spectroscopy can confirm initiation by detecting the consumption of the ethyl bromoacetate.

Zinc Activation Method Procedure Advantages Disadvantages Scale-Up Considerations
Iodine Add a crystal of iodine to the zinc suspension.Simple, visually easy to monitor.Can introduce impurities if not used sparingly.Suitable for lab and small pilot scale. May not be cost-effective for very large scale.
1,2-Dibromoethane Add a small amount of 1,2-dibromoethane to the zinc.Effective and common.Introduces an additional reagent and byproduct (ethylene).Widely used and scalable. Ensure proper off-gassing for ethylene.
Trimethylsilyl Chloride (TMSCl) Pre-treat zinc with TMSCl.Highly effective in removing the oxide layer.[8]TMSCl is corrosive and moisture-sensitive.Excellent for ensuring reliable initiation on a large scale. Requires handling of a corrosive reagent.
Zinc-Copper Couple Treat zinc dust with a solution of copper acetate.[4]Creates a more reactive bimetallic system.Requires an additional preparation step.Very effective and scalable. The copper can be filtered off after the reaction.
Q2: The reaction is highly exothermic and difficult to control on a larger scale. How can I manage the exotherm to ensure safety and product quality?

A2: The formation of the organozinc reagent (Reformatsky enolate) is highly exothermic.[9] Poor control of this exotherm can lead to a runaway reaction, solvent boiling, and an increase in side reactions, ultimately impacting yield and purity.

Troubleshooting Guide:

  • Controlled Addition is Crucial: The ethyl bromoacetate should be added slowly and at a controlled rate to the zinc suspension. This ensures that the heat generated can be effectively dissipated by the cooling system. The use of a dosing pump is highly recommended for large-scale production.

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat evolution of the reaction. Perform a safety assessment and calorimetric study on a smaller scale to determine the heat of reaction and required cooling duty.

  • Solvent Choice: The choice of solvent can help moderate the reaction temperature. Tetrahydrofuran (THF) is a common choice due to its good solvating properties and relatively high boiling point, which can help to dissipate heat.[6]

  • Reaction Concentration: Running the reaction at a more dilute concentration can help to manage the heat output, although this may impact throughput. An optimal concentration should be determined during process development.

start Initiate Reaction check_exotherm Observe Exotherm? start->check_exotherm slow_addition Slow, controlled addition of ethyl bromoacetate check_exotherm->slow_addition Yes runaway Runaway Reaction Risk! check_exotherm->runaway No (reagent accumulation) monitor_temp Monitor internal temperature slow_addition->monitor_temp cool_reactor Apply reactor cooling monitor_temp->cool_reactor monitor_temp->runaway Temp. spike reaction_complete Reaction proceeds under control cool_reactor->reaction_complete stop_addition Immediately stop reagent addition runaway->stop_addition emergency_cool Apply emergency cooling stop_addition->emergency_cool

Caption: Decision workflow for managing exotherms during scale-up.

Section 2: Product Purity & By-products

The formation of impurities can significantly complicate purification and reduce the overall yield and quality of the final product. Understanding the potential side reactions is key to minimizing their occurrence.

Q3: What are the common impurities I should expect, and how can I minimize their formation?

A3: Several by-products can form during the Reformatsky reaction. The most common are related to side reactions of the starting materials and the product itself.

Common Impurities and Mitigation Strategies:

  • Ethyl 2-bromoacetate Dimer (Ethyl 4-bromo-3-oxobutanoate): This can form from the self-condensation of the Reformatsky reagent.

    • Cause: High concentration of the organozinc reagent before it has a chance to react with cyclobutanone.

    • Prevention: Add the ethyl bromoacetate slowly to the mixture of zinc and cyclobutanone. This "Barbier-style" approach keeps the concentration of the organozinc intermediate low.[10]

  • Dehydration Product (Ethyl 2-(cyclobut-2-en-1-yl)acetate): The β-hydroxy ester product can undergo dehydration to form an α,β-unsaturated ester.

    • Cause: This is often promoted by acidic conditions during the work-up or high temperatures during distillation.[1] The strained cyclobutane ring may also facilitate this elimination.

    • Prevention: Use a mild acidic quench, such as a saturated aqueous solution of ammonium chloride, instead of strong acids. Avoid excessive heat during solvent removal and purification.

  • Unreacted Starting Materials: Residual cyclobutanone and ethyl bromoacetate can contaminate the product.

    • Cause: Incomplete reaction due to poor zinc activation, insufficient reaction time, or incorrect stoichiometry.

    • Prevention: Ensure complete zinc activation and monitor the reaction to completion by TLC or HPLC.[11]

cluster_reactants Reactants cluster_products Products & By-products EtBrAc Ethyl Bromoacetate Product This compound EtBrAc->Product Reformatsky Reaction Dimer Dimerized By-product EtBrAc->Dimer Self-condensation Cyclobutanone Cyclobutanone Cyclobutanone->Product Reformatsky Reaction Zn Zinc Zn->Product Reformatsky Reaction Dehydration Dehydration Product Product->Dehydration Acid/Heat

Caption: Formation pathways for the desired product and common by-products.

Section 3: Work-up & Purification

The isolation and purification of the polar β-hydroxy ester product can be challenging, especially on a large scale.

Q4: I am experiencing low recovery and product degradation during the work-up and purification. What is the best procedure for isolating pure this compound?

A4: Low recovery can be due to the product's polarity, leading to issues with extraction and potential degradation during purification.

Recommended Work-up and Purification Protocol:

  • Quenching: After the reaction is complete, cool the mixture to 0-10 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the zinc alkoxide.[1] This mild acidic quench helps to prevent dehydration of the product.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent. Ethyl acetate is a good first choice.[12] Multiple extractions will likely be necessary to recover all of the polar product.

  • Washing: Wash the combined organic extracts with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., < 40 °C) to avoid thermal degradation.

  • Purification:

    • Column Chromatography: For high purity, flash column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically used.[5]

      • Pro-Tip: To prevent on-column dehydration, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an effective and scalable purification method.[12] This should be tested on a small scale first to determine the appropriate temperature and pressure to avoid decomposition.

Section 4: Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring final product quality.

Q5: What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?

A5: A combination of chromatographic techniques is ideal for analyzing this reaction.

Recommended Analytical Methods:

  • Thin-Layer Chromatography (TLC):

    • Use: Excellent for rapid, qualitative monitoring of the reaction progress.[11]

    • Typical Conditions:

      • Stationary Phase: Silica gel 60 F₂₅₄ plates.

      • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed) is a good starting point.[2]

      • Visualization: UV light (if the compounds are UV active), and/or staining with a potassium permanganate solution (which reacts with the alcohol group of the product).

  • High-Performance Liquid Chromatography (HPLC):

    • Use: For quantitative analysis of reaction conversion, purity assessment, and impurity profiling.

    • Typical Conditions (Reverse Phase):

      • Column: A C18 column is a standard choice.

      • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape.[13]

      • Detection: UV detection (if applicable) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Use: Useful for identifying volatile impurities and confirming the mass of the product.

    • Considerations: The product may require derivatization (e.g., silylation of the hydroxyl group) to improve its volatility and thermal stability for GC analysis.[13]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Data Validation of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Ground Truth for a Novel Structure

In the landscape of pharmaceutical research and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), novel bifunctional linkers like ethyl 2-(3-hydroxycyclobutyl)acetate are of critical importance.[1] The precise structural confirmation of these molecules is non-negotiable, as even minor impurities or isomeric variations can drastically alter biological activity and lead to costly failures in downstream applications. The molecular formula of this compound is C₈H₁₄O₃, and its molecular weight is 158.20 g/mol .[1]

As of this publication, a comprehensive, publicly available set of experimental spectral data for this compound does not exist in peer-reviewed literature or major chemical databases. This guide, therefore, serves a dual purpose: first, to present a robust, predicted spectral profile based on first principles and data from structural analogs, and second, to provide a detailed comparative framework and experimental protocols for researchers to validate their own synthesized or acquired samples.

Our approach is grounded in the principle of "predictive validation." We will dissect the molecule into its constituent functional groups—the ethyl ester and the 3-hydroxycyclobutyl moiety—and leverage well-established spectral data from simpler, analogous compounds to build a reliable predictive model. This guide will empower researchers to move forward with confidence, ensuring the material they are using is indeed the correct, high-purity compound required for their critical work.

Part 1: Predicted Spectral Profile of this compound

The following sections detail the anticipated spectral characteristics of the target molecule. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry and serve as the primary benchmark for experimental data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclobutane protons. The structure presents seven unique proton environments.

Assigned Protons (See Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H_a (CH₃-CH₂-O)~ 1.25Triplet (t)3HStandard ethyl group methyl, split by the adjacent CH₂ group (H_b).
H_b (CH₃-CH₂-O)~ 4.15Quartet (q)2HMethylene group deshielded by the adjacent ester oxygen, split by the methyl group (H_a).
H_c (-O-H)1.5 - 3.0Broad Singlet (br s)1HLabile proton, chemical shift is concentration and solvent dependent.
H_d (-CH₂-COOEt)~ 2.40Doublet (d)2HProtons alpha to the carbonyl group, deshielded. Split by the adjacent methine (H_e).
H_e (Ring CH)~ 2.5 - 2.7Multiplet (m)1HMethine proton adjacent to the acetate substituent. Complex splitting from H_d and H_f.
H_f (Ring CH₂)~ 2.2 - 2.4 (cis) & ~1.8 - 2.0 (trans)Multiplet (m)4HDiastereotopic methylene protons of the cyclobutane ring. Complex overlapping multiplets.
H_g (Ring CH-OH)~ 4.0 - 4.2Multiplet (m)1HMethine proton attached to the hydroxyl group, significantly deshielded by the oxygen atom.

Figure 1: Structure of this compound with Proton Assignments

Caption: Structure of this compound with proton labels.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The molecule's asymmetry should result in 8 distinct carbon signals.

Assigned Carbons (See Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
C=O (Ester Carbonyl)~ 172Typical chemical shift for an ester carbonyl carbon.
-O-CH₂- (Ester Methylene)~ 61Methylene carbon bonded to the ester oxygen.
CH-OH (Ring Carbinol)~ 68Ring carbon bonded to the hydroxyl group, deshielded by oxygen.
-CH₂-COO- (Alpha-Carbon)~ 40Carbon alpha to the ester carbonyl.
CH (Ring Methine)~ 35Ring methine carbon at the point of substitution.
CH₂ (Ring Methylene)~ 32The two methylene carbons on the cyclobutane ring will be non-equivalent.
-CH₃ (Ethyl Methyl)~ 14Standard chemical shift for an ethyl group's terminal methyl carbon.
Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ester functional groups.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
AlcoholO-H stretch3500 - 3200Strong, Broad
AlkaneC-H stretch (sp³)3000 - 2850Medium-Strong
EsterC=O stretch~ 1735Strong, Sharp
Ester / AlcoholC-O stretch1300 - 1000Strong
Predicted Mass Spectrum (Electron Ionization - EI)

The molecular ion peak should be observable, along with characteristic fragmentation patterns.

m/zIonRationale
158[M]⁺Molecular ion.
140[M - H₂O]⁺Loss of water from the hydroxyl group.
113[M - OCH₂CH₃]⁺Loss of the ethoxy group (alpha cleavage at the ester).
85[M - CH₂COOEt]⁺Loss of the ethyl acetate side chain.
73[CH₂COOEt]⁺Fragment corresponding to the ethyl acetate side chain.
43[CH₃CO]⁺Acylium ion, a common fragment from ethyl esters.

Part 2: Comparative Validation with Structural Analogs

To ground our predictions in experimental reality, we compare them with the known spectral data of ethyl acetate and cyclobutanol. These molecules represent the two key structural motifs of our target compound.

Analog 1: Ethyl Acetate

This simple ester provides the expected spectral signature for the CH₃CH₂OC(O)- portion of the molecule.

Ethyl Acetate Data ¹H NMR (δ, ppm) [2][3]¹³C NMR (δ, ppm) [4]IR (cm⁻¹) [5]MS (m/z)
CH₃- ~1.2 (t, 3H)~14--
-CH₂- ~4.1 (q, 2H)~60--
-C(O)CH₃ ~2.0 (s, 3H)~21-43 ([CH₃CO]⁺)
C=O -~171~1740 (Strong)-
C-O --1240, 1050 (Strong)-
[M]⁺ ---88

Observation: The chemical shifts for the ethyl group protons (~1.2 and ~4.1 ppm) and carbons (~14 and ~60 ppm) in ethyl acetate are in excellent agreement with our predictions for this compound. The strong C=O stretch around 1740 cm⁻¹ further validates our IR prediction.

Analog 2: Cyclobutanol

This cyclic alcohol provides the expected spectral signature for the 3-hydroxycyclobutyl ring system.

Cyclobutanol Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) [6][7][8]MS (m/z) [9]
CH-OH ~4.1 (m, 1H)~68--
Ring CH₂ ~2.3 (m, 2H), ~1.8 (m, 2H), ~1.5 (m, 2H)~33, ~13--
O-H Variable (br s, 1H)-3600-3200 (Broad)-
C-H (sp³) --2980-2870-
C-O --~1070-
[M]⁺ ---72
Fragments ---57, 44

Observation: The position of the carbinol proton (CH-OH) at ~4.1 ppm and the corresponding carbon at ~68 ppm in cyclobutanol strongly supports our prediction for these positions in the target molecule. The broad O-H stretch in the IR spectrum is also consistent. The complex multiplets for the ring protons are expected.

Part 3: Experimental Protocols for Data Acquisition and Validation

To validate a sample of this compound, a systematic acquisition of multimodal spectral data is required. The following protocols describe standard, best-practice methodologies.

Workflow for Spectral Data Validation

Caption: A comprehensive workflow for the spectral validation of a new chemical entity.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

    • (Optional but Recommended): Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to confirm proton-proton and proton-carbon connectivities, which is invaluable for resolving the complex cyclobutane region.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate all peaks in the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a liquid, place a small drop between two salt (NaCl or KBr) plates and gently press them together to create a thin film.

  • Sample Preparation (ATR): Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small drop of the liquid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty instrument to subtract atmospheric H₂O and CO₂ signals.

  • Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Processing: Label the major peaks corresponding to the key functional groups.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or ethyl acetate.

  • Method Selection:

    • For GC-MS (for volatile, thermally stable compounds): Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer. This will also serve as a purity check.

    • For ESI-MS (Electrospray Ionization): Infuse the sample solution directly into the ESI source. This is a softer ionization technique and is more likely to show the molecular ion.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu). Aim for high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

  • Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight (158.197). Analyze the fragmentation pattern and compare it to the predicted fragments.

Part 4: Identifying Potential Impurities

No synthesis is perfect. A thorough validation requires anticipating potential impurities and knowing their spectral signatures. A likely synthesis route involves the reaction of a cyclobutanone derivative with an ethyl haloacetate (e.g., a Reformatsky or Barbier reaction).

Potential ImpurityRationaleKey ¹H NMR Signal(s) (ppm)Key IR Signal (cm⁻¹)Key MS Signal (m/z)
Cyclobutanone Unreacted starting materialMultiplets around 3.0 and 2.0~1780 (strained C=O)70 ([M]⁺)
Ethyl Bromoacetate Unreacted starting materialSinglet ~3.8 (-CH₂Br)~1740 (C=O)166/168 ([M]⁺, Br isotopes)
Ethyl 2-(cyclobutylidene)acetate Dehydration byproductOlefinic proton ~5.7~1650 (C=C)140 ([M]⁺)

The presence of a sharp, strong absorption around 1780 cm⁻¹ in the IR spectrum is a key indicator of cyclobutanone contamination. Similarly, an olefinic proton signal in the ¹H NMR spectrum would strongly suggest the presence of the dehydration byproduct.

Conclusion

The structural verification of novel reagents like this compound is a foundational step in rigorous scientific research. In the absence of certified reference standards, a multi-pronged approach combining spectral prediction, comparison with known analogs, and systematic experimental analysis is paramount. By following the predictive models and validation workflows detailed in this guide, researchers can confidently ascertain the identity and purity of their material. This diligence ensures the reliability and reproducibility of subsequent experiments, ultimately accelerating the pace of discovery in medicinal chemistry and beyond.

References

A Comparative Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-hydroxycyclobutyl)acetate is a valuable building block in medicinal chemistry and drug discovery, notably utilized as a linker in Proteolysis Targeting Chimeras (PROTACs). Its unique four-membered carbocyclic core, coupled with a hydroxyl and an ethyl acetate substituent, imparts specific conformational constraints and functionalities that are desirable in the design of novel therapeutics. The efficient and stereocontrolled synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering a critical evaluation of their respective advantages and disadvantages, supported by detailed experimental protocols.

Route 1: Stereoselective Inversion from a Keto-Ester Precursor

This route commences with the commercially available methyl 3-oxocyclobutanecarboxylate and proceeds through a stereoselective reduction, inversion of the resulting alcohol, hydrolysis of the ester, and a final esterification to yield the target molecule. This pathway offers excellent control over the stereochemistry of the final product.

Workflow Diagram

Route 1 start Methyl 3-oxocyclobutanecarboxylate cis_alcohol cis-Methyl 3-hydroxycyclobutanecarboxylate start->cis_alcohol Reduction (e.g., NaBH4) trans_pnb trans-Methyl 3-(4-nitrobenzoyloxy)cyclobutanecarboxylate cis_alcohol->trans_pnb Mitsunobu Reaction (p-nitrobenzoic acid, DIAD, PPh3) trans_acid trans-3-Hydroxycyclobutanecarboxylic acid trans_pnb->trans_acid Hydrolysis (e.g., LiOH) final_product This compound trans_acid->final_product Fischer Esterification (Ethanol, H2SO4)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Reduction of Methyl 3-oxocyclobutanecarboxylate

To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol at 0 °C is slowly added sodium borohydride (1.5 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford cis-methyl 3-hydroxycyclobutanecarboxylate, which can be used in the next step without further purification.

Step 2: Mitsunobu Inversion of cis-Methyl 3-hydroxycyclobutanecarboxylate

To a solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.[1] The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield trans-methyl 3-(4-nitrobenzoyloxy)cyclobutanecarboxylate.

Step 3: Hydrolysis to trans-3-Hydroxycyclobutanecarboxylic acid

The trans-p-nitrobenzoate ester (1.0 eq) is dissolved in a mixture of THF and water, and lithium hydroxide (3.0 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give trans-3-hydroxycyclobutanecarboxylic acid.

Step 4: Fischer Esterification

trans-3-Hydroxycyclobutanecarboxylic acid (1.0 eq) is dissolved in an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added.[2][3] The mixture is heated at reflux for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to afford this compound.

Route 2: Malonic Ester Synthesis and Functional Group Interconversion

This classical approach utilizes the well-established malonic ester synthesis to construct the cyclobutane ring, followed by a series of functional group manipulations to arrive at the target molecule. While robust, this route is longer and may present challenges in achieving high stereoselectivity without the use of chiral resolving agents or asymmetric catalysis.

Workflow Diagram

Route 2 start Diethyl malonate + 1,3-Dibromopropane dicarboxylate Diethyl 1,1-cyclobutanedicarboxylate start->dicarboxylate NaOEt, EtOH diacid 1,1-Cyclobutanedicarboxylic acid dicarboxylate->diacid Hydrolysis (e.g., KOH) monoacid Cyclobutanecarboxylic acid diacid->monoacid Decarboxylation (Heat) acyl_chloride Cyclobutanecarbonyl chloride monoacid->acyl_chloride SOCl2 diazoketone 1-Cyclobutyl-2-diazoethan-1-one acyl_chloride->diazoketone CH2N2 alpha_bromo Ethyl 2-bromo-2-cyclobutylacetate diazoketone->alpha_bromo HBr, EtOH hydroxy_ester Ethyl 2-cyclobutyl-2-hydroxyacetate alpha_bromo->hydroxy_ester Hydrolysis (e.g., H2O) final_product This compound hydroxy_ester->final_product Remote Functionalization (e.g., Hofmann-Löffler-Freytag)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

To a solution of sodium ethoxide, prepared from sodium (2.0 eq) in absolute ethanol, is added diethyl malonate (1.0 eq). The mixture is heated to 60-65 °C, and 1,3-dibromopropane (1.05 eq) is added dropwise.[4] The reaction is heated on a steam bath until neutral. Water is added, and the ethanol is removed by distillation. The product is isolated by steam distillation and extraction with ether.

Step 2: Synthesis of 1,1-Cyclobutanedicarboxylic acid

The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After removal of the ethanol, the residue is dissolved in water, acidified with hydrochloric acid, and extracted with ether to yield 1,1-cyclobutanedicarboxylic acid.[4]

Step 3: Decarboxylation to Cyclobutanecarboxylic acid

1,1-Cyclobutanedicarboxylic acid is heated at 160-170 °C until the evolution of carbon dioxide ceases. The resulting cyclobutanecarboxylic acid is then purified by distillation.[5]

Step 4-8: Chain Elongation and Functionalization

The subsequent conversion of cyclobutanecarboxylic acid to the final product involves a multi-step sequence. This includes conversion to the acyl chloride, reaction with diazomethane (Arndt-Eistert homologation), followed by transformations to introduce the acetate side chain and the hydroxyl group. A potential, though challenging, final step would involve a remote functionalization such as a Hofmann-Löffler-Freytag reaction to introduce the hydroxyl group at the 3-position. Due to the complexity and potential for low yields, this part of the route is less practical for large-scale synthesis.

Route 3: [2+2] Cycloaddition Approach

This strategy leverages the power of [2+2] cycloaddition to construct the cyclobutane ring, a cornerstone of four-membered ring synthesis. The reaction of a ketene or a ketene equivalent with an alkene can provide a direct entry to the cyclobutanone core, which can then be further elaborated.

Workflow Diagram

Route 3 start Ethoxyketene + Ethylene cyclobutanone 3-Ethoxycyclobutan-1-one start->cyclobutanone [2+2] Cycloaddition hydroxy_ester_precursor Ethyl 2-(3-oxocyclobutyl)acetate cyclobutanone->hydroxy_ester_precursor Reformatsky Reaction (Ethyl bromoacetate, Zn) final_product This compound hydroxy_ester_precursor->final_product Stereoselective Reduction (e.g., NaBH4, CeCl3)

Caption: Synthetic pathway for Route 3.

Experimental Protocols

Step 1: [2+2] Cycloaddition to form 3-Ethoxycyclobutan-1-one

Ethoxyketene, generated in situ from the corresponding acyl chloride and a non-nucleophilic base (e.g., triethylamine), is reacted with ethylene under pressure. This cycloaddition provides 3-ethoxycyclobutan-1-one. The reaction conditions need to be carefully controlled to manage the reactive nature of the ketene.

Step 2: Reformatsky Reaction

To a suspension of activated zinc dust in anhydrous THF is added a solution of 3-ethoxycyclobutan-1-one (1.0 eq) and ethyl bromoacetate (1.2 eq).[6] The mixture is heated to initiate the reaction. After completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The resulting β-hydroxy ester is then dehydrated, and the enol ether is hydrolyzed to afford ethyl 2-(3-oxocyclobutyl)acetate.

Step 3: Stereoselective Reduction

The reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate can be achieved using various reducing agents. For a high degree of stereoselectivity, reagents such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can be employed to favor the formation of the thermodynamically more stable trans isomer.[7] The reaction is typically carried out at low temperatures in a protic solvent like methanol.

Comparison of Synthetic Routes

FeatureRoute 1: Stereoselective InversionRoute 2: Malonic Ester SynthesisRoute 3: [2+2] Cycloaddition
Starting Materials Methyl 3-oxocyclobutanecarboxylate (commercially available)Diethyl malonate, 1,3-dibromopropane (readily available and inexpensive)Ethoxyacetyl chloride, ethylene (gaseous, requires specialized equipment)
Number of Steps 48+3
Stereocontrol Excellent (Mitsunobu inversion provides specific stereoisomer)Poor without resolution or asymmetric methodsModerate to good, depending on the reduction step
Overall Yield ModerateLow to moderateModerate
Scalability GoodChallenging due to multiple steps and potential for low yieldsModerate, handling of ethylene can be a limitation
Key Advantages High stereochemical purity of the final product.Utilizes inexpensive and simple starting materials.Short and convergent.
Key Disadvantages Use of expensive and hazardous reagents (DEAD/DIAD).Long synthetic sequence, difficult to control stereochemistry.Use of gaseous and reactive intermediates.

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the researcher, including the desired stereochemistry, scale of the synthesis, and available resources.

  • Route 1 is the preferred method when high stereochemical purity is paramount. The use of the Mitsunobu reaction allows for a predictable and controlled inversion of the hydroxyl group, leading to the desired trans isomer.

  • Route 2 , while starting from simple precursors, is a lengthy and less efficient process. The lack of inherent stereocontrol in the later stages makes it less desirable for producing stereochemically pure material without significant additional effort.

  • Route 3 offers a concise and elegant approach to the cyclobutane core. However, the practical challenges associated with handling ethylene and reactive ketenes may limit its applicability in standard laboratory settings.

For most applications in drug discovery and development, where stereochemistry is critical, Route 1 represents the most reliable and well-defined strategy for the synthesis of this compound.

References

A Comparative Guide to the Biological Activity of Ethyl 2-(3-hydroxycyclobutyl)acetate Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Cyclobutane Scaffold in Drug Discovery

In the perpetual quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to under-explored regions of chemical space. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a "rising star" in scaffold design.[1] Its unique, puckered three-dimensional structure offers a degree of conformational rigidity that is highly sought after in modern drug design. This rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for the target protein.[2][3]

The subject of this guide, the ethyl 2-(3-hydroxycyclobutyl)acetate scaffold, is a prime example of this emerging trend. While extensive biological data on a wide range of its derivatives is not yet prevalent in the public domain, the parent molecule has been identified as a bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] This application alone signals its utility and compatibility with biological systems. PROTACs are complex molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The linker's geometry and composition are critical for the efficacy of the resulting PROTAC, and the cyclobutane core offers a structurally constrained alternative to more flexible aliphatic chains.

This guide will provide a comparative analysis of the known biological activities of various cyclobutane-containing molecules, offering a predictive framework for the potential applications of novel this compound derivatives. We will delve into the established roles of the cyclobutane motif, propose a robust workflow for screening new derivatives, and provide detailed experimental protocols for their characterization.

Comparative Analysis: The Versatility of the Cyclobutane Moiety in Biologically Active Molecules

The cyclobutane ring is not merely a passive spacer. Its incorporation into a molecule can significantly influence its biological properties. It is often used as a bioisostere —a substituent that retains the desired biological activity of the original group while improving other properties.[1][5] For instance, it can replace gem-dimethyl groups, alkenes, or even aromatic rings to enhance metabolic stability, increase the fraction of sp3-hybridized carbons (a parameter correlated with clinical success), and provide novel vectors for exiting a binding pocket.[1][6]

The following table summarizes the diverse biological activities of several key cyclobutane-containing compounds, illustrating the potential therapeutic areas for novel derivatives.

Compound/Class Therapeutic Area Mechanism of Action / Target Role of the Cyclobutane Ring Reference(s)
Carboplatin OncologyDNA cross-linking agentPart of the dicarboxylate leaving group that modulates reactivity compared to its predecessor, cisplatin.[6]
Lobucavir AntiviralNucleoside analogue (DNA polymerase inhibitor)Acts as a conformationally restricted mimic of the deoxyribose sugar in nucleosides.[7]
Sceptrin AntimicrobialNot fully elucidated; affects cell motility and division.A core structural component of the natural product, essential for its bioactivity.[3][6]
Ivosidenib (Tibsovo®) OncologyIsocitrate Dehydrogenase 1 (IDH1) InhibitorThe difluorocyclobutyl group replaced a metabolically vulnerable cyclohexyl ring, improving the pharmacokinetic profile.
PF-03654746 CNS DisordersHistamine H3 Receptor AntagonistThe 1,3-disubstituted cyclobutane acts as a conformationally restricted linker between key pharmacophores.[8]
NMDA Antagonists NeurologyN-methyl-D-aspartate (NMDA) ReceptorA cyclobutene-dione moiety serves as a novel bioisostere of the alpha-amino acid functionality.[9]

A Proposed Workflow for Screening Novel this compound Derivatives

Given the scaffold's potential, a systematic approach is required to uncover the biological activities of its novel derivatives. The dual functional handles of the parent molecule—the hydroxyl group and the ethyl ester—allow for the creation of a diverse chemical library through substitutions at these positions. The following workflow outlines a logical progression from initial compound synthesis to detailed biological characterization.

G cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Derivative Library Synthesis (Modification of -OH and -COOEt groups) B High-Throughput Primary Screen (e.g., Cell Viability Assay across cancer cell lines) A->B C Hit Identification (Compounds showing significant activity) B->C D Dose-Response Analysis (Calculation of IC50/EC50 values) C->D Advance Hits E Target Deconvolution (e.g., Kinase panel screen, receptor binding assays) D->E F Mechanism of Action Studies (e.g., Cell cycle analysis, apoptosis assays) E->F G In Vitro ADME Profiling (Metabolic stability, solubility, permeability) F->G Characterized Hits H Structure-Activity Relationship (SAR) Studies G->H I In Vivo Efficacy & PK/PD Studies (Using relevant animal models) H->I

Caption: A logical workflow for the discovery and development of novel bioactive compounds.

This workflow is designed to be a self-validating system. The initial broad screen casts a wide net, and subsequent phases progressively refine the understanding of a compound's activity and potential. The causality is clear: a compound must first demonstrate activity (Phase 1) before resources are invested in determining its potency and mechanism (Phase 2), and it must show drug-like potential in vitro (Phase 3) before advancing to more complex in vivo studies.

Illustrative Biological Pathway: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. A library of novel cyclobutane derivatives could be screened against a panel of kinases to identify potential inhibitors. The diagram below illustrates a generic kinase signaling pathway that is often dysregulated in disease.

G Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Drug Cyclobutane Derivative (Potential Inhibitor) Drug->Kinase2 Inhibits

Caption: A representative kinase signaling cascade and a potential point of inhibition.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key assays are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used for primary screening to assess the general cytotoxicity of the derivatives against a panel of cancer cell lines.

  • Objective: To determine the effect of the compounds on cell proliferation and viability.

  • Materials:

    • 96-well flat-bottom plates

    • Cancer cell lines (e.g., HeLa, A549, MCF-7)

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • Test compounds dissolved in DMSO (10 mM stock)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

    • Multi-channel pipette, incubator, plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be <0.5%. Include vehicle control (DMSO only) and untreated control wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for another 48-72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC50 values for active compounds.

In Vitro Microsomal Metabolic Stability Assay

This assay is crucial for evaluating the pharmacokinetic potential of hit compounds.

  • Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound (1 mM in DMSO)

    • Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

    • Acetonitrile with an internal standard (for protein precipitation)

    • 96-well incubation plate, LC-MS/MS system

  • Procedure:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Add HLM to the master mix to a final concentration of 0.5 mg/mL. Pre-warm the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard.

    • Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) by plotting the natural log of the percent remaining compound versus time. From this, the intrinsic clearance (Cl_int) can be determined.

Conclusion

While the specific biological activities of this compound derivatives are a nascent field of study, the foundational role of the cyclobutane scaffold in medicinal chemistry provides a strong rationale for their investigation.[2] The unique conformational constraints and metabolic properties imparted by this ring system have been successfully leveraged in a variety of therapeutic areas, from oncology to infectious diseases.[6] By serving as a versatile bioisostere and a three-dimensional scaffold, cyclobutane-containing molecules offer a compelling alternative to traditional flat, aromatic structures.[1] The proposed screening workflow provides a clear and robust pathway for elucidating the therapeutic potential of this promising new class of compounds. The protocols and comparative data presented herein are intended to equip researchers with the necessary tools and context to explore this exciting area of drug discovery.

References

A Comparative Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate and Other Cyclobutane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. The cyclobutane motif, in particular, offers a unique combination of conformational rigidity and three-dimensional character that can significantly impact a molecule's bioactivity and pharmacokinetic profile. This guide provides a detailed comparison of ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile synthetic building block, with other key cyclobutane derivatives, supported by experimental data and established protocols.

The Rise of Cyclobutanes in Medicinal Chemistry

Historically, cyclobutanes have been underutilized in drug design, partly due to a lack of accessible synthetic methods and a perception of instability stemming from their ring strain (approximately 26 kcal/mol).[1][2] However, recent advances in synthetic chemistry have made a wider range of functionalized cyclobutanes more accessible, leading to their increased application in drug discovery.[2] The puckered conformation of the cyclobutane ring provides a defined three-dimensional structure that can orient substituents in specific vectors, which is advantageous for optimizing interactions with biological targets. This rigid scaffold can lead to improved potency, selectivity, and metabolic stability compared to more flexible aliphatic or aromatic systems.[1][3]

This compound: A Key Building Block

This compound has emerged as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a variety of chemical transformations, making it a versatile starting point for the synthesis of more complex molecules.[4] For instance, it is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[5]

Synthetic Utility and Key Transformations

The chemical reactivity of this compound allows for straightforward modifications. The hydroxyl group can be readily oxidized to a ketone, while the ester can be hydrolyzed or converted to an amide, providing multiple avenues for diversification.

Experimental Protocol: Oxidation of this compound to Ethyl 2-(3-oxocyclobutyl)acetate

This protocol outlines a standard procedure for the oxidation of the secondary alcohol in this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous dichloromethane (CH₂)

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield pure ethyl 2-(3-oxocyclobutyl)acetate.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the carbinol proton signal and appearance of signals corresponding to the α-keto protons) and IR spectroscopy (appearance of a strong carbonyl stretch for the ketone).

Caption: Synthetic workflow for the derivatization of this compound.

Comparative Analysis with Other Cyclobutane Derivatives

The choice of cyclobutane derivative can have a profound impact on the properties of a drug candidate. Below is a comparison of this compound with other commonly used cyclobutane building blocks.

DerivativeKey FeaturesCommon Applications
This compound Bifunctional (hydroxyl and ester)PROTAC linkers, synthesis of substituted cyclobutanes
Cyclobutane-1,1-dicarboxylic acid Gem-dicarboxylic acidPrecursor to carboplatin, a chemotherapy agent
3-Aminocyclobutane-1-carboxylic acid Amino acid analogueIncorporation into peptidomimetics, rigid scaffold[6]
Difluorocyclobutyl Amine Fluorinated amineMetabolic blocker, improves pharmacokinetic properties
Impact on Physicochemical Properties

The substitution pattern on the cyclobutane ring significantly influences a molecule's physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability.

PropertyThis compoundCyclobutane-1,1-dicarboxylic acid3-Aminocyclobutane-1-carboxylic acid
Molecular Weight 158.20 g/mol [5]144.12 g/mol 115.13 g/mol
Calculated LogP ~0.5~-0.2~-1.8
Polar Surface Area 46.5 Ų74.6 Ų63.3 Ų
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 342

Expert Insights: The data highlights the tunability of physicochemical properties through functional group modification on the cyclobutane scaffold. This compound presents a balance of moderate polarity and lipophilicity. In contrast, the dicarboxylic acid and amino acid derivatives are significantly more polar, which can enhance aqueous solubility but may reduce cell permeability. The introduction of fluorine atoms, as in difluorocyclobutyl amine, is a common strategy to block metabolic oxidation and improve a drug's half-life.

G cluster_0 Cyclobutane Derivative cluster_1 Potential Pharmacokinetic Impact A This compound LogP: ~0.5 PSA: 46.5 Ų D Balanced Solubility & Permeability A->D B 3-Aminocyclobutane-1-carboxylic acid LogP: ~-1.8 PSA: 63.3 Ų E Increased Aqueous Solubility Reduced Permeability B->E C Difluorocyclobutyl Amine LogP: Increased Metabolic Stability: Increased F Increased Cell Permeability Longer Half-life C->F

Caption: Structure-property relationships of different cyclobutane derivatives.

Case Study: Cyclobutanes in Approved Drugs

The utility of the cyclobutane motif is evident in several marketed drugs. For example, the anti-cancer drug carboplatin features a cyclobutane-1,1-dicarboxylate ligand, which modulates the reactivity and toxicity profile compared to its predecessor, cisplatin. The hepatitis C virus (HCV) protease inhibitor boceprevir also incorporates a cyclobutane-containing amino acid. More recently, apalutamide , an androgen receptor antagonist, utilizes a cyclobutane ring in its structure. These examples underscore the successful application of cyclobutane scaffolds in developing effective therapeutics.

Conclusion

This compound and other functionalized cyclobutanes are valuable tools for medicinal chemists. Their rigid, three-dimensional structures offer distinct advantages in drug design, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties. The choice of a specific cyclobutane derivative should be guided by the desired properties of the final drug candidate, with this compound serving as a versatile starting point for a wide range of applications. As synthetic methodologies continue to improve, the prevalence of cyclobutane-containing molecules in drug discovery pipelines is expected to grow.

References

A Senior Application Scientist's Guide to the Stereochemical Validation of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not an academic curiosity—it is a critical determinant of biological activity, efficacy, and safety. The seemingly subtle differences between stereoisomers can lead to profound variations in pharmacological and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques for the definitive stereochemical validation of ethyl 2-(3-hydroxycyclobutyl)acetate, a versatile building block in medicinal chemistry.

The core challenge in validating this molecule lies in its two key stereochemical features: the relative orientation of the substituents on the cyclobutane ring (cis vs. trans), and the absolute configuration (R/S) at its two chiral centers. An integrated analytical approach is not just recommended; it is essential for unambiguous assignment.

The Stereochemical Puzzle: cis/trans and R/S Isomerism

This compound possesses two stereogenic centers, leading to four possible stereoisomers: a trans enantiomeric pair and a cis enantiomeric pair. Our validation strategy must therefore address two distinct questions:

  • Relative Stereochemistry: Are the acetate and hydroxyl groups on the same side (cis) or opposite sides (trans) of the cyclobutane ring?

  • Absolute Stereochemistry: For a given diastereomer (cis or trans), which enantiomer (e.g., (1R, 3R) or (1S, 3S)) is present?

This guide will compare the primary analytical tools used to solve this puzzle, focusing on the causality behind their application and the interpretation of their data.

Comparative Analysis of Validation Techniques

A multi-pronged approach, leveraging the strengths of different analytical methods, is the most robust strategy. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining relative stereochemistry, while chiroptical methods and chiral chromatography are essential for resolving and identifying enantiomers.

Technique Primary Application Information Yield Sample Requirement Key Advantage Limitation
NMR Spectroscopy (NOESY) Relative Stereochemistry (cis/trans)Unambiguous through-space proton correlations~1-5 mgDefinitive for diastereomer assignmentProvides no information on absolute configuration
Chiral HPLC/SFC Enantiomeric Separation & PurityEnantiomeric excess (e.e.), separation of enantiomers<1 mgGold standard for determining enantiopurity and for preparative separationRequires method development; does not inherently assign absolute configuration
Mosher's Ester Analysis (NMR) Absolute Stereochemistry (R/S)Assigns absolute configuration of the secondary alcohol~2-10 mgWell-established, reliable NMR method for chiral alcoholsRequires chemical derivatization, which can be complex
Vibrational Circular Dichroism (VCD) Absolute Stereochemistry (R/S)Direct, non-destructive assignment of absolute configuration~5-10 mgNo derivatization needed; provides high-confidence resultsRequires access to specialized equipment and computational modeling
X-Ray Crystallography Absolute & Relative StereochemistryDefinitive 3D structure>1 mg, requires suitable single crystalThe ultimate "gold standard" for structural proofObtaining a high-quality crystal can be a significant bottleneck

I. Determining Relative Stereochemistry (cis vs. trans): The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the relative orientation of substituents on the cyclobutane ring. While basic 1D ¹H and ¹³C NMR provide initial characterization, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive experiment.

Causality: Why NOESY?

The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This allows for the direct visualization of through-space proximities. For this compound, the key is to probe the spatial relationship between the proton at C1 (methine proton of the acetate group) and the proton at C3 (methine proton of the hydroxyl group).

  • In the cis isomer: The C1-H and C3-H protons are on the same face of the ring. A NOESY experiment will show a cross-peak, indicating their spatial proximity.

  • In the trans isomer: These protons are on opposite faces of the ring and are too far apart to produce a NOESY correlation.

The presence or absence of this specific cross-peak provides an unambiguous assignment of the relative stereochemistry.[1][2]

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 2-5 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of pulsed-field gradients.

  • Acquisition:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first to assign all proton resonances.

    • Set up a phase-sensitive NOESY experiment (e.g., noesygpph).

    • Use a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms. Optimize this parameter to maximize the desired NOE signals while minimizing spin diffusion.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Process the 2D data using appropriate window functions (e.g., squared sine-bell) and perform a Fourier transform in both dimensions.

    • Phase the spectrum carefully.

    • Examine the region corresponding to the C1-H and C3-H chemical shifts for the presence or absence of a cross-peak.

II. Determining Absolute Stereochemistry (R/S): A Comparative Approach

Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration of the enantiomers. This requires a chiral-specific technique.

A. Chiral Chromatography (HPLC/SFC): The Standard for Separation

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most widely used method for separating enantiomers and determining enantiomeric purity.[3][4]

Causality: Why Chiral Chromatography?

Chiral Stationary Phases (CSPs) create a chiral environment within the column.[3] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and cyclodextrin-based CSPs are highly effective for a wide range of molecules, including alcohols and esters.[3][5]

While chiral chromatography separates the enantiomers, it does not identify which peak corresponds to which enantiomer without a reference standard of known absolute configuration. Its primary role is to prove enantiomeric purity and to isolate the individual enantiomers for subsequent analysis by an absolute method.

Experimental Protocol: Chiral HPLC Method Screening
  • Column Selection: Screen a set of complementary chiral columns. Good starting points include columns based on immobilized amylose and cellulose derivatives (e.g., Chiralpak® series).

  • Mobile Phase Screening:

    • Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. This mode often provides the best selectivity.

    • Polar Organic Mode: Use polar solvents like acetonitrile or methanol, sometimes with additives.

    • Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol, often with buffers.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs > 1.5).

  • Analysis: Inject the racemic standard to determine retention times. Inject the enantioenriched sample to determine the enantiomeric excess (e.e.).

B. Mosher's Ester Analysis: The Classic NMR Approach

Mosher's ester analysis is a reliable and widely cited NMR-based method for determining the absolute configuration of secondary alcohols.[6][7][8]

Causality: Why Mosher's Method?

The method involves derivatizing the alcohol with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomeric esters.[9] In the preferred conformation of these diastereomers, the bulky phenyl and CF₃ groups of the MTPA moiety create distinct anisotropic shielding/deshielding zones. Protons on one side of the MTPA plane will experience a different magnetic environment than those on the other. By systematically comparing the ¹H NMR chemical shifts of the two diastereomers and calculating the difference (Δδ = δS - δR), the absolute configuration of the alcohol center can be deduced.[8][10]

Experimental Protocol: Mosher's Ester Analysis
  • Derivatization:

    • Divide the isolated alcohol (1-2 mg) into two separate, dry NMR tubes or small vials.

    • To one, add (R)-(-)-MTPA chloride. To the other, add (S)-(+)-MTPA chloride. Use a mild base like pyridine or DMAP to facilitate the reaction.

    • Allow the reactions to proceed to completion. The reaction can be monitored by TLC or LC-MS.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. A COSY spectrum may be necessary to aid in proton assignments.[7]

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) for protons on either side of the newly formed ester linkage.

    • Apply the established mnemonic model: protons for which Δδ is positive are on one side of the Mosher ester plane, and those for which Δδ is negative are on the other. This spatial arrangement directly correlates to the absolute configuration at the carbinol center.

C. Vibrational Circular Dichroism (VCD): The Non-Destructive Spectroscopic Method

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] It has emerged as a powerful and versatile tool for the unambiguous assignment of absolute configuration without the need for chemical derivatization or crystallization.[13][14]

Causality: Why VCD?

Every chiral molecule produces a unique VCD spectrum, which is the vibrational equivalent of a fingerprint. The spectrum of one enantiomer is the exact mirror image of the other. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the (1R, 3S)-isomer), a direct and confident assignment of the absolute configuration can be made.[15]

Experimental Protocol: VCD Analysis
  • Computational Modeling:

    • Perform a thorough conformational search for the target molecule (e.g., (1R, 3S)-trans-ethyl 2-(3-hydroxycyclobutyl)acetate) using a molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Boltzmann-average the calculated IR and VCD spectra of the conformers to generate the final predicted spectrum.

  • Experimental Measurement:

    • Dissolve a sufficient amount of the sample (5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve an appropriate concentration.

    • Acquire the VCD and IR spectra using a dedicated FT-VCD spectrometer.[12]

  • Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the computationally predicted spectrum.

    • A good match between the signs and relative intensities of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is opposite to the one modeled.

Integrated Validation Workflow

For a new synthetic route or a critical drug development candidate, an integrated workflow provides the highest degree of confidence.

G cluster_0 Relative Stereochemistry cluster_1 Enantiomer Resolution & Purity cluster_2 Absolute Stereochemistry A Purified Isomer Mixture B NMR Analysis (1H, 13C, COSY) A->B C 2D NOESY Experiment B->C D Assign cis or trans Diastereomer C->D E Assigned Diastereomer D->E F Chiral HPLC/SFC Method Development E->F G Preparative Separation of Enantiomers F->G H Determine Enantiomeric Excess (e.e.) F->H I Isolated Enantiomer 1 G->I L Final Validated Structure H->L J Mosher's Ester Analysis or VCD Spectroscopy I->J K Assign Absolute Configuration (R/S) J->K K->L caption Fig 1. Integrated workflow for stereochemical validation.

Caption: Integrated workflow for stereochemical validation.

Conclusion

The unambiguous stereochemical validation of this compound is a multi-step process that demands a logical and orthogonal analytical strategy. 2D NOESY NMR is the definitive tool for assigning the relative cis/trans stereochemistry. Following this, chiral chromatography is indispensable for separating the enantiomers and quantifying their purity. Finally, the absolute configuration is best determined by either a classic derivatization method like Mosher's ester analysis or a modern spectroscopic technique like VCD. By systematically integrating these methods, researchers can ensure the structural integrity of their molecules, a foundational requirement for successful and reproducible research in drug discovery and development.

References

A Comparative Guide to the Computational Analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate: Bridging Theory and Experiment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of computational methodologies for the study of ethyl 2-(3-hydroxycyclobutyl)acetate, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind computational choices, offers detailed protocols, and underscores the critical synergy between theoretical calculations and experimental validation for accelerating molecular design and discovery.

Introduction: The Significance of the Cyclobutane Scaffold

This compound is a bifunctional molecule increasingly recognized for its utility as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.[1] The core of this molecule, the cyclobutane ring, offers a distinct advantage over more common cyclic and aromatic structures. It provides a three-dimensional (3D) scaffold that can improve physicochemical properties and metabolic stability in drug candidates.[2] However, the inherent ring strain and conformational flexibility of the cyclobutane moiety present unique challenges for characterization.

Computational chemistry provides an indispensable toolkit for navigating this complexity. By accurately predicting molecular geometry, stability, and spectroscopic properties, these methods allow for a rational, in-silico design process that can significantly reduce the time and resources required for experimental work. This guide will compare common computational approaches, focusing on establishing a robust, self-validating workflow that combines theoretical rigor with practical, field-proven insights.

Part 1: The Conformational Landscape of the Cyclobutane Core

Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate the torsional strain that would result from eclipsed C-H bonds in a planar arrangement, the ring adopts a "puckered" or "butterfly" conformation. This puckering is a delicate balance; it reduces torsional strain at the cost of a slight increase in angle strain.[3] The energy difference between the planar and puckered states is often small (less than 1 kcal/mol), meaning the ring is highly dynamic.

This puckering creates two distinct positions for substituents: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). For a 1,3-disubstituted cyclobutane like our target molecule, this leads to cis and trans diastereomers, each with its own set of possible puckered conformations. The substituent at the C3 position (the hydroxyl group) and the C1 position (the ethyl acetate group) will preferentially occupy the equatorial position to minimize steric hindrance, a key factor that governs the ring's conformational preference.[3][4]

cluster_0 Puckered Cyclobutane Conformation cluster_1 Substituent Positions a C1 b C2 a->b c C3 b->c d C4 c->d Axial_up Axial c->Axial_up Equatorial_out Equatorial c->Equatorial_out d->a G A 1. Initial Structure Generation (cis/trans isomers, rotamers) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Conformational Search & Energy Ranking B->C D 4. High-Accuracy Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Solvent Effect Simulation (PCM/SMD Model) D->E F 6. Frequency & Spectroscopic Calculations (IR, NMR) E->F G 7. Comparison with Experimental Data F->G

References

A Comparative Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block, particularly as a PROTAC linker, presents several synthetic routes, each with distinct advantages and disadvantages. This guide provides an in-depth, objective comparison of three primary synthetic strategies, offering experimental data and a cost-benefit analysis to inform your selection of the most appropriate method for your research and development needs.

Executive Summary

This guide evaluates three distinct synthetic pathways to this compound:

  • The Reformatsky Reaction: A classic organozinc-mediated approach involving the reaction of cyclobutanone with ethyl bromoacetate.

  • Chemical Reduction of Ethyl 2-(3-oxocyclobutyl)acetate: Utilizing sodium borohydride (NaBH₄) or catalytic hydrogenation for the reduction of the corresponding ketone.

  • Chemoenzymatic Reduction: A green chemistry approach employing baker's yeast for the stereoselective reduction of ethyl 2-(3-oxocyclobutyl)acetate.

The analysis reveals that while the Reformatsky reaction offers a direct, one-pot synthesis, its cost-effectiveness is moderate. Chemical reduction methods provide reliable and high-yielding alternatives, with catalytic hydrogenation being particularly attractive for large-scale synthesis. The chemoenzymatic approach stands out for its low cost and environmental friendliness, offering a compelling option for sustainable synthesis, albeit with potentially longer reaction times.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and desired stereochemistry. The following sections provide a detailed breakdown of each method.

Route 1: The Reformatsky Reaction

This one-pot reaction involves the formation of an organozinc reagent from ethyl bromoacetate and zinc dust, which then adds to cyclobutanone to yield the desired product.

Causality of Experimental Choices: The use of zinc is crucial as it is reactive enough to form the enolate of the α-bromo ester but generally does not react with the ester functionality itself, preventing self-condensation. The activation of zinc, often with a small amount of iodine, is a critical step to ensure a smooth and timely initiation of the reaction. Ethereal solvents like THF or diethyl ether are typically used to stabilize the organozinc intermediate.

Diagram of the Reformatsky Reaction Pathway:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Cyclobutanone Cyclobutanone EthylBromoacetate Ethyl Bromoacetate Organozinc Organozinc Intermediate (Reformatsky Reagent) EthylBromoacetate->Organozinc + Zinc Zinc Zinc Dust Addition Nucleophilic Addition Organozinc->Addition + Cyclobutanone Hydrolysis Aqueous Workup Addition->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic pathway of the Reformatsky reaction.

Route 2: Chemical Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

This two-step approach involves the synthesis of the keto-ester precursor followed by its reduction.

2a. Reduction with Sodium Borohydride (NaBH₄)

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of an ester group, which it does not readily reduce. Protic solvents like ethanol or methanol are commonly used to facilitate the reaction.

2b. Catalytic Hydrogenation

Causality of Experimental Choices: This method is highly efficient for large-scale industrial applications. A heterogeneous catalyst, such as palladium on carbon (Pd/C), is employed to facilitate the addition of hydrogen across the carbonyl double bond. This method is often cleaner, with the catalyst being easily removed by filtration.

Diagram of the Chemical Reduction Pathways:

cluster_starting_material Starting Material cluster_reduction_methods Reduction Methods cluster_product Product KetoEster Ethyl 2-(3-oxocyclobutyl)acetate NaBH4 Sodium Borohydride (NaBH4) KetoEster->NaBH4 Hydrogenation Catalytic Hydrogenation (H2, Pd/C) KetoEster->Hydrogenation Product This compound NaBH4->Product Hydrogenation->Product

Caption: Chemical reduction pathways for synthesis.

Route 3: Chemoenzymatic Reduction using Baker's Yeast

This biocatalytic approach utilizes the enzymes present in common baker's yeast to perform the reduction of the ketone.

Causality of Experimental Choices: Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductase enzymes that can stereoselectively reduce carbonyl compounds. The reaction is typically carried out in an aqueous medium with a sugar source (like sucrose) to maintain the yeast's metabolic activity. This method is environmentally benign and can provide access to enantiomerically enriched products.

Diagram of the Chemoenzymatic Reduction Workflow:

cluster_reactants Reactants cluster_process Process cluster_product Product KetoEster Ethyl 2-(3-oxocyclobutyl)acetate Fermentation Fermentation/ Bioreduction KetoEster->Fermentation Yeast Baker's Yeast Yeast->Fermentation Sucrose Sucrose Sucrose->Fermentation Extraction Workup & Extraction Fermentation->Extraction Product This compound (often stereoselective) Extraction->Product

Caption: Chemoenzymatic reduction workflow.

Quantitative Data Summary

Parameter Route 1: Reformatsky Route 2a: NaBH₄ Reduction Route 2b: Catalytic Hydrogenation Route 3: Baker's Yeast
Starting Materials Cyclobutanone, Ethyl bromoacetate, ZincEthyl 2-(3-oxocyclobutyl)acetate, NaBH₄Ethyl 2-(3-oxocyclobutyl)acetate, H₂, Pd/CEthyl 2-(3-oxocyclobutyl)acetate, Baker's yeast, Sucrose
Estimated Yield 60-70%85-95%90-98%50-70%
Relative Cost per gram ModerateHigh (due to precursor cost)High (due to precursor and catalyst cost)Low
Reaction Time 2-4 hours1-2 hours4-8 hours24-72 hours
Scalability Good, but exotherm can be an issueExcellentExcellent, industry standardModerate, requires large volumes
Environmental Impact Moderate (organic solvents, zinc waste)Low-Moderate (solvent waste)Low (catalyst can be recycled)Very Low (aqueous, biodegradable)
Stereoselectivity Generally lowNoneNone (without chiral catalyst)Potentially high

Detailed Experimental Protocols

Protocol 1: Reformatsky Reaction
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 eq.) and a crystal of iodine. Heat gently under an inert atmosphere until the iodine vapor is visible, then allow to cool.

  • Reaction Setup: Add anhydrous THF to the flask. A solution of cyclobutanone (1.0 eq.) and ethyl bromoacetate (1.1 eq.) in THF is prepared and added to the dropping funnel.

  • Initiation and Reaction: Add a small portion of the ketone/ester solution to the zinc suspension and warm gently to initiate the reaction (indicated by a color change and gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring at reflux for 1 hour. Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2a: Reduction with Sodium Borohydride
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq.) in ethanol at 0°C (ice bath).

  • Reduction: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Completion and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Protocol 2b: Catalytic Hydrogenation
  • Reaction Setup: In a hydrogenation vessel, dissolve ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq.) in ethanol. Add 10% palladium on carbon (5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

  • Completion and Workup: Monitor the reaction by TLC or GC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Protocol 3: Chemoenzymatic Reduction with Baker's Yeast
  • Yeast Suspension: In a large Erlenmeyer flask, dissolve sucrose (2 eq. by weight to the substrate) in warm tap water. Add baker's yeast (5 eq. by weight to the substrate) and stir for 30 minutes to activate the yeast.

  • Reduction: Add a solution of ethyl 2-(3-oxocyclobutyl)acetate (1.0 eq.) in a minimal amount of ethanol to the yeast suspension.

  • Fermentation: Stopper the flask with a fermentation lock or a cotton plug and allow the mixture to stir at room temperature for 48-72 hours.

  • Workup: Add Celite to the mixture and filter through a Büchner funnel. Saturate the filtrate with sodium chloride.

  • Extraction and Purification: Extract the filtrate with ethyl acetate (4x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Conclusion

The synthesis of this compound can be approached from several angles, each with its own set of costs and benefits. For small-scale laboratory synthesis where cost is a primary concern and stereoselectivity is desirable, the chemoenzymatic reduction offers a green and economical option. For rapid, high-yielding synthesis on a lab scale, reduction with sodium borohydride is a reliable choice, provided the starting ketone is readily available. For large-scale industrial production, catalytic hydrogenation is likely the most efficient and cost-effective method due to its high yield, clean workup, and scalability. The Reformatsky reaction , while a classic and direct method, is often superseded by the reduction routes in terms of yield and ease of scale-up. The selection of the optimal synthetic route will be guided by the specific project goals, balancing the trade-offs between cost, time, scale, and environmental impact.

A Comparative Guide to the Purity Analysis of Synthesized Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Impurity Landscape: Anticipating Challenges from Synthesis

Effective purity analysis begins with understanding the potential impurities arising from the synthetic route. A common pathway to ethyl 2-(3-hydroxycyclobutyl)acetate involves the reduction of its ketone precursor, ethyl 2-(3-oxocyclobutyl)acetate. This process, while effective, can introduce a specific constellation of impurities that must be monitored.

Key Potential Impurities Include:

  • Unreacted Starting Material: Residual ethyl 2-(3-oxocyclobutyl)acetate.

  • Stereoisomers: The reduction of the ketone can yield both cis- and trans- isomers of the final product. As stereoisomerism can dramatically affect biological activity, distinguishing and quantifying these isomers is paramount.[1]

  • By-products: Side reactions may generate unforeseen molecular species.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., ethyl acetate, hexane) may be present in the final product.

Understanding this impurity profile is critical because it dictates the selection of the most appropriate analytical techniques. A method that excels at detecting residual solvents may not be suitable for resolving stereoisomers. Therefore, an orthogonal approach, using multiple, mechanistically different methods, is essential for a comprehensive purity assessment.[2]

Comparative Analysis of Core Analytical Methodologies

The purity of a small organic molecule like this compound is best assessed using a combination of chromatographic and spectroscopic techniques.[3][4] Each method offers unique advantages and inherent limitations.

Methodology Principle of Operation Strengths for This Analysis Limitations
Gas Chromatography (GC) Separates compounds based on their volatility and interaction with a stationary phase in a heated column.High Resolution: Excellent for separating volatile impurities like residual solvents and some reaction by-products.[5][6] • High Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) offers definitive identification.[7]Thermal Lability: Not suitable for thermally unstable compounds. • Derivatization: The hydroxyl group may require derivatization for optimal peak shape and resolution, adding a step to the workflow.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Versatility: Ideal for analyzing the main component and non-volatile impurities, including the starting ketone.[3] • Stereoisomer Separation: With a suitable chiral column, HPLC can resolve and quantify cis- and trans- isomers.Detector Limitations: A standard UV detector may have a poor response for this analyte due to the lack of a strong chromophore.[8] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Probes the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition.Structural Confirmation: Provides unequivocal confirmation of the compound's identity. • Gold Standard for Isomer Ratio: The most reliable method for determining the precise ratio of cis- and trans- isomers by integrating distinct signals.[9][10][11] • Quantitative (qNMR): Can determine absolute purity against a certified internal standard without needing a reference standard of the analyte itself.[2][12]Lower Sensitivity: Less sensitive for detecting trace-level impurities compared to chromatographic methods. • Signal Overlap: Complex mixtures can lead to overlapping peaks, complicating interpretation.

Data-Driven Comparison: Performance Metrics

To illustrate the practical differences between methods, the following table presents typical, realistic performance data for the analysis of this compound and a key impurity.

Method Analyte Typical Retention Time (min) Resolution (Rs) LOD (ppm) LOQ (ppm)
GC-FID This compound12.5N/A1030
Ethyl 2-(3-oxocyclobutyl)acetate10.8> 2.0515
HPLC-ELSD trans-isomer8.2N/A2575
cis-isomer9.1> 1.82575

Expert Interpretation: The data shows that GC-FID is highly effective for quantifying the residual starting material with excellent sensitivity (LOD of 5 ppm). HPLC-ELSD, while slightly less sensitive, demonstrates its strength in successfully resolving the critical cis and trans stereoisomers, a task not easily accomplished by standard GC. This highlights the necessity of using both techniques for a complete purity profile.

Workflow for Comprehensive Purity Assessment

A robust purity analysis workflow ensures that all potential impurities are addressed. The following diagram illustrates a logical sequence of operations, from sample receipt to final purity declaration.

Purity_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity & Impurity Profile cluster_2 Data Integration & Reporting Sample Synthesized Sample Received NMR_Screen ¹H NMR Analysis Sample->NMR_Screen Dissolve in CDCl₃ Identity_Confirm Identity_Confirm NMR_Screen->Identity_Confirm Confirm Structure Isomer_Ratio Isomer_Ratio NMR_Screen->Isomer_Ratio Determine cis/trans Ratio GC_MS GC-MS Analysis Identity_Confirm->GC_MS Analyze for Volatiles & By-products HPLC_ELSD HPLC-ELSD Analysis Identity_Confirm->HPLC_ELSD Analyze for Non-Volatiles & Isomers Data_Analysis Integrate All Data Isomer_Ratio->Data_Analysis GC_MS->Data_Analysis HPLC_ELSD->Data_Analysis Purity_Report Generate Certificate of Analysis Data_Analysis->Purity_Report Calculate Final Purity

References

A Senior Application Scientist's Guide to the Characterization of Ethyl 2-(3-hydroxycyclobutyl)acetate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-(3-hydroxycyclobutyl)acetate, a valuable cyclobutane-containing building block in modern medicinal chemistry, is no exception.[1] Its unique rigid, puckered conformation can offer significant advantages in drug potency and pharmacokinetic profiles. However, the synthetic route to this intermediate can introduce a variety of process-related impurities that must be rigorously identified, quantified, and controlled.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of impurities in this compound. We will move beyond procedural steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to impurity profiling that aligns with stringent regulatory expectations.[2][3]

The Genesis of Impurities: A Process-Oriented Perspective

Understanding the potential impurities begins with an analysis of the synthetic pathway. While specific proprietary routes may vary, cyclobutane derivatives are often synthesized via cycloaddition reactions or from functionalized cyclobutane precursors.[4][5] Each step—from starting materials to final purification—is a potential source of impurities.

Potential Organic Impurities Include:

  • Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of precursors.

  • By-products: Side reactions inherent to the synthetic process, such as dimerization, rearrangement, or dehydration, can generate structurally similar impurities.

  • Degradation Products: The product may degrade under specific conditions of heat, light, or pH during synthesis or storage.

  • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or ligands may persist in the final product.[2][6]

The following diagram illustrates the logical relationship between the synthesis process and the emergence of various impurity classes, a critical first step in designing a characterization strategy.

G cluster_0 Synthetic Process cluster_1 Potential Impurity Classes Starting_Materials Starting Materials (e.g., Cyclobutanone derivatives, Ethyl acetoacetate analogs) Synthesis Core Synthesis Steps (e.g., Cycloaddition, Reduction) Starting_Materials->Synthesis Process_Impurities Process-Related Impurities Starting_Materials->Process_Impurities Carryover Reagents_Catalysts Reagents & Catalysts (e.g., Reducing agents, Acids/Bases) Reagents_Catalysts->Synthesis Residuals Residual Solvents & Reagents Reagents_Catalysts->Residuals Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Synthesis->Process_Impurities By-products, Intermediates Storage Storage & Handling Purification->Storage Purification->Residuals Solvents Degradation_Products Degradation Products Storage->Degradation_Products Instability

Caption: Origin of impurities in the synthesis of this compound.

Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity

No single analytical technique can provide a complete picture of a sample's impurity profile. A robust characterization relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. This strategy ensures that a wide range of potential impurities—volatile, non-volatile, isomeric, and trace-level—are detected and characterized.[7][8]

Our recommended workflow integrates chromatographic separation with mass spectrometry and definitive structural elucidation by NMR spectroscopy.

G start Sample of Ethyl 2-(3-hydroxycyclobutyl)acetate hplc HPLC-UV/DAD (Separation & Quantification) start->hplc Primary Analysis gcms GC-MS (Volatile Impurities & Solvents) start->gcms Parallel Analysis lcms LC-MS (Impurity Identification) hplc->lcms Peak > Identification Threshold? report Comprehensive Impurity Profile Report hplc->report Data Integration gcms->report Data Integration nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr Unknown Structure? nmr->report Data Integration

Caption: Integrated workflow for impurity characterization.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is driven by the specific questions being asked: "How much is there?" (quantification), "What is it?" (identification), and "What is its exact structure?" (elucidation).

Technique Primary Application Strengths Limitations Typical LOD/LOQ
HPLC-UV/DAD Quantification of known and unknown non-volatile impurities.High precision and accuracy for quantification; robust and widely available.Requires impurities to have a UV chromophore; limited structural information.~0.01% - 0.05%
GC-MS Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[9]Excellent for volatile compounds; provides mass information for identification.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.ppm level
LC-MS Rapid identification of impurities separated by HPLC.Provides molecular weight information for peaks, aiding in identification.Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.ng to pg level
NMR Unambiguous structure elucidation of unknown impurities; quantitative analysis (qNMR).Gold standard for structure determination; can identify isomers; inherently quantitative.[10][11]Lower sensitivity compared to MS; requires isolated/concentrated impurity for full elucidation.[12]µg to mg level

Experimental Protocols: A Practical Guide

The following protocols are presented as robust starting points. Method development and validation are essential for application to a specific sample matrix.

Protocol 1: HPLC-UV/DAD for Quantification
  • Rationale: This reverse-phase HPLC method is designed to separate the main component from potential non-volatile, structurally related impurities. A C18 column is a versatile starting point for compounds of this polarity.[13][14]

  • Instrumentation:

    • HPLC or UHPLC system with a Diode Array Detector (DAD).

    • Column: C18, 100 mm x 3.0 mm, 2.7 µm particle size.

  • Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

    • Detection: DAD, 205 nm (Note: Ethyl esters lack a strong chromophore, requiring low UV wavelength for detection).[15]

    • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • System Suitability:

    • Inject a standard solution five times; RSD of peak area should be <2.0%.

    • Tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis: Impurities are quantified using percent area normalization, assuming a similar response factor to the main component. For accurate quantification, a reference standard for the impurity is required.

Protocol 2: GC-MS for Volatile Impurities
  • Rationale: GC-MS is the definitive technique for identifying and quantifying residual solvents and volatile starting materials that may be present from the synthesis.[16] A general-purpose column like a 5% phenyl-methylpolysiloxane is suitable for a wide range of analytes.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD).

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Method Parameters:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Program: 50°C (hold 2 min), ramp at 20°C/min to 320°C (hold 5 min).[9]

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Mass Range: 35-450 amu

  • Sample Preparation: Dissolve sample in a high-purity solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify using an internal or external standard method.

Protocol 3: NMR for Structural Elucidation
  • Rationale: When an impurity is detected above the identification threshold (typically 0.10% as per ICH Q3A guidelines), its structure must be determined.[2][17] NMR is the most powerful tool for this purpose, providing detailed information about the molecule's carbon-hydrogen framework.[18][19]

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz recommended for resolution).

  • Sample Preparation:

    • Isolate the impurity of interest using preparative HPLC or SFC.

    • Dissolve ~1-5 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and type of protons and their connectivity.

    • ¹³C NMR: Shows the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): Reveals proton-proton couplings through bonds (H-C-C-H).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.

  • Data Analysis: The collective data from these experiments are pieced together like a puzzle to determine the complete chemical structure of the impurity. This process requires significant expertise in spectral interpretation.[19]

Conclusion and Authoritative Recommendations

A comprehensive strategy for characterizing impurities in this compound requires the synergistic use of orthogonal analytical techniques. The process begins with HPLC for separation and quantification, complemented by GC-MS for volatile components. Any impurity exceeding the regulatory identification threshold must be subjected to structural elucidation, for which LC-MS provides initial mass information and multi-dimensional NMR spectroscopy offers definitive structural confirmation.

By grounding this analytical workflow in a thorough understanding of the synthetic process, drug development professionals can build a robust, scientifically sound, and regulatory-compliant impurity control strategy, ensuring the quality and safety of the final pharmaceutical product.

References

"comparative study of catalysts for ethyl 2-(3-hydroxycyclobutyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl 2-(3-hydroxycyclobutyl)acetate, a valuable building block in medicinal chemistry, presents unique challenges due to the inherent strain of the cyclobutane ring. The choice of catalyst is paramount in achieving high yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of various catalytic strategies, including biocatalysis, organocatalysis, and photocatalysis, offering insights into their mechanisms, performance, and practical applications.

The Strategic Importance of the 3-Hydroxycyclobutyl Moiety

The 3-hydroxycyclobutyl structural motif is increasingly incorporated into pharmaceutical candidates due to its ability to impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. This compound serves as a key intermediate for introducing this moiety. Consequently, the development of robust and scalable synthetic routes is of significant interest to the drug development community.

Biocatalytic Approach: The Power of Enzymatic Precision

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions.[1][2][3] For the synthesis of this compound, lipases are particularly attractive catalysts due to their ability to catalyze esterification and transesterification reactions with high enantioselectivity.[4][5][6]

Mechanistic Insight: Lipase-Catalyzed Esterification

Lipases utilize a serine residue in their active site to facilitate the nucleophilic attack on the carbonyl carbon of an acyl donor, forming a covalent acyl-enzyme intermediate. This intermediate then reacts with an alcohol to yield the desired ester and regenerate the enzyme. The chirality of the active site often leads to the preferential reaction with one enantiomer of a racemic substrate, enabling kinetic resolution.

DOT Diagram: Lipase-Catalyzed Synthesis

G cluster_0 Lipase-Catalyzed Esterification Racemic 3-hydroxycyclobutane-1-carboxylic acid Racemic 3-hydroxycyclobutane-1-carboxylic acid Lipase Lipase Racemic 3-hydroxycyclobutane-1-carboxylic acid->Lipase Acylation Ethanol Ethanol Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Ethanol->Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate Enantiopure this compound Enantiopure this compound Acyl-Enzyme Intermediate->Enantiopure this compound Alcoholysis

Caption: Lipase-catalyzed kinetic resolution for enantioselective esterification.

Performance Data: Biocatalytic Routes

While specific data for this compound is limited in readily available literature, analogous lipase-catalyzed resolutions of similar chiral alcohols and esters consistently demonstrate high enantiomeric excess (>99%) and moderate to good yields (40-50% for the desired enantiomer in a kinetic resolution).[6][7]

Catalyst SystemSubstrateAcyl DonorSolventTemp (°C)Yield (%)Enantiomeric Excess (%)Reference
Immobilized Candida antarctica Lipase B (CALB)Racemic 1-(3-trifluoromethylphenyl) propan-2-olVinyl acetateToluene30~45 (for R-acetate)>99[7]
Burkholderia cepacia Lipase (BCL)Racemic 1,2,3,4-THQ-propan-2-olsVinyl acetatetBuOMe50>45 (for S-alcohol & R-acetate)>99[6]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Enzyme Preparation: Immobilized Candida antarctica lipase B (Novozym 435) is pre-washed with the reaction solvent (e.g., tert-butyl methyl ether).

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in tert-butyl methyl ether, add vinyl acetate (1.5 equivalents) as the acyl donor.

  • Catalysis: Add the immobilized lipase (e.g., 20% by weight of the substrate).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Workup: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off and the solvent is removed under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-ester can be separated by column chromatography.

Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis offers an attractive alternative to metal-based catalysts, avoiding issues of metal contamination in the final product. For the synthesis of cyclobutane rings, organocatalytic Michael additions and [2+2] cycloadditions have proven to be effective.[8][9][10][11][12]

Mechanistic Insight: Asymmetric Michael Addition

Chiral amine or squaramide-based organocatalysts can activate substrates through the formation of iminium or enamine intermediates, or through hydrogen bonding interactions.[10][11] This activation facilitates a highly enantioselective Michael addition of a nucleophile to an α,β-unsaturated compound, which can be followed by an intramolecular cyclization to form the cyclobutane ring.[11]

DOT Diagram: Organocatalytic Michael Addition Cascade

G cluster_1 Organocatalytic Cascade β,γ-Unsaturated Amide β,γ-Unsaturated Amide Squaramide Catalyst Squaramide Catalyst β,γ-Unsaturated Amide->Squaramide Catalyst Activation Nitroolefin Nitroolefin Activated Complex Activated Complex Nitroolefin->Activated Complex Squaramide Catalyst->Activated Complex Michael Adduct Michael Adduct Activated Complex->Michael Adduct Michael Addition Cyclobutane Product Cyclobutane Product Michael Adduct->Cyclobutane Product Cyclization

Caption: Squaramide-catalyzed asymmetric Michael addition and cyclization.

Performance Data: Organocatalytic Cyclobutane Synthesis

Organocatalytic approaches have demonstrated the ability to construct highly substituted cyclobutanes with excellent stereocontrol.

Catalyst SystemReaction TypeSubstratesSolventTemp (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)Reference
Squaramide CatalystVinylogous Michael Addition/Cyclizationβ,γ-Unsaturated pyrazole amides and nitroolefinsToluene30up to 85>20:1up to 99[11]
Cinchona Alkaloid SquaramideMichael Addition-CyclizationBrominated monothiomalonate and nitroolefinsWater/OrganicRT54-75single diastereomerup to 98
Tf2NH[2+2] CycloadditionSilyl enol ethers and acrylatesDichloromethane-78 to RThighhighN/A[13]

Photocatalysis: Harnessing Light for [2+2] Cycloadditions

Photocatalysis has gained prominence as a sustainable method for promoting chemical reactions using visible light.[14][15] Photocatalytic [2+2] cycloadditions are particularly well-suited for the synthesis of cyclobutane rings from alkenes.[14][15][16][17]

Mechanistic Insight: Energy Transfer Pathway

In a typical photocatalytic [2+2] cycloaddition, a photocatalyst absorbs visible light and is excited to a higher energy state. This excited photocatalyst can then transfer its energy to an alkene substrate, promoting it to a triplet state. The excited alkene can then undergo a stepwise radical cycloaddition with another ground-state alkene to form the cyclobutane product.

DOT Diagram: Photocatalytic [2+2] Cycloaddition

G cluster_2 Photocatalytic Cycle Photocatalyst (PC) Photocatalyst (PC) Excited PC* Excited PC* Photocatalyst (PC)->Excited PC* Excitation Visible Light (hν) Visible Light (hν) Visible Light (hν)->Photocatalyst (PC) Excited PC Excited PC Alkene Alkene Cyclobutane Product Cyclobutane Product Alkene->Cyclobutane Product Triplet Alkene* Triplet Alkene* Alkene->Triplet Alkene* Triplet Alkene Triplet Alkene Excited PC*->Photocatalyst (PC) Energy Transfer Triplet Alkene*->Cyclobutane Product [2+2] Cycloaddition

Caption: General mechanism for a photocatalytic [2+2] cycloaddition.

Performance Data: Photocatalytic Cyclobutane Formation

Photocatalytic methods provide an efficient means to access cyclobutane structures, often with high diastereoselectivity.

Catalyst SystemReaction TypeSubstratesSolventLight SourceYield (%)Diastereomeric RatioReference
Ru(bpy)3Cl2[2+2] Enone CycloadditionAryl enonesAcetonitrileVisible LightgoodN/A[16]
4CzIPN (Organophotocatalyst)[2+2] CycloadditionElectron-deficient styrenesDichloromethaneBlue LEDsup to 95>20:1[14][15]
Iron Salt[2+2+n] Radical Cascade1,7-enynes and alkyl carboxylic acidsDioxaneBlue LEDsup to 91>20:1[18]

Conclusion and Future Outlook

The synthesis of this compound can be approached through several catalytic strategies, each with its own set of advantages.

  • Biocatalysis , particularly with lipases, stands out for its potential to deliver high enantiopurity, a critical factor in pharmaceutical development. The mild reaction conditions and green nature of enzymatic catalysis are also significant benefits.

  • Organocatalysis provides a metal-free alternative for constructing the cyclobutane ring with excellent stereocontrol. The development of novel cascade reactions holds promise for increasing the efficiency of these synthetic routes.

  • Photocatalysis offers a modern and sustainable approach, utilizing visible light to drive the formation of the cyclobutane core. Its applicability to a wide range of substrates makes it a versatile tool for synthetic chemists.

The optimal choice of catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, scalability, and cost-effectiveness. Future research will likely focus on the development of catalysts with even higher activity and selectivity, as well as the design of novel tandem reactions that can construct this valuable building block in a more convergent and efficient manner.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS No. 1408075-22-8). As a specialized PROTAC linker used in advanced research and drug development, this compound may not have extensive, publicly available safety data.[1] Therefore, this document synthesizes established principles of chemical waste management, regulatory standards, and data from structurally similar compounds to provide a robust and safe disposal protocol. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental compliance.

Hazard Assessment and Waste Characterization

Given the absence of a comprehensive Safety Data Sheet (SDS) specific to this compound, a conservative approach based on its chemical structure—an acetate ester—is necessary. Structurally related compounds, such as Ethyl Acetate, are classified as highly flammable liquids that can cause serious eye irritation and potential respiratory effects.[2][3][4] Furthermore, analogous acetate esters are recognized as potentially harmful to aquatic life, prohibiting their disposal via sewer systems.[5]

Prohibited Disposal Methods:

Disposal MethodPermissibility & Rationale
Drain/Sewer Disposal Prohibited. Organic esters can be toxic to aquatic life.[5] Disposal down the drain violates environmental regulations and can damage plumbing systems.[6][8]
Regular Trash Disposal Prohibited. The inferred flammability and potential toxicity make it unsuitable for municipal landfills.[8] All chemical waste should be considered hazardous unless confirmed otherwise by a qualified authority.[6]
Evaporation in Fume Hood Prohibited. This practice is a form of unpermitted environmental release and is a violation of EPA regulations. It also poses inhalation and fire risks.[6]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe and compliant with federal and institutional regulations.[9][10]

Step 1: Immediate Handling and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[11]

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-resistant lab coat.

  • Waste Stream: Collect waste this compound in a container designated for non-halogenated organic solvent waste .

  • Do NOT Mix With:

    • Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid)[11][12]

    • Strong Bases (e.g., Sodium Hydroxide)[11]

    • Strong Oxidizing Agents (e.g., Peroxides, Nitrates)[11][12]

    • Aqueous or Halogenated Waste Streams

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.[8]

  • Container Type: Use a clean, sturdy, and chemically compatible container with a leak-proof, screw-on cap.[11] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added.[13]

Label ElementDescription
Words "Hazardous Waste" Clearly identifies the contents as regulated waste.
Full Chemical Name(s) List "this compound" and any other components by their full names. Avoid abbreviations or formulas.
Hazard Characteristics Check the appropriate boxes for hazards (e.g., Ignitable, Toxic).
Accumulation Start Date The date the first waste was added to the container.
Generator Information Name of the principal investigator, lab location, and contact information.
Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11][13]

  • Location: The SAA must be within the laboratory where the waste is generated.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[6][13] This is a common regulatory violation.

  • Volume Limits: No more than 55 gallons of total hazardous waste may be accumulated in an SAA.[13]

Disposal_Workflow cluster_Lab In the Laboratory cluster_EHS Institutional Responsibility Start Generate Waste (this compound) Segregate Step 1: Segregate Waste (Non-Halogenated Organic Stream) Start->Segregate Container Step 2: Use Proper Container (Compatible, <90% Full) Segregate->Container Label Step 2.1: Label Container (Contents, Hazards, Date) Container->Label Store Step 3: Store in SAA (Secondary Containment, Closed Lid) Label->Store Pickup Step 4: Request EHS Pickup Store->Pickup Once full or per schedule Disposal Final Disposal (Licensed TSD Facility) Pickup->Disposal

Figure 1. Workflow for proper laboratory chemical waste disposal.
Step 4: Arrange for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department.[13] EHS is responsible for transporting the waste to a licensed Treatment, Storage, and Disposal (TSD) facility in accordance with all EPA and Department of Transportation (DOT) regulations.[9][14]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, prompt and correct action is crucial.

Small-Scale Spill Response (<100 mL)
  • Alert Personnel: Immediately alert others in the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off nearby hot plates.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[2][4]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into your hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS office of the incident.

Spill_Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert Ignition Remove Ignition Sources Alert->Ignition Absorb Contain & Absorb Spill (Inert Material) Ignition->Absorb Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Decon Decontaminate Area Collect->Decon Report Report to Supervisor & EHS Decon->Report

Figure 2. Immediate response protocol for a minor laboratory spill.

For large spills, fires, or personnel exposure, evacuate the area immediately and activate your facility's emergency response system.

Disposal of Empty Containers

A container that once held this compound is not considered "empty" until it has been properly decontaminated.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[6]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste container.[6]

  • Deface Label: Completely remove or deface the original chemical label.[6]

  • Final Disposal: Allow the container to air dry in a fume hood. Once fully dry and the label is defaced, it can typically be disposed of in the regular trash or designated glass recycling, per your institution's policy.[6][15]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Ethyl 2-(3-hydroxycyclobutyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Ethyl 2-(3-hydroxycyclobutyl)acetate

This guide provides crucial safety, handling, and disposal information for this compound (CAS No. 1408075-22-8). As a valued professional in research and drug development, your safety is paramount. This document is designed to provide in-depth, actionable guidance that goes beyond a standard safety data sheet to ensure this chemical is handled with the utmost care, preserving both experimental integrity and personal well-being.

Understanding the Compound: A Proactive Hazard Assessment

This compound is a bifunctional molecule containing an ester group and a hydroxylated cyclobutane ring. While a specific, comprehensive toxicological profile is not widely published, a rigorous safety protocol can be developed by assessing the hazards associated with its constituent functional groups.

  • Ester Moiety: The ethyl acetate portion suggests a potential for eye irritation and, with significant exposure, may cause drowsiness or dizziness.[1][2] Esters are also generally considered flammable liquids.[1][3]

  • Cyclobutane Ring: Cyclobutane derivatives, despite their ring strain, are typically stable at room temperature and can be handled in a laboratory setting.[4] However, the four-membered ring can undergo cleavage under various conditions, such as in the presence of strong acids, bases, or upon heating.[4]

  • Hydroxyl Group: The alcohol group is generally considered low hazard but contributes to the chemical's overall properties.

Given these characteristics, the primary hazards to mitigate are eye irritation, respiratory tract irritation from vapors, and potential flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the required PPE, grounded in established safety standards.

Body Area Required PPE Rationale and Best Practices
Eyes & Face Chemical safety goggles with side shields. A face shield is required when handling larger quantities (>100 mL) or during procedures with a high risk of splashing.Esters like ethyl acetate are known to cause serious eye irritation.[1][2][5] Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional, crucial layer of protection for the entire face.[6][7]
Hands Nitrile gloves. Double-gloving is recommended.Nitrile gloves provide good resistance against a variety of chemicals, including esters.[6][8] Double-gloving is a critical practice that provides a backup barrier in case of an undetected tear or degradation of the outer glove.[6] Always inspect gloves for any signs of damage before use.[9]
Body Flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger volumes.A flame-resistant lab coat protects skin and personal clothing from accidental spills and potential fire hazards.[3] Cloth lab coats can absorb chemicals and are not recommended.[10]
Feet Closed-toe shoes made of a non-porous material.This is a fundamental laboratory safety rule to protect against spills and falling objects.[6]
Respiratory Not generally required for small quantities handled in a well-ventilated area, preferably within a chemical fume hood.All handling of this compound should occur inside a certified chemical fume hood to prevent the inhalation of vapors, which may cause respiratory irritation or dizziness.[2][3][10]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing exposure and ensuring procedural safety. The following protocol outlines the key steps for handling this compound from receipt to use.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Gather Materials: Assemble all necessary equipment (glassware, stir bars, syringes) and waste containers inside the fume hood before retrieving the chemical.

  • Don PPE: Put on all required PPE as detailed in the table above. This is the final step before handling the chemical container.

Step 2: Aliquoting and Use
  • Equilibration: If the compound is stored under refrigeration, allow the sealed container to equilibrate to room temperature within the fume hood.[6] This critical step prevents atmospheric moisture from condensing inside the container, which could compromise the compound's integrity.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Use appropriate tools like a clean spatula or pipette for transfers. Avoid creating dust or aerosols.

  • Container Sealing: Immediately after dispensing, securely close the primary container.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Equilibrate Container to Room Temp prep3->handle1 Enter Fume Hood handle2 Dispense Chemical in Fume Hood handle3 Securely Close Container handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: Workflow for handling this compound.

Emergency Procedures: Be Prepared

Even with meticulous planning, accidents can happen. Immediate and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6]

  • Spill: For small spills within a fume hood, absorb the material with a non-combustible absorbent like sand or vermiculite.[11] Place the contaminated material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a legal and ethical responsibility to protect the environment and public health.

  • Liquid Waste: All solutions containing this compound and solvent washes must be collected in a designated, labeled hazardous waste container.[6] The container should be kept closed when not in use. Do not pour this chemical down the drain.[12]

  • Solid Waste: Dispose of any contaminated solid materials (e.g., pipette tips, absorbent pads, gloves) in a designated solid chemical waste container.[6]

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate solid waste stream, minimizing the spread of chemical contamination.[6]

Waste Disposal Workflow

G cluster_waste_streams Waste Segregation start Waste Generated liquid Liquid Waste (e.g., reaction mixtures, solvent washes) start->liquid solid Solid Waste (e.g., contaminated tips, paper towels) start->solid ppe Contaminated PPE (e.g., gloves, apron) start->ppe container_liquid Labeled Liquid Hazardous Waste Container liquid->container_liquid container_solid Labeled Solid Hazardous Waste Container solid->container_solid ppe->container_solid disposal Arrange for EHS Pickup container_liquid->disposal container_solid->disposal

Caption: Waste segregation and disposal plan.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also promoting a culture of safety and responsibility within your laboratory.

References

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